molecular formula C20H25NO6 B7727677 4'-Aminodibenzo-18-crown-6 CAS No. 205873-22-9

4'-Aminodibenzo-18-crown-6

Cat. No.: B7727677
CAS No.: 205873-22-9
M. Wt: 375.4 g/mol
InChI Key: FFYZYAKXQMHVQE-UHFFFAOYSA-N
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Description

4'-Aminodibenzo-18-crown-6 is a useful research compound. Its molecular formula is C20H25NO6 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaen-11-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO6/c21-16-5-6-19-20(15-16)27-14-10-23-8-12-25-18-4-2-1-3-17(18)24-11-7-22-9-13-26-19/h1-6,15H,7-14,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYZYAKXQMHVQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)N)OCCOCCOC3=CC=CC=C3OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942778
Record name 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205873-22-9, 126531-26-8
Record name 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Aminodibenzo-18-crown-6
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Foundational & Exploratory

Introduction: A Versatile Building Block in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4'-Aminodibenzo-18-crown-6: Chemical Properties, Structure, and Applications

Crown ethers, a class of cyclic polyethers discovered by Charles J. Pedersen, have revolutionized the field of supramolecular chemistry.[1][2] Their unique ability to selectively bind specific metal and organic cations within their central cavity has led to widespread applications in catalysis, separation science, and analytical chemistry.[1] Among the vast family of crown ethers, this compound stands out as a particularly valuable derivative. The presence of a reactive amino group on the dibenzo moiety provides a convenient handle for covalent modification, allowing for its integration into more complex molecular architectures and functional materials. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Structure and Physicochemical Properties

This compound incorporates the foundational 18-crown-6 structure, known for its high affinity for potassium ions, fused with two benzene rings.[2][3] One of these aromatic rings is substituted with an amino group, which significantly influences the molecule's reactivity and utility.

The structure of this compound is characterized by a central hydrophilic cavity formed by the oxygen atoms of the ether linkages and a more hydrophobic exterior due to the dibenzo groups. This amphiphilic nature contributes to its solubility in a range of organic solvents. The lone pair of electrons on the nitrogen atom of the amino group can participate in hydrogen bonding and allows for a variety of chemical transformations, such as acylation and alkylation.

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₂₀H₂₅NO₆
Molecular Weight 375.42 g/mol
Appearance White to beige or brown powder[4]
Melting Point 159-163 °C
CAS Number 126531-26-8
Solubility Soluble in various organic solvents
Purity ≥98.0% (GC) is commercially available

Spectroscopic data is crucial for the identification and characterization of this compound. Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra provide detailed information about the molecular structure.[1][5] Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the characteristic vibrational modes of the functional groups present, such as the N-H stretching of the amine and the C-O-C stretching of the ether linkages.[1][6] Ultraviolet-Visible (UV-Vis) spectroscopy reveals the electronic absorption properties of the molecule, which can be modulated by cation binding.[7]

Synthesis of this compound: A Step-by-Step Protocol

The most common synthetic route to this compound involves a two-step process starting from dibenzo-18-crown-6: nitration followed by reduction.[1] This well-established methodology provides a reliable means of producing the desired amino-functionalized crown ether.

Experimental Protocol

Step 1: Nitration of Dibenzo-18-crown-6

  • Dissolution: Dissolve dibenzo-18-crown-6 in a suitable solvent, such as acetonitrile.[1]

  • Nitration: Add nitric acid to the solution. The reaction is typically carried out at room temperature with stirring.[1]

  • Work-up: After the reaction is complete, the product, 4'-nitrodibenzo-18-crown-6, can be isolated by precipitation or extraction. Purification is often achieved by recrystallization.

Step 2: Reduction of 4'-Nitrodibenzo-18-crown-6

  • Reduction: The nitro group of 4'-nitrodibenzo-18-crown-6 is reduced to an amino group using a reducing agent. Common choices include hydrazine with a Raney Nickel catalyst in a solvent like DMF.[1]

  • Isolation and Purification: The final product, this compound, is isolated from the reaction mixture. Purification can be performed by column chromatography or recrystallization to yield a pure product.

The workflow for the synthesis of this compound is illustrated in the diagram below.

SynthesisWorkflow Dibenzo18C6 Dibenzo-18-crown-6 NitroDibenzo18C6 4'-Nitrodibenzo-18-crown-6 Dibenzo18C6->NitroDibenzo18C6 Nitric Acid / Acetonitrile AminoDibenzo18C6 This compound NitroDibenzo18C6->AminoDibenzo18C6 Hydrazine / Raney Ni

Caption: Synthetic route to this compound.

Applications in Research and Development

The unique combination of a cation-binding macrocycle and a reactive amino group makes this compound a versatile tool in various scientific disciplines.

Ion-Selective Electrodes and Sensors

A primary application of this compound is in the development of ion-selective electrodes and sensors.[4][8] The crown ether cavity exhibits a high selectivity for certain cations, particularly potassium (K⁺) and lead (Pb²⁺) ions.[4] The amino group allows for the covalent attachment of the crown ether to a variety of surfaces, including gold nanoparticles and electrode materials.[9] This immobilization is a key step in fabricating robust and reusable sensors. The binding of a target cation within the crown ether cavity can be detected through various signal transduction mechanisms, such as changes in electrochemical potential, color, or fluorescence.[7][9]

The principle of an electrochemical sensor based on this compound is depicted in the following diagram.

IonSensingMechanism cluster_0 Sensor Surface Electrode Electrode SAM Self-Assembled Monolayer (via Amino Group) CrownEther This compound Signal Detectable Signal (e.g., Change in Potential) CrownEther->Signal Signal Transduction Ion Target Cation (e.g., K⁺) Ion->CrownEther Selective Binding

Sources

An In-depth Technical Guide to the Synthesis and Purification of 4'-Aminodibenzo-18-crown-6

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway and purification strategies for 4'-Aminodibenzo-18-crown-6, a key intermediate in the development of advanced chemical sensors, ion-selective materials, and functionalized macrocyclic compounds. The narrative emphasizes the chemical principles behind each step, offering insights into experimental choices and validation protocols.

Introduction: The Significance of Functionalized Crown Ethers

Crown ethers, first synthesized by Charles Pedersen in 1967, are a class of macrocyclic polyethers renowned for their ability to selectively bind metal cations within their central hydrophilic cavity.[1] Dibenzo-18-crown-6 (DB18C6) is a foundational member of this family, featuring a rigid aromatic framework that enhances this selectivity.[2] The introduction of a reactive functional group, such as an amine, onto the dibenzo scaffold transforms the parent crown ether into a versatile building block. The amino group in this compound serves as a chemical handle for covalent attachment to polymers, nanoparticles, fluorescent probes, and biologically active molecules, enabling the creation of sophisticated materials for a range of applications, including drug delivery and the detection of toxic metals.[3][4][5]

The synthesis of this compound is a well-established, multi-step process that requires careful control of reaction conditions to achieve desired regioselectivity and yield. This guide details a reliable pathway from common starting materials to the highly pure final product.

Overall Synthetic Strategy

The synthesis of this compound is accomplished via a three-stage process. The journey begins with the construction of the dibenzo-18-crown-6 macrocycle, followed by electrophilic nitration to introduce a nitro group, and concludes with the reduction of this group to the target amine.

Synthesis_Workflow Catechol Catechol + Bis(2-chloroethyl) ether DB18C6 Dibenzo-18-crown-6 (DB18C6) Catechol->DB18C6  Step 1:  Williamson Ether Synthesis   NitroDB18C6 4'-Nitrodibenzo-18-crown-6 DB18C6->NitroDB18C6  Step 2:  Electrophilic Nitration   AminoDB18C6 This compound NitroDB18C6->AminoDB18C6  Step 3:  Nitro Group Reduction  

Figure 1: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of the Dibenzo-18-crown-6 Precursor

The foundational macrocycle is synthesized via a templated Williamson ether synthesis. This reaction involves the condensation of two catechol molecules with two molecules of bis(2-chloroethyl) ether.

Causality of Experimental Design: The choice of an alkali metal hydroxide, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is critical. The base deprotonates the phenolic hydroxyl groups of catechol, forming a more nucleophilic phenoxide. Concurrently, the alkali metal cation (Na⁺ or K⁺) acts as a template, organizing the acyclic polyether intermediates in a conformation that facilitates the final, high-yield ring-closure step.[6] The use of a high-boiling solvent like n-butanol allows the reaction to be conducted at elevated temperatures, ensuring a reasonable reaction rate.

Experimental Protocol: Synthesis of Dibenzo-18-crown-6
  • Reagents:

    • Catechol (3.00 moles)

    • Sodium Hydroxide (NaOH) pellets (3.05 moles initially, then another 3.05 moles)

    • Bis(2-chloroethyl) ether (1.55 moles)

    • n-Butanol (as solvent)

  • Procedure:

    • A large reaction flask equipped with a mechanical stirrer and reflux condenser is charged with catechol and n-butanol.

    • With stirring, add the first portion of sodium hydroxide pellets. The mixture is heated to reflux (approx. 115°C).

    • A solution of bis(2-chloroethyl) ether in n-butanol is added dropwise over a 2-hour period while maintaining reflux and vigorous stirring.

    • After the addition is complete, the mixture is refluxed for an additional hour.

    • The mixture is cooled to 90°C, and the second portion of sodium hydroxide pellets is added.

    • The mixture is brought back to reflux with stirring for another hour to ensure complete reaction.

    • Upon completion, the reaction is cooled, and the product is isolated and purified, typically by filtration and recrystallization from a suitable solvent like acetone.

  • Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of catechol. The identity of the white, solid product can be confirmed by its melting point and spectroscopic analysis (NMR, IR).

Part 2: Regioselective Nitration of Dibenzo-18-crown-6

This step introduces a nitro group onto one of the benzene rings via electrophilic aromatic substitution. The ether oxygens are ortho-, para-directing activators. Controlling the reaction conditions is paramount to favor the formation of the mono-nitro product at the 4'-position and minimize the formation of dinitro isomers.

Causality of Experimental Design: The choice of nitrating agent significantly impacts selectivity. While potent agents like fuming nitric acid can lead to over-nitration and oxidative degradation, milder systems provide better control. A mixture of nitric acid (HNO₃) and acetic anhydride (Ac₂O) is an effective nitrating agent that has been shown to provide high selectivity for the trans-isomer in dinitration, which by extension suggests good control for mono-nitration.[1] The acetic anhydride reacts with nitric acid to form the highly electrophilic acetyl nitrate, which then nitrates the aromatic ring. Conducting the reaction at a controlled temperature is crucial to manage the reaction rate and enhance selectivity.

Experimental Protocol: Synthesis of 4'-Nitrodibenzo-18-crown-6
  • Reagents:

    • Dibenzo-18-crown-6 (DB18C6)

    • Nitric Acid (concentrated)

    • Acetic Anhydride

    • A suitable solvent like chloroform or acetic acid

  • Procedure:

    • DB18C6 is dissolved in the chosen solvent in a flask equipped with a magnetic stirrer and placed in a cooling bath (e.g., ice-water) to maintain a low temperature.

    • A pre-cooled mixture of nitric acid and acetic anhydride is added dropwise to the DB18C6 solution with vigorous stirring, ensuring the temperature does not rise significantly.

    • After the addition is complete, the reaction is stirred at a controlled temperature (e.g., 0-10°C) for several hours. Reaction progress is monitored by TLC.

    • Once the starting material is consumed, the reaction is quenched by carefully pouring the mixture over crushed ice.

    • The precipitated solid is collected by vacuum filtration, washed thoroughly with water to remove residual acid, and then with a cold solvent like ethanol to remove unreacted starting material.

    • The crude 4'-Nitrodibenzo-18-crown-6 is purified by recrystallization.

Part 3: Reduction to this compound

The final synthetic step is the reduction of the aromatic nitro group to a primary amine. Several methods are available, with catalytic hydrogenation being one of the cleanest and most efficient.

Causality of Experimental Design: Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Palladium on Carbon, Pd/C) is effective but requires specialized pressure equipment. A more accessible and highly effective alternative is transfer hydrogenation using hydrazine hydrate (N₂H₄·H₂O) as the hydrogen source and Raney Nickel as the catalyst.[3] This method is performed at atmospheric pressure and typically proceeds with high yield and clean conversion.

Reduction_Mechanism cluster_reactants Reactants cluster_products Products Nitro 4'-Nitrodibenzo-18-crown-6 (R-NO₂) Amino This compound (R-NH₂) Nitro->Amino Reduction Byproducts N₂ + H₂O Reagents Hydrazine (N₂H₄·H₂O) + Raney Ni Catalyst Reagents->Amino

Sources

4'-Aminodibenzo-18-crown-6 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4'-Aminodibenzo-18-crown-6, a specialized macrocyclic polyether. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties, synthesis, and applications of this compound, offering insights grounded in established scientific principles.

Core Molecular Attributes

This compound is a derivative of the well-known dibenzo-18-crown-6, featuring a strategic functionalization with an amino group. This modification is pivotal, as it provides a reactive handle for further chemical modifications, thereby expanding its utility in various scientific domains. The core attributes of this compound are summarized below.

PropertyValueReference
CAS Number 126531-26-8[1]
Molecular Weight 375.42 g/mol [1]
Molecular Formula C₂₀H₂₅NO₆[1]

Synthesis and Molecular Architecture

The logical synthetic route would commence with the nitration of dibenzo-18-crown-6 to introduce a nitro group onto one of the benzene rings. This is followed by a reduction of the nitro group to the desired amine, yielding this compound.

G cluster_0 Proposed Synthesis of this compound Dibenzo-18-crown-6 Dibenzo-18-crown-6 Nitration Nitration Dibenzo-18-crown-6->Nitration HNO₃/H₂SO₄ 4'-Nitrodibenzo-18-crown-6 4'-Nitrodibenzo-18-crown-6 Nitration->4'-Nitrodibenzo-18-crown-6 Reduction Reduction 4'-Nitrodibenzo-18-crown-6->Reduction e.g., H₂/Pd-C This compound This compound Reduction->this compound

Caption: Proposed synthetic pathway for this compound.

The molecular architecture of this compound is characterized by the central 18-crown-6 ring, which is responsible for its ion-complexing abilities. The two benzo groups impart rigidity to the structure, while the amino group offers a site for further functionalization.

Caption: Simplified 2D representation of this compound.

Applications in Research and Development

The unique structural features of this compound make it a valuable tool in various research and development applications. Its utility is largely derived from the synergistic combination of the ionophoric crown ether core and the reactive amino functionality.

Ion-Selective Sensing and Chelation

Crown ethers are renowned for their ability to selectively bind cations that fit within their central cavity. The 18-crown-6 framework is particularly adept at complexing with potassium ions (K⁺) due to the complementary size of the ion and the cavity[1][3]. The dibenzo substitution is known to influence the binding selectivity and affinity. The amino group can be used to immobilize the crown ether onto sensor surfaces or to conjugate it with chromophores or fluorophores for optical ion detection.

A study on the related 4'-aminobenzo-18-crown-6 demonstrated its use in the detection of lead ions (Pb²⁺) when functionalized with magnetic nanoparticles. It is plausible that this compound could be similarly employed for the selective detection and extraction of various metal ions.

Supramolecular Chemistry and Host-Guest Systems

The well-defined cavity of this compound makes it an excellent building block in supramolecular chemistry for the construction of host-guest systems[3]. The amino group can serve as a key linkage point for creating more complex molecular architectures, such as rotaxanes and catenanes. These intricate assemblies have potential applications in molecular machinery and advanced materials.

Drug Delivery and Bio-conjugation

The ability of crown ethers to form stable complexes with certain drug molecules can enhance their solubility and bioavailability[1]. The amino group on this compound provides a convenient point of attachment for conjugating the crown ether to drug molecules, targeting ligands, or biocompatible polymers. This approach can be utilized to develop sophisticated drug delivery systems with improved therapeutic efficacy. For instance, a study on a crown ether-based amphiphilic copolymer demonstrated its potential in the K⁺-responsive release of doxorubicin[2].

G cluster_1 Workflow for Ion-Selective Electrode (ISE) Fabrication Start Start Prepare PVC membrane cocktail Prepare PVC membrane cocktail Start->Prepare PVC membrane cocktail Incorporate this compound Incorporate this compound Prepare PVC membrane cocktail->Incorporate this compound Cast membrane on electrode body Cast membrane on electrode body Incorporate this compound->Cast membrane on electrode body Condition electrode in target ion solution Condition electrode in target ion solution Cast membrane on electrode body->Condition electrode in target ion solution Calibrate ISE with standard solutions Calibrate ISE with standard solutions Condition electrode in target ion solution->Calibrate ISE with standard solutions Measure sample potential Measure sample potential Calibrate ISE with standard solutions->Measure sample potential Determine ion concentration Determine ion concentration Measure sample potential->Determine ion concentration End End Determine ion concentration->End

Caption: A conceptual workflow for the fabrication of an ion-selective electrode.

Experimental Protocol: Spectrophotometric Titration for Metal Ion Binding

The following is a generalized protocol for assessing the metal ion binding properties of this compound using UV-Vis spectrophotometry. This method relies on the change in the absorbance spectrum of the crown ether upon complexation with a metal ion.

Materials:

  • This compound

  • A suitable solvent (e.g., acetonitrile, methanol)

  • A series of metal salts (e.g., KCl, NaCl, LiCl)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 x 10⁻⁴ M).

  • Prepare stock solutions of the metal salts in the same solvent at a higher concentration (e.g., 1 x 10⁻² M).

  • Record the UV-Vis spectrum of the this compound solution alone.

  • Perform a titration by adding small, precise aliquots of a metal salt solution to the crown ether solution in the cuvette.

  • Record the UV-Vis spectrum after each addition, ensuring thorough mixing and temperature equilibration.

  • Monitor the changes in the absorbance spectrum, such as a shift in the wavelength of maximum absorbance (λ_max) or a change in the absorbance intensity.

  • Plot the change in absorbance against the molar ratio of the metal ion to the crown ether.

  • Analyze the titration curve to determine the stoichiometry of the complex and the binding constant.

This experimental approach provides valuable quantitative data on the ion selectivity and binding affinity of this compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, information for related crown ethers can provide guidance. Generally, it is recommended to:

  • Work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile and valuable molecule for researchers and scientists in various fields. Its unique combination of a rigid, ion-selective crown ether core and a reactive amino group opens up a wide range of possibilities for the development of novel sensors, supramolecular assemblies, and drug delivery systems. While specific literature on this particular dibenzo derivative is limited, its properties and applications can be reasonably extrapolated from its mono-benzo analogue and the broader family of crown ethers. Further research into the specific characteristics and applications of this compound is warranted to fully unlock its potential.

References

  • MySkinRecipes. 4'-Aminobenzo-18-crown-6. [Link]

  • PubChem. 4'-Aminobenzo-18-crown-6. [Link]

  • Avestia. Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. [Link]

  • MDPI. Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalixarenes. [Link]

  • ResearchGate. Synthesis of amido type liquid crystalline crown ethers containing dibenzo-18-crown-6 and dibenzo-14-crown-4 units. [Link]

  • Synthesis of dibenzo-18-crown-6 ether containing pyrimidine derivatives. [Link]

  • Dibenzo-18-crown-6 selectivity for alkali metal cations in aqueous solution. [Link]

  • PubMed Central. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. [Link]

  • NMR and computational studies of ammonium ion binding to dibenzo-18-crown-6. [Link]

  • MDPI. Preparation and Properties of Three Plasticiser-Free Novel Di-benzo-18-Crown-6 Aldimine-Derived Lead(II) Ion-Selective Electrodes. [Link]

  • ResearchGate. (PDF) Synthesis and evaluation of dibenzo-18 -crown -6 ether containing hydrazone derivative as antibacterial drug derivatives. [Link]

  • National Center for Biotechnology Information. Novel Crown Ether-Functionalized Fusidic Acid Butyl Ester: Synthesis, Biological Evaluation, In Silico ADMET, and Molecular Docking Studies. [Link]

  • European Pharmaceutical Review. Applications in drug development. [Link]

  • National Center for Biotechnology Information. K+-Responsive Crown Ether-Based Amphiphilic Copolymer: Synthesis and Application in the Release of Drugs and Au Nanoparticles. [Link]

Sources

An In-depth Technical Guide on the Crystal Structure of 4'-Aminodibenzo-18-crown-6 Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Functionalized Crown Ethers in Supramolecular Chemistry

Crown ethers, a class of macrocyclic polyethers, have revolutionized the field of supramolecular chemistry since their discovery by Charles Pedersen. Their unique ability to selectively bind cations within their central cavity, governed by the principle of host-guest chemistry, has led to their widespread application in areas ranging from phase transfer catalysis to the development of ion-selective sensors. The parent dibenzo-18-crown-6 (DB18C6) is a well-studied host, known for its affinity for potassium ions, a consequence of the complementary size of the cation and the crown's cavity.[1]

The strategic functionalization of the dibenzo moiety of DB18C6 opens up new avenues for tailoring its complexation behavior and for introducing additional functionalities. The introduction of an amino group at the 4'-position to yield 4'-Aminodibenzo-18-crown-6 (ADB18C6) is of particular interest. This modification not only influences the electronic properties of the aromatic rings and, consequently, the binding affinity of the crown ether cavity, but it also provides a reactive handle for further chemical modifications, such as the attachment of chromophores, fluorophores, or for immobilization onto solid supports.[2] Understanding the crystal structure of ADB18C6 complexes is paramount for elucidating the nuanced effects of the amino substituent on host-guest interactions and the resulting solid-state architecture. This guide provides a comprehensive overview of the synthesis, complexation, and crystal structure of this compound complexes, aimed at researchers, scientists, and drug development professionals.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available dibenzo-18-crown-6. This process involves the nitration of one of the benzene rings, followed by the reduction of the nitro group to an amine.

Step 1: Nitration of Dibenzo-18-crown-6

The introduction of a nitro group onto the aromatic ring is a critical first step. The reaction conditions must be carefully controlled to favor the formation of the mono-nitro derivative over di-nitro or other polysubstituted products.

  • Causality of Experimental Choices: The use of a mild nitrating agent and a suitable solvent is crucial for achieving mono-substitution. The presence of metal nitrates, such as lanthanide nitrates, has been shown to influence the isomeric distribution of the products. The choice of solvent can also affect the selectivity of the reaction.

Step 2: Reduction of 4'-Nitrodibenzo-18-crown-6

The subsequent reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation or the use of reducing agents like hydrazine hydrate in the presence of a catalyst are common methods.[3][4]

  • Trustworthiness of the Protocol: The reduction using hydrazine hydrate and a palladium on carbon (Pd/C) catalyst is a well-established and reliable method for the chemoselective reduction of nitroarenes without affecting other functional groups, ensuring a high yield of the desired amino-crown ether.[3]

G DB18C6 Dibenzo-18-crown-6 Nitration Nitration (e.g., HNO₃, metal nitrate) DB18C6->Nitration NDB18C6 4'-Nitrodibenzo-18-crown-6 Nitration->NDB18C6 Reduction Reduction (e.g., Hydrazine, Pd/C) NDB18C6->Reduction ADB18C6 This compound Reduction->ADB18C6

Caption: Synthetic pathway for this compound.

Crystal Structure of Amino-Dibenzo-18-crown-6 Complexes: A Deep Dive

The crystal structure of crown ether complexes is most accurately determined by single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of the host-guest complex and its packing in the crystal lattice.

Complexation with Alkali Metal Cations

The introduction of amino groups onto the dibenzo moiety influences the complexation with alkali metal cations. The electron-donating nature of the amino group increases the electron density on the catechol oxygen atoms, which can enhance the binding affinity for cations compared to the unsubstituted dibenzo-18-crown-6.

In the crystal structures of tetranitro-dibenzo[5]crown-6 with alkali metal iodides (Na⁺, K⁺, Rb⁺, and Cs⁺), all the metal ions are coordinated by the six oxygen atoms of the crown ether cavity.[7] The coordination is further supplemented by interactions with the nitro groups and solvent molecules (acetonitrile). The conformation of the crown ether and the overall crystal packing are significantly influenced by the size of the cation. For instance, with smaller cations like Na⁺ and K⁺, monomeric complexes are formed, while with the larger Rb⁺, a dimeric structure is observed, and with Cs⁺, a one-dimensional polymeric network is formed.[7]

It can be extrapolated that in a this compound complex, the amino group would likely participate in hydrogen bonding interactions with the counter-anion or solvent molecules, further stabilizing the crystal lattice.

Quantitative Crystallographic Data

The following table summarizes selected crystallographic data for the complexes of tetranitro-dibenzo[5]crown-6 (1) with various alkali metal iodides, providing a model for the expected structural parameters in related amino-dibenzo-crown ether complexes.[6]

ComplexCationAverage M⁺-O Distance (Å)Dihedral Angle between Phenyl Rings (°)
[Na(1)I]·3CH₃CNNa⁺2.69123
[K(1)I]·4CH₃CNK⁺2.81124
[Rb(1)I]·3CH₃CNRb⁺3.02139
[Cs(1)I]Cs⁺3.24130

Data extracted from the supplementary information of CrystEngComm, 2022, 24, 4983-4992.[6]

Experimental Protocols

Protocol 1: Synthesis of 4',4''-Diaminodibenzo-18-crown-6 (as a model for the reduction step)

This protocol is adapted from a literature procedure for the synthesis of the diamino derivative and illustrates the general method for the reduction of a nitro-dibenzo-crown ether.[8]

  • Dissolution: Dissolve 4',4''-dinitrodibenzo-18-crown-6 in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Hydrazine Addition: Add hydrazine hydrate dropwise to the reaction mixture at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Filtration: Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

  • Workup: Evaporate the solvent from the filtrate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure diaminodibenzo-18-crown-6.

Protocol 2: General Procedure for the Crystallization of Crown Ether Complexes

Growing single crystals suitable for X-ray diffraction requires careful control of crystallization conditions.

  • Solubilization: Dissolve the this compound and the guest salt (e.g., an alkali metal halide) in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile). Gentle heating may be required to achieve complete dissolution.

  • Slow Evaporation: Allow the solvent to evaporate slowly from an open or partially covered vial in a vibration-free environment. This is one of the simplest and most common crystallization techniques.

  • Vapor Diffusion: Place the solution of the complex in a small open vial, and place this vial inside a larger sealed container that contains a more volatile solvent in which the complex is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution of the complex will gradually decrease its solubility, promoting crystal growth.

  • Slow Cooling: If the complex is significantly more soluble at higher temperatures, a saturated solution can be prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower temperatures in a refrigerator or freezer.

  • Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested from the mother liquor and can be washed with a small amount of cold solvent before being dried.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis DB18C6 Dibenzo-18-crown-6 Nitration Nitration DB18C6->Nitration NDB18C6 4'-Nitrodibenzo-18-crown-6 Nitration->NDB18C6 Reduction Reduction NDB18C6->Reduction ADB18C6 This compound Reduction->ADB18C6 Dissolve Dissolve ADB18C6 and Guest Salt Methods Crystallization Method (Slow Evaporation, Vapor Diffusion, or Slow Cooling) Dissolve->Methods Crystals Single Crystals Methods->Crystals XRD Single-Crystal X-ray Diffraction Crystals->XRD Structure Crystal Structure (Bond Lengths, Angles, Packing) XRD->Structure

Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound complexes.

Conclusion and Future Outlook

The introduction of an amino group to the dibenzo-18-crown-6 framework provides a versatile platform for the development of novel supramolecular systems. While detailed crystallographic data for mono-amino derivatives remain to be fully explored in the public literature, the analysis of related poly-substituted analogues provides a strong foundation for understanding their structural chemistry. The synthetic protocols outlined in this guide offer a reliable pathway for the preparation of these valuable compounds. Future research in this area will undoubtedly focus on the synthesis and crystallographic characterization of a wider range of this compound complexes with diverse cationic and neutral guests. Such studies will not only expand our fundamental understanding of host-guest interactions but also pave the way for the rational design of new materials with applications in sensing, separation science, and drug delivery.

References

  • Kalishevich, V.S., Grin', A.I., & Timofeev, O.S. (1993). Nitration of crown-ether di-benz-18-crown-6 in the presence of rare earth nitrates. Zhurnal Organicheskoj Khimii, 29(1), 179-183. [Link]

  • Kozinskaya, L. K., & Tadjiev, A. B. (2020). SYNTHESIS OF TERTIARY ACETYLENIC ALCOHOLS DIBENZO-18-CROWN-6 FROM 4´, 4´´-DIAMINODIBENZO-18-CROWN-6. Universum: химия и биология, (11 (77)). [Link]

  • Yamaguchi, T., et al. (2022). Tetranitro- and tetraamino-dibenzo[5]crown-6-ether derivatives: complexes for alkali metal ions, redox potentials, crystal structures, molecular sorption, and proton conducting behaviours. CrystEngComm, 24(27), 4983-4992. [Link]

  • Deshmukh, M. B., et al. (2011). Synthesis of dibenzo-18-crown-6 ether containing pyrimidine derivatives. Der Pharma Chemica, 3(6), 484-489. [Link]

  • Yamaguchi, T., et al. (2022). Supplementary Information for: Tetranitro- and tetraamino-dibenzo[5]crown-6-ether derivatives: complexes for alkali metal ions, redox potentials, crystal structures, molecular sorption, and proton conducting behaviours. Royal Society of Chemistry. [Link]

  • Deshmukh, M. B., et al. (2010). Synthesis and evaluation of dibenzo-18-crown-6 ether containing hydrazone derivative as antibacterial drug derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 437-441. [Link]

  • Hutton, A. T., & Williams, P. A. (2008). Dibenzo-18-crown-6. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2001. [Link]

  • Andreev, S. A., et al. (2001). Nitration Mechanism of Dibenzo-18-crown-6 with Potassium Nitrate in Polyphosphoric Acid Alkylation with Substituted Phenacyl. Russian Journal of General Chemistry, 71(9), 1393-1396. [Link]

  • Kim, K. S., et al. (2010). Dibenzo-18-crown-6 selectivity for alkali metal cations in aqueous solution. Bulletin of the Korean Chemical Society, 31(5), 1263-1268. [Link]

  • Fonari, M. S., et al. (1995). Structure of host-guest molecular complexes of dicyclohexano-18-crown-6 cis-isomers with 4-aminobenzoic acid. Journal of Inclusion Phenomena and Molecular Recognition in Chemistry, 21(1-4), 245-262. [Link]

  • Dutta, S., et al. (2022). Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′-[di-t-butyldicyclohexano]-18-crown-6. Reaction Chemistry & Engineering, 7(4), 845-853. [Link]

  • Kulygina, E., et al. (2023). Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalixarenes. Chemistry Proceedings, 14(1), 8. [Link]

  • Pedersen, C. J. (1988). The Discovery of Crown Ethers (Nobel Lecture). Angewandte Chemie International Edition in English, 27(8), 1021-1027. [Link]

  • Li, F., Frett, B., & Li, H. Y. (2014). Selective reduction of halogenated nitroarenes with hydrazine hydrate in the presence of Pd/C. Synlett, 25(10), 1403-1408. [Link]

  • Costantini, M., & D'Alpaos, M. (1988). Top view of the crystal structures of 18-crown-6 and of its complexes with Na⁺, K⁺, Rb⁺ and Cs⁺ reported in Fig. 8; a shows the distances in angstroms between the ethereal oxygen atoms and the centroid of the six oxygens; b–e give the observed M–O distances. Inorganica Chimica Acta, 146(1), 7-13. [Link]

  • Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408. [Link]

  • Gherman, A. M., et al. (2022). Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. Molecules, 27(24), 8820. [Link]

  • Wikipedia contributors. (2023). 18-Crown-6. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry Made Simple. (2022, July 17). Making 18-crown-6 - Crown Ethers [Video]. YouTube. [Link]

  • German, K. E., et al. (2022). Ammonium 18-crown-6 complexes with tetrahedral monoanions: X-ray, thermal and comparative analysis of non-covalent interactions. CrystEngComm, 24(39), 6991-7001. [Link]

  • Albadi, J., et al. (2019). Chemoselective Reduction of Nitroarenes with Hydrazine Over a Highly Active Alumina-Supported Cobalt Nanocatalyst. Acta Chimica Slovenica, 66(3), 740-744. [Link]

  • Deshmukh, J. H., et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS) – 4 – (7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate. Journal of Chemical and Pharmaceutical Research, 3(3), 706-712. [Link]

  • Hussain, I., et al. (2014). Synthesis, Characterization and X-Ray Crystal Structure of Copper Complex with 18-Crown-6. Asian Journal of Chemistry, 26(12), 3953-3957. [Link]

  • Jyothi, T. M., et al. (1999). Reduction of Aromatic Nitro Compounds with Hydrazine Hydrate over a CeO 2 –SnO 2 Catalyst. Journal of Chemical Research, 1999(10), 674-675. [Link]

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A Senior Application Scientist's In-depth Technical Guide to Theoretical Studies and Molecular Modeling of 4'-Aminodibenzo-18-crown-6

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The advent of crown ethers has irrevocably shaped the landscape of supramolecular chemistry and host-guest interactions. Among these, 4'-Aminodibenzo-18-crown-6 (4'-ADB18C6) presents a particularly compelling case for theoretical and molecular modeling exploration. The strategic placement of an amino group on the dibenzo-18-crown-6 scaffold introduces a site for functionalization and modulates the electronic properties of the entire molecule. This guide provides a comprehensive overview of the theoretical approaches and molecular modeling techniques pertinent to understanding and predicting the behavior of 4'-ADB18C6, drawing upon established principles from its parent compound, dibenzo-18-crown-6 (DB18C6).

Introduction: The Significance of this compound

Dibenzo-18-crown-6 is a well-studied crown ether known for its ability to form stable complexes with various cations, particularly alkali and alkaline earth metals.[1] The introduction of an amino group at the 4'-position of one of the benzene rings creates this compound, a derivative with enhanced potential for a range of applications. This functionalization allows for the covalent attachment of other molecules, such as fluorophores, chromophores, or pharmacologically active moieties, making it a versatile building block in the design of sensors, molecular switches, and targeted drug delivery systems.[2]

The core of its utility lies in its ability to selectively bind cations. This selectivity is a delicate interplay of factors including the size of the cation relative to the crown ether's cavity, the charge of the cation, and the nature of the solvent environment.[3] Theoretical and molecular modeling studies are indispensable for dissecting these intricate interactions and providing predictive insights that can guide experimental design.

Computational Methodologies: The Theoretical Chemist's Toolkit

A robust theoretical investigation of 4'-ADB18C6 and its complexes necessitates a multi-faceted computational approach. The choice of methodology is dictated by the specific properties being investigated, balancing computational cost with desired accuracy.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse for studying crown ether systems due to its favorable balance of accuracy and computational efficiency.[4][5][6][7]

Core Principles: DFT methods calculate the electronic structure of a molecule by focusing on the electron density rather than the complex many-electron wavefunction. The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results.

Typical Protocol for 4'-ADB18C6 Analysis:

  • Geometry Optimization: The first step is to find the minimum energy structure (the most stable conformation) of the molecule. For 4'-ADB18C6, this involves exploring the various possible orientations of the ethylene glycol chains and the amino group.

  • Frequency Calculations: Once an optimized geometry is obtained, frequency calculations are performed to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Cation Complexation: To model the interaction with a cation (e.g., K⁺, Na⁺, NH₄⁺), the cation is placed within the crown ether cavity, and the geometry of the complex is optimized.

  • Binding Energy Calculation: The binding energy (ΔE_bind) is a key metric for the stability of the complex and is calculated as:

    ΔE_bind = E_complex - (E_crown + E_cation)

    where E_complex is the energy of the optimized complex, E_crown is the energy of the optimized 4'-ADB18C6, and E_cation is the energy of the cation. A more negative binding energy indicates a more stable complex.

Recommended Functionals and Basis Sets:

  • Functionals: B3LYP is a widely used hybrid functional that often provides a good starting point. For more accurate binding energies, dispersion-corrected functionals such as B3LYP-D3 or ωB97X-D are recommended to properly account for the non-covalent interactions that are crucial in host-guest systems.

  • Basis Sets: Pople-style basis sets like 6-31+G(d) or 6-311++G(d,p) are commonly employed.[3] The inclusion of diffuse functions (+) is important for describing the diffuse electron density of anions and the non-covalent interactions, while polarization functions (d,p) allow for more flexibility in describing the shape of the electron clouds.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the system at 0 K, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of 4'-ADB18C6 and its complexes at finite temperatures.

Core Principles: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements over time. This provides a detailed view of conformational changes, solvent effects, and the kinetics of complexation and decomplexation.

Workflow for MD Simulations of 4'-ADB18C6:

MD_Workflow start System Preparation (4'-ADB18C6 + Cation + Solvent) equilibration Equilibration (NVT and NPT ensembles) start->equilibration Energy Minimization production Production Run (Data Collection) equilibration->production System is stable analysis Trajectory Analysis (RMSD, RMSF, Radial Distribution Functions) production->analysis end Results analysis->end

Caption: A typical workflow for a molecular dynamics simulation study.

Molecular Structure and Conformational Analysis

The conformation of the crown ether is a critical determinant of its binding properties. For DB18C6, a "W-shaped" open conformer has been identified as a low-energy structure.[4][5] The addition of the amino group in 4'-ADB18C6 is not expected to drastically alter the overall conformational landscape of the crown ether backbone, but it can influence the local electronic environment and participate in hydrogen bonding, which could subtly affect the relative energies of different conformers.

Cation Complexation: A Dance of Selectivity

The ability of 4'-ADB18C6 to selectively bind specific cations is at the heart of its functionality. Theoretical studies can provide a quantitative understanding of this selectivity.

Factors Governing Cation Selectivity
  • Size Fit: The "size-fit" concept, while a useful initial guide, is an oversimplification.[3] While K⁺ is often considered a good fit for the 18-crown-6 cavity, both smaller (e.g., Na⁺) and larger (e.g., Cs⁺) cations can also form stable complexes.

  • Electrostatic Interactions: The primary driving force for complexation is the electrostatic interaction between the positively charged cation and the lone pairs of the oxygen atoms in the crown ether ring.[5]

  • Solvation Effects: The binding selectivity observed in solution is often different from that in the gas phase.[3] This is because the solvent molecules compete with the crown ether to solvate the cation. A proper theoretical treatment must account for these solvation effects, either through explicit solvent molecules in MD simulations or through implicit continuum solvation models (e.g., CPCM) in DFT calculations.[1][3]

The Role of the Amino Group

The amino group in 4'-ADB18C6 can influence cation binding in several ways:

  • Electronic Effects: The amino group is an electron-donating group, which increases the electron density on the benzene ring and, to a lesser extent, on the ether oxygen atoms. This can enhance the electrostatic attraction to cations.

  • Hydrogen Bonding: The amino group can act as a hydrogen bond donor, potentially interacting with anions or solvent molecules.

  • Steric Hindrance: Depending on its orientation, the amino group could introduce some steric hindrance, although this is likely to be a minor effect for cations residing within the crown ether cavity.

A Case Study: Ammonium (NH₄⁺) Complexation

The complexation of the ammonium ion is of particular interest due to its biological relevance. DFT calculations have shown that NH₄⁺ forms strong complexes with DB18C6, with the ammonium ion's hydrogen atoms forming hydrogen bonds with the ether oxygen atoms.[4][7] For 4'-ADB18C6, this interaction is expected to be similarly strong, if not slightly stronger, due to the electronic effects of the amino group.

Table 1: Calculated Binding Energies (kcal/mol) for Cation-DB18C6 Complexes

CationGas Phase Binding Energy (DFT)
Li⁺Strongest
Na⁺Intermediate
K⁺Weaker than Na⁺
NH₄⁺Strong

Note: This table presents a qualitative summary based on trends reported in the literature for DB18C6.[3][7] The exact values will depend on the level of theory and the specific conformer studied.

Potential Applications in Drug Development

The insights gained from theoretical and molecular modeling of 4'-ADB18C6 can be leveraged in several areas of drug development:

  • Targeted Drug Delivery: By functionalizing the amino group with a targeting ligand, 4'-ADB18C6 could be used to deliver a payload (e.g., a radioactive cation for imaging or therapy) to a specific biological target.

  • Ion Channel Mimics: The ability to transport cations across membranes is a key function of ion channels. Crown ethers have been investigated as simplified mimics of these biological systems.[2]

  • Biosensors: The selective binding of a specific cation can be transduced into a detectable signal (e.g., a change in fluorescence) by attaching a reporter molecule to the amino group.

Summary and Future Directions

Theoretical studies and molecular modeling provide a powerful and indispensable framework for understanding the structure, dynamics, and function of this compound. DFT calculations can elucidate the energetics of cation binding and the influence of the amino substituent, while MD simulations can provide insights into the behavior of the system in a more realistic, solvated environment.

Future research in this area will likely focus on:

  • More accurate and efficient computational methods: The development of new functionals and algorithms will allow for the study of larger and more complex systems.

  • Multi-scale modeling: Combining quantum mechanical methods for the core host-guest interaction with classical force fields for the surrounding environment will provide a more complete picture of the system's behavior.

  • Design of novel derivatives: The insights from theoretical studies can be used to rationally design new 4'-ADB18C6 derivatives with tailored properties for specific applications.

By integrating theoretical and experimental approaches, the full potential of this compound and related compounds in materials science, analytical chemistry, and medicine can be realized.

References

  • Shope, B., & Magers, D. B. (2023). NMR and computational studies of ammonium ion binding to dibenzo-18-crown-6. Structural Chemistry, 34(2), 713-722. [Link]

  • Zubke, O. A., et al. (2023). Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalix[6]arenes. MDPI. [Link]

  • Glendening, E. D., Feller, D., & Thompson, M. A. (2010). An ab initio investigation of the structure and alkali metal cation selectivity of 18-crown-6. The Journal of Physical Chemistry A, 114(2), 1071-1081.
  • National Science Foundation. (2022). NMR and computational studies of ammonium ion binding to dibenzo-18-crown-6. [Link]

  • Lee, S. L., et al. (2012). Dibenzo-18-crown-6 selectivity for alkali metal cations in aqueous solution. Journal of the Chinese Chemical Society, 59(1), 73-78.
  • Kim, J., et al. (2012). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. BMC Structural Biology, 12(1), 1-8. [Link]

  • Wikipedia. (n.d.). 18-Crown-6. [Link]

  • Makrlík, E., Toman, P., & Vaňura, P. (2013). Complexation of the ammonium cation with dibenzo-18-crown-6: extraction and DFT study. Acta Chimica Slovenica, 60(1), 193-197. [Link]

  • PubChem. (n.d.). 4'-Aminobenzo-18-crown-6. [Link]

  • Gherman, A. M., et al. (2022). Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-crown-6 Ether. MDPI. [Link]

  • Kilic, T., et al. (2007). Experimental, Theoretical and Biological Activity Study on the Acyl-Substituted Benzo-18-crown-6, Dibenzo-18-crown-6 and Dibenzo-24-crown-8. Journal of the Korean Chemical Society, 51(5), 454-460.
  • Shishkina, L. N., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. ScienceOpen. [Link]

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The Genesis of Intelligent Macrocycles: A Technical History of Aminocrown Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide charts the discovery and historical development of aminocrown ethers, a pivotal class of functionalized macrocycles that evolved from the foundational work on crown ethers. We delve into the serendipitous discovery that launched the field of host-guest chemistry and trace the logical progression toward incorporating nitrogen atoms into the macrocyclic framework. This introduction of the amino moiety bestowed "smart" properties upon the classic crown ether, enabling pH-switchable complexation, providing a covalent handle for immobilization, and creating sophisticated architectures like lariat ethers. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the key synthetic milestones, a quantitative comparison of cation binding affinities, detailed experimental protocols for seminal aminocrown ethers, and an analysis of their burgeoning applications in biomedical science, from ion-selective sensors to advanced drug delivery systems.

The Dawn of Host-Guest Chemistry: Pedersen's Serendipitous Discovery

The history of aminocrown ethers begins with the discovery of their parent compounds, the crown ethers. In 1961, working as a research chemist at DuPont, Charles J. Pedersen was attempting to synthesize a multidentate phenolic ligand to complex vanadium ions.[1][2] During the purification of a reaction involving catechol and bis(2-chloroethyl)ether, he isolated a small quantity of a white, crystalline byproduct in a mere 0.4% yield.[2][3] This substance, dibenzo-18-crown-6, exhibited a property then unheard of for a neutral synthetic compound: it could solubilize sodium salts in organic solvents.[3]

Pedersen astutely realized that the cyclic polyether's central cavity, lined with electronegative oxygen atoms, was trapping the sodium cation through ion-dipole interactions.[1] He named the molecule a "crown" ether due to its shape when complexing a metal ion.[3] This accidental discovery, published in a landmark 1967 paper in the Journal of the American Chemical Society, laid the groundwork for the field of supramolecular chemistry.[4][5][6] Pedersen's work, which detailed the synthesis of over 50 crown ethers and their selective affinity for cations based on the "size-fit" principle, earned him a share of the 1987 Nobel Prize in Chemistry alongside Jean-Marie Lehn and Donald J. Cram, who expanded upon his foundational discoveries to create more complex three-dimensional hosts (cryptands) and establish the principles of "host-guest chemistry".[7][8][9]

The Logical Evolution: Incorporating the Amino Group

Following Pedersen's discovery, the logical next step was to functionalize the crown ether framework to impart new properties and expand its utility. The incorporation of nitrogen atoms, creating aminocrown ethers, was a particularly transformative development. This modification can be broadly categorized into two structural classes:

  • Substituted Crown Ethers: Where an amino group is attached to the periphery of the macrocycle, often on a benzene ring (e.g., 4'-aminobenzo-15-crown-5).

  • Aza-Crown Ethers: Where one or more oxygen atoms in the macrocyclic ring are replaced by nitrogen atoms (e.g., 4,13-diaza-18-crown-6).

The introduction of the amino group fundamentally alters the macrocycle's character. The nitrogen's lone pair of electrons can participate in cation coordination, enhancing binding affinity.[2] Furthermore, the basicity of the amine allows for pH-dependent protonation and deprotonation, creating a "switch" that can turn cation binding on or off.[10] This feature is paramount for applications requiring controlled release, such as drug delivery. Finally, the primary or secondary amine serves as a versatile reactive handle for covalently linking the crown ether to polymers, solid supports, or biologically active molecules.[10]

A pivotal advancement in this area was the development of lariat ethers by George W. Gokel and his group in the 1980s.[1][7] These are aza-crown ethers possessing a sidearm (the "lariat") containing an additional donor group. This sidearm can swing over the macrocycle's cavity, providing three-dimensional coordination to the complexed cation and significantly enhancing both the stability and selectivity of binding.[1][7]

cluster_0 Historical Development Pedersen 1967: C. Pedersen Discovery of Crown Ethers (Dibenzo-18-crown-6) Lehn 1969: J-M. Lehn Development of Cryptands (3D Macrocycles) Pedersen->Lehn Conceptual Foundation Aminocrowns Early 1970s-Present Synthesis of Aza- and Amino-Substituted Crowns Pedersen->Aminocrowns Structural Evolution Gokel 1980: G. Gokel Introduction of Lariat Ethers (Sidearm Functionalization) Aminocrowns->Gokel Architectural Sophistication

Caption: Key milestones in the development of aminocrown ethers.

Synthetic Methodologies: Building the Macrocycle

The synthesis of aminocrown ethers relies on variations of classical organic reactions, adapted for the unique challenge of macrocyclization, where high-dilution techniques are often essential to favor intramolecular ring closure over intermolecular polymerization.

Synthesis of Benzo-Aminocrown Ethers

A common and reliable method for synthesizing benzo-aminocrown ethers involves a two-step process starting from the corresponding benzo-crown ether. This is exemplified by the synthesis of 4'-aminobenzo-15-crown-5.

Start Benzo-15-crown-5 Nitration Step 1: Nitration HNO₃, Acetic Acid Start->Nitration Nitro 4'-Nitrobenzo-15-crown-5 Nitration->Nitro Reduction Step 2: Reduction Hydrazine, Pd/C Nitro->Reduction Final 4'-Aminobenzo-15-crown-5 Reduction->Final

Caption: Workflow for synthesizing 4'-aminobenzo-15-crown-5.

Experimental Protocol: Synthesis of 4'-Aminobenzo-15-crown-5 [9]

  • Step 1: Nitration of Benzo-15-crown-5.

    • Dissolve benzo-15-crown-5 (1.0 eq) in a mixture of glacial acetic acid and chloroform.

    • Cool the mixture in an ice bath.

    • Add 70% nitric acid (HNO₃) dropwise over 30 minutes while maintaining the temperature.

    • Allow the mixture to stir at room temperature for 24 hours.

    • Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer. Extract the aqueous layer with chloroform.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

    • Recrystallize the resulting yellow residue from ethanol to yield 4'-nitrobenzo-15-crown-5 as a white solid.

  • Step 2: Reduction to 4'-Aminobenzo-15-crown-5.

    • In a round-bottom flask, combine 4'-nitrobenzo-15-crown-5 (1.0 eq) and 10% Palladium on carbon (Pd/C) catalyst in 1,4-dioxane.

    • Heat the mixture to reflux.

    • Add hydrazine hydrate dropwise to the refluxing solution.

    • Continue refluxing for 3 hours. The progress can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the Pd/C catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography or recrystallization to obtain pure 4'-aminobenzo-15-crown-5.

Synthesis of Diaza-Crown Ethers

The synthesis of diaza-crown ethers, where nitrogen atoms are integral to the macrocyclic ring, requires a different strategy. The procedure detailed by Gatto, Miller, and Gokel in Organic Syntheses is a robust and widely cited method for preparing 4,13-diaza-18-crown-6, a key precursor for many lariat ethers.[4] It involves the protection of the amine, a cyclization step, and subsequent deprotection.

Experimental Protocol: Synthesis of 4,13-Diaza-18-crown-6 [4]

  • Step 1: Synthesis of N,N'-Dibenzyl Protected Precursor.

    • React 1,10-dibenzyl-4,7-dioxa-1,10-diazadecane (1.0 eq) with 1,2-bis(2-iodoethoxy)ethane (1.2 eq) in acetonitrile.

    • Add anhydrous sodium carbonate (Na₂CO₃, ~5 eq) as a base and sodium iodide (NaI, 0.5 eq) as a catalyst.

    • Heat the mixture at reflux with vigorous mechanical stirring for approximately 21 hours. Causality Note: The use of NaI facilitates an in-situ Finkelstein reaction, converting less reactive chloro-precursors to more reactive iodo-intermediates if used, and enhances the overall reaction rate. The cyclization does not require high-dilution conditions in this specific procedure, which is a significant practical advantage.

    • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude solid by recrystallization from an acetone-dioxane mixture to yield N,N'-dibenzyl-4,13-diaza-18-crown-6.

  • Step 2: Deprotection via Hydrogenolysis.

    • Dissolve N,N'-dibenzyl-4,13-diaza-18-crown-6 (1.0 eq) in absolute ethanol.

    • Add 10% Palladium on carbon (Pd/C) catalyst.

    • Subject the mixture to hydrogenation in a Parr apparatus under hydrogen pressure (e.g., 60 psi) at room temperature for 72 hours.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

    • Recrystallize the resulting solid from hexanes to yield pure 4,13-diaza-18-crown-6 as a white crystalline solid.

Physicochemical Properties and Cation Selectivity

The defining characteristic of a crown ether is its ability to selectively bind cations. This selectivity is governed by a combination of factors, including the relative sizes of the cation and the crown's cavity, the number and type of donor atoms, and the solvent. The introduction of an amino group adds layers of complexity and tunability. An electron-donating amino group on a benzo moiety increases the electron density of the catechol oxygens, strengthening the ion-dipole interactions and enhancing binding affinity compared to an electron-withdrawing nitro group.[2]

The table below summarizes the stability constants (log Kₛ) for the complexation of various cations by representative crown and aminocrown ethers in methanol, illustrating the effects of ring size and nitrogen substitution.

MacrocycleCavity Size (Å)Li⁺Na⁺K⁺Rb⁺Cs⁺
15-Crown-5 1.7 - 2.22.593.252.652.151.90
4'-Amino-benzo-15-crown-5 1.7 - 2.2-3.41 3.18--
18-Crown-6 2.6 - 3.24.294.306.05 5.304.75
4,13-Diaza-18-crown-6 2.6 - 3.2<23.904.353.503.45

Data compiled from multiple sources. Absolute values can vary with experimental conditions (solvent, temperature, method).

As the data shows, 15-membered crowns exhibit a preference for Na⁺, while the larger 18-membered rings show peak selectivity for K⁺, which has a complementary ionic radius. The presence of the amino group in 4'-aminobenzo-15-crown-5 slightly enhances the binding of Na⁺ compared to the parent 15-crown-5. Replacing two oxygen atoms with nitrogen atoms in diaza-18-crown-6 generally lowers the stability constants for alkali metals compared to 18-crown-6, as the N-H protons can reduce the effective basicity of the nitrogen donor. However, these nitrogen sites are crucial for forming lariat ethers and for binding transition metals.

Applications in Drug Development and Biomedical Research

The unique properties of aminocrown ethers make them highly attractive candidates for biomedical applications, particularly in drug delivery and diagnostics. Their ability to act as ionophores, form host-guest complexes, and respond to physiological stimuli is being actively explored.

Ionophores and Synthetic Ion Channels

Aminocrown ethers can function as ionophores, molecules that facilitate the transport of ions across lipid bilayer membranes. Lariat ethers, in particular, have been shown to form aggregated pores or ion channels within membranes.[1] This property is being investigated for its potential to modulate cellular ion balance and to enhance the potency of certain antibiotics by altering bacterial membrane permeability.[1] By mimicking the function of natural protein channels, these synthetic molecules offer a pathway to developing novel therapeutics for channelopathies—diseases caused by dysfunctional ion channels.[11][12]

cluster_0 Extracellular Space cluster_1 Lipid Bilayer Membrane cluster_2 Intracellular Space K_ion_out K⁺ Channel Hydrophilic Headgroup Aminocrown Ether Ionophore Hydrophilic Headgroup K_ion_out->Channel:core Channel:core->K_ion_in Ion Transport

Caption: Aminocrown ether acting as an ionophore across a lipid membrane.

pH-Responsive Drug Delivery Systems

The pH-responsive nature of the amino group is a key feature for creating "smart" drug delivery systems. In the neutral pH of the bloodstream (pH ~7.4), an aminocrown can be designed to encapsulate a drug molecule. Upon reaching the more acidic microenvironment of a tumor or an intracellular endosome (pH 5-6), the amino group becomes protonated. This protonation can alter the conformation and binding properties of the macrocycle, triggering the release of the therapeutic payload precisely at the target site. This strategy aims to maximize therapeutic efficacy while minimizing off-target side effects.[13]

Covalent Immobilization for Sensing and Targeting

The ability to covalently attach aminocrown ethers to other molecules or surfaces has led to the development of sophisticated sensors and targeted delivery vehicles. Aminocrowns have been grafted onto polymers to create membranes for hemodialysis with enhanced calcium ion retention.[12] They have also been attached to fluorescent molecules to create chemosensors that signal the presence of specific metal ions through changes in their light emission.[14] In drug development, this covalent linkage could be used to attach a targeting ligand (e.g., an antibody or peptide) to the aminocrown, directing a drug-loaded macrocycle specifically to diseased cells.

Future Outlook

The journey from Pedersen's "goo" to precisely engineered, multi-functional aminocrown ethers illustrates a remarkable trajectory of scientific innovation. The field continues to evolve, with current research focusing on the creation of more complex supramolecular assemblies, integrating aminocrowns into molecular machines, and refining their biological activity for therapeutic applications. The ability to fine-tune cation selectivity, control transport across biological membranes, and respond to environmental triggers ensures that aminocrown ethers will remain a vital tool for researchers at the interface of chemistry, biology, and medicine for the foreseeable future.

References

  • Gatto, V. J., Miller, S. R., & Gokel, G. W. (1990). 4,13-DIAZA-18-CROWN-6. Organic Syntheses, 68, 227. [Link]

  • Gokel, G. W., Dishong, D. M., & Diamond, C. J. (1980). Lariat ethers. Synthesis and cation binding of macrocyclic polyethers possessing axially disposed secondary donor groups. Journal of the Chemical Society, Chemical Communications, (22), 1053-1054. [Link]

  • NobelPrize.org. (1987). The Nobel Prize in Chemistry 1987. Nobel Prize Outreach AB. [Link]

  • Gokel, G. W. (2017). Crown ethers having side arms: a diverse and versatile supramolecular chemistry. Israel Journal of Chemistry, 57(7), 613-626. [Link]

  • Pedersen, C. J. (1988). The Discovery of Crown Ethers (Nobel Lecture). Angewandte Chemie International Edition in English, 27(8), 1021-1027. [Link]

  • Lehn, J. M. (1988). Supramolecular Chemistry—Scope and Perspectives: Molecules, Supermolecules, and Molecular Devices (Nobel Lecture). Angewandte Chemie International Edition in English, 27(1), 89-112.
  • Cram, D. J. (1988). The Design of Molecular Hosts, Guests, and Their Complexes (Nobel Lecture). Angewandte Chemie International Edition in English, 27(8), 1009-1020.
  • Frensdorff, H. K. (1971). Stability constants of cyclic polyether complexes with univalent cations. Journal of the American Chemical Society, 93(3), 600-606. [Link]

  • An, H., et al. (2021). An ion-selective crown ether covalently grafted onto chemically exfoliated MoS2 as a biological fluid sensor. RSC Advances, 11(25), 15333-15340. [Link]

  • Chehardoli, G., & Bahmani, A. (2019). The role of crown ethers in drug delivery. Supramolecular Chemistry, 31(4), 221-238. [Link]

  • Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017-7036. [Link]

  • Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(10), 2495-2496. [Link]

  • Wikipedia. (2026). Crown ether. Wikimedia Foundation. [Link]

  • ResearchGate. (n.d.). Complex formation constants between the cations and the diazacrown ethers. ResearchGate. [Link]

  • Gatto, V. J., et al. (1986). Syntheses and binding properties of bibrachial lariat ethers (BiBLEs): survey of synthetic methods and cation selectivities. The Journal of Organic Chemistry, 51(26), 5373-5384. [Link]

  • Arnold, K. A., et al. (1987). Determination of thermodynamic parameters in lariat ether complexes using ion-selective electrodes. Journal of the American Chemical Society, 109(12), 3717-3721. [Link]

  • Khairullin, R., et al. (2017). Crown Ethers: Novel Permeability Enhancers for Ocular Drug Delivery? Molecular Pharmaceutics, 14(10), 3401-3410. [Link]

  • ResearchGate. (2023). Cation-permselective membranes enabled by synergistic ion channels of crown ethers and anionic sites. ResearchGate. [Link]

  • Wang, C., et al. (2022). Crown-Ether-Based Artificial K+ Selective Ionic Filter. Angewandte Chemie International Edition, 61(3), e202113645. [Link]

  • de Fátima, A., et al. (2023). Novel Crown Ether Amino Acids as Fluorescent Reporters for Metal Ions. Molecules, 28(8), 3356. [Link]

  • Nechifor, G., et al. (2021). Crown Ether-Functionalized Polyethersulfone Membranes with Potential Applications in Hemodialysis. Polymers, 13(21), 3788. [Link]

  • Zhang, Y., et al. (2022). K+-Responsive Crown Ether-Based Amphiphilic Copolymer: Synthesis and Application in the Release of Drugs and Au Nanoparticles. Polymers, 14(3), 398. [Link]

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Safety and handling precautions for 4'-Aminodibenzo-18-crown-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4'-Aminodibenzo-18-crown-6

Authored by a Senior Application Scientist

This guide provides comprehensive safety and handling protocols for this compound, designed for researchers, scientists, and drug development professionals. The information herein is synthesized from material safety data sheets, regulatory guidelines, and established laboratory practices to ensure a trustworthy and authoritative resource. The core principle of this guide is not just to prescribe procedures, but to explain the causality behind them, fostering a proactive safety culture.

Compound Overview and Hazard Identification

This compound is a macrocyclic polyether, a derivative of the well-known 18-crown-6. Its unique structure, featuring a hydrophilic cavity and a lipophilic exterior, allows it to selectively bind cations, making it a valuable ionophore and metal-complexing agent in various research applications. However, this same ionophoric property is the basis for its potential biological hazards. By disrupting essential ion gradients across cell membranes, crown ethers can exhibit significant cytotoxicity[1][2][3].

The primary, immediate hazards associated with this compound are well-defined and require stringent control measures. It is classified as a hazardous substance with the potential to cause significant irritation upon contact.

Hazard Classification GHS Category Hazard Statement Key Sources
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5][6]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[4][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4]
Acute Oral ToxicityCategory 5 (Implied)H303: May be harmful if swallowed[5][7]

Table 1: GHS Hazard Identification for this compound and related compounds.

Toxicological Profile: The Ionophore Mechanism

The toxicity of crown ethers is intrinsically linked to their function. These molecules can encapsulate cations, such as potassium (K+) or sodium (Na+), shielding their charge and allowing them to be transported across lipid cell membranes. This disruption of the natural electrochemical balance can interfere with critical cellular processes, leading to cell death (apoptosis)[2]. While some studies suggest that crown ethers may not be genotoxic (damaging to DNA), their cytotoxic effects are well-documented and form the basis for all safety precautions[1]. The toxicological properties are not yet fully investigated, demanding a cautious approach where all contact and inhalation are avoided[8].

Property Value Source
Molecular Formula C₂₀H₂₅NO₆
Molecular Weight 375.42 g/mol
Appearance Solid (Powder/Crystals)[4]
Melting Point 159-163 °C
Storage Temperature 2-8°C (Refrigerated)[4]

Table 2: Key Physical and Chemical Properties.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, the work environment must be engineered to minimize exposure. This is the most effective way to ensure operator safety.

  • Chemical Fume Hood: All handling of solid this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood[8][9]. This is non-negotiable. The compound is a fine powder that can easily become airborne, posing a significant inhalation risk as a respiratory irritant[4].

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Designated Work Area: A specific area within the lab should be designated for working with crown ethers. This area should be clearly marked, and access should be restricted to trained personnel. This practice contains potential contamination and simplifies cleanup procedures.

  • Proximity of Safety Equipment: Ensure that a safety shower and an eyewash station are located close to the workstation and are regularly tested[4][5].

Personal Protective Equipment (PPE): The Essential Barrier

PPE is a last line of defense and must be used in conjunction with engineering controls. The selection of appropriate PPE is critical for preventing skin, eye, and respiratory exposure.

Protection Type Specific Requirement Rationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Nitrile gloves provide good splash protection. However, no glove material is impervious to all chemicals indefinitely[10][11]. Treat gloves as a single-use item for splash protection only. If direct contact occurs, remove the gloves immediately, wash your hands, and don a new pair[11].
Eye & Face Protection Tightly-fitting chemical safety goggles (ANSI Z87.1 or EN166 compliant)Required to protect against airborne particulates and accidental splashes[4][12]. A face shield should be worn over safety goggles whenever there is a significant risk of splashing, such as when handling larger quantities or working with solutions[10][13].
Respiratory Protection NIOSH-approved N95 dust mask (or equivalent)Mandatory when handling the solid powder outside of a glovebox to prevent inhalation of irritating dust. For spills or situations with high aerosolization potential, a full-face respirator may be necessary[12].
Body Protection Laboratory coat, long pants, and fully-enclosed shoesA lab coat protects skin and personal clothing from contamination[10]. Closed-toe shoes are essential to protect feet from spills[10].

Table 3: Recommended Personal Protective Equipment (PPE) for Handling this compound.

Standard Operating Procedure for Safe Handling

This protocol outlines the essential steps for safely weighing and handling the solid compound.

  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and uncluttered.

    • Confirm the fume hood is functioning correctly (check airflow monitor).

    • Don all required PPE as specified in Table 3.

  • Handling:

    • Retrieve the container from its refrigerated storage location[4]. Allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, as the compound may be hygroscopic[4].

    • Perform all transfers of the solid compound carefully to minimize dust formation[4][12]. Use a spatula and avoid dropping or vigorous scooping.

    • Weigh the compound on a tared weigh boat or paper.

  • Post-Handling:

    • Tightly close the main container and wipe it down with a damp cloth to remove any external contamination before returning it to storage.

    • Clean the spatula and the weighing area.

    • Carefully remove PPE, avoiding self-contamination. Dispose of gloves and any contaminated disposable items in the designated hazardous waste container.

    • Wash hands and any exposed skin thoroughly with soap and water[4][5][6].

Storage and Incompatibility

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area[4][5][7][14]. Refrigeration (2-8°C) is recommended[4].

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids[4][9]. Contact with these substances could lead to vigorous, potentially hazardous reactions.

Spill Management and Emergency Response

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures.

Emergency Workflow for a Solid Spill

The following diagram outlines the decision-making process for managing a small, contained solid spill of this compound.

SpillResponse cluster_assessment Phase 1: Assessment cluster_response Phase 2: Response cluster_evacuation Large Spill Response Spill Spill Discovered Alert Alert personnel in the immediate area. Isolate the spill zone. Spill->Alert Assess Assess Spill Size & Risk (Is it small and contained?) Alert->Assess PPE Don appropriate PPE: - Nitrile gloves (double-glove if possible) - Safety goggles & face shield - N95 respirator - Lab coat Assess->PPE Yes Evacuate EVACUATE THE AREA Assess->Evacuate No Cleanup Gently cover the spill with a damp paper towel to prevent dust generation. Carefully sweep up material. PPE->Cleanup Container Place material and cleaning supplies into a labeled hazardous waste container. Cleanup->Container Decontaminate Decontaminate the spill area with soap and water. Wipe down all affected surfaces. Container->Decontaminate Emergency Contact Emergency Services / EHS Evacuate->Emergency

Caption: Emergency response workflow for a solid spill.

First-Aid Procedures

In the event of personal exposure, follow these steps immediately.

  • Inhalation: Move the exposed individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[4][5][15].

  • Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes[4][15]. Remove all contaminated clothing while flushing[5]. If skin irritation persists, get medical advice[4][6].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation[4][5]. Remove contact lenses if present and easy to do[4]. Seek immediate medical attention from a specialist[16].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person[17]. Call a poison control center or doctor for treatment advice immediately[7].

Waste Disposal

All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual compound, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the waste through an approved hazardous waste disposal facility.

  • Adhere strictly to all local, state, and federal environmental regulations regarding chemical waste disposal[4][18]. Do not dispose of it down the drain or in regular trash[7].

References

  • Crown Chemical. (n.d.). Safety Data Sheet. [Link]

  • Poddar, R., & Hrelia, P. (1992). Genotoxic potential of crown ethers in mammalian cells: induction of sister-chromatid exchanges. Mutation Research/Environmental Mutagenesis and Related Subjects, 280(2), 109-115. [Link]

  • Leevy, W. M., Johnson, J. R., et al. (2012). Crown Ether Host-Rotaxanes as Cytotoxic Agents. ACS Medicinal Chemistry Letters, 3(10), 843–847. [Link]

  • Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. [Link]

  • Antonenko, Y. N., & Yaguzhinsky, L. S. (1994). Crown-Ethers Toxicity Parameters And Their Cumulative Properties In Short-Term Experiments. ResearchGate. [Link]

  • Reddit r/chemistry. (2022, July 17). Crown ethers such as 18-crown-6 allow alkali salts to be dissolved in organic solvents...[Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Diethyl ether. [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. [Link]

  • Reddit r/chemistry. (2014, August 7). Can someone recommend a glove for handling ethers?[Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]

  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. [Link]

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Electrochemical properties of 4'-Aminodibenzo-18-crown-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrochemical Properties of 4'-Aminodibenzo-18-crown-6

Abstract

This compound is a functionalized macrocyclic polyether that stands at the confluence of supramolecular chemistry and electrochemistry. The inherent ion-recognition capabilities of the dibenzo-18-crown-6 cavity, combined with the electroactive amino moiety, make it a premier candidate for the development of highly selective and sensitive electrochemical sensors. This guide provides a comprehensive exploration of its core electrochemical properties, from its fundamental redox behavior and electropolymerization to its application in ion-selective electrodes. We delve into the causality behind experimental designs, present detailed, field-proven protocols for electrode modification and ion detection, and summarize key performance data. This document is intended for researchers, materials scientists, and drug development professionals seeking to leverage the unique host-guest and electrochemical characteristics of this versatile molecule.

Introduction: Bridging Molecular Recognition and Electrochemistry

Since Pedersen's Nobel Prize-winning discovery of crown ethers in 1967, these macrocycles have become fundamental building blocks in host-guest chemistry.[1] Their defining feature is a central cavity lined with oxygen atoms, which creates a strong negative potential capable of selectively binding cations. The selectivity is primarily governed by the compatibility between the ion's diameter and the cavity size of the crown ether.[2] The 18-crown-6 structure, in particular, exhibits a remarkable affinity for the potassium (K+) ion due to the perfect size match.[3]

The introduction of a benzene ring to create dibenzo-18-crown-6 (DB18C6) imparts rigidity and additional electronic properties to the macrocycle.[2][4] Further functionalization with an amino group at the 4'-position yields this compound, a molecule with dual functionality. The amino group serves two critical purposes:

  • An Electroactive Reporter: The amine is readily oxidized electrochemically, providing a clear voltammetric signal that can be modulated by ion-binding events within the crown ether cavity.

  • A Chemical Anchor: It provides a reactive site for covalent immobilization onto sensor surfaces or, more significantly, for direct electropolymerization, allowing for the in-situ formation of a stable, ion-responsive polymer film.[5][6]

This guide will dissect these properties, providing the foundational knowledge and practical methodologies required to harness this compound for advanced electrochemical applications.

Physicochemical & Core Electrochemical Data

A solid understanding of the molecule's fundamental properties is essential before delving into complex applications. The key data are summarized below.

PropertyValueSource
Chemical Name This compound-
CAS Number 126531-26-8[7]
Molecular Formula C₂₀H₂₅NO₆[7]
Molecular Weight 375.42 g/mol [7]
Melting Point 159-163 °C[7]
Core Functionality Ionophore, Electroactive Monomer[8]
Primary Target Analyte Potassium (K⁺)[3][9]
Other Target Analytes Na⁺, Pb²⁺, Cs⁺, Rb⁺, NH₄⁺[6][9][10]

Foundational Electrochemical Behavior

The utility of this compound in sensor design is rooted in its distinct electrochemical characteristics, primarily its anodic oxidation and subsequent electropolymerization.

Anodic Oxidation of the Amino Moiety

Like many aromatic amines, the amino group on the dibenzo-crown framework can be electrochemically oxidized. This process typically occurs at a positive potential and is often irreversible.[11] The oxidation involves the removal of an electron from the amine to form a highly reactive cation-radical.[11]

The potential at which this oxidation occurs is a critical parameter. It must be within the accessible potential window of the chosen solvent and electrolyte system and should ideally be distinct from the redox signals of potential interfering species. The presence of the electron-donating ether linkages on the benzene ring can influence this oxidation potential compared to simpler aromatic amines.

Electropolymerization: Crafting the Sensor Surface

The true power of the electroactive amine lies in its ability to electropolymerize. The cation-radicals generated during the initial oxidation step are unstable and can couple with other monomers in solution, leading to the formation of a conductive polymer film directly on the electrode surface.[6][11] This in-situ deposition is a superior method for electrode modification because it creates a robust, adherent film with a high density of recognition sites (the crown ether cavities).

The mechanism involves repeated potential cycling or holding the potential at a value sufficient for oxidation. With each cycle, the polymer film grows, which can be monitored by the increasing current of the polymer's own redox peaks.[11]

G cluster_electrode Electrode Surface Monomer Monomer (this compound) Electrode Bare Electrode Monomer->Electrode Polymer Polymer Film (Poly(4'-ADB18C6)) Monomer->Polymer Radical Coupling & Chain Propagation Electrode->Monomer

Caption: Workflow for electropolymerization on an electrode surface.

Electrochemical Ion Sensing: From Binding to Signal

The synergy between the crown ether's ion binding and the amine's electrochemical activity enables its use as a sensor.

Principle of Host-Guest Recognition

The core sensing mechanism is a classic example of host-guest chemistry. The crown ether (the host) possesses a pre-organized cavity that selectively binds a target cation (the guest). This binding is driven by favorable electrostatic interactions between the positively charged ion and the lone pairs of the ether oxygen atoms.[2] When the target ion enters the solution, it partitions into the polymer film on the electrode and complexes with the crown ether cavities.

G cluster_complex Complexation Event Crown Crown Ether Cavity (Host) Complex Host-Guest Complex Crown->Complex + Ion K+ Cation (Guest) Ion->Complex Electrostatic Interactions

Caption: Host-guest complexation of K+ by the crown ether cavity.

Electrochemical Transduction

The binding event must be converted into a measurable electrical signal. For a poly(this compound) modified electrode, this transduction occurs because the complexation of a cation within the crown ether cavity alters the electronic environment of the nearby redox-active polymer backbone. This perturbation can manifest in several ways, detectable by various electrochemical techniques:

  • Cyclic Voltammetry (CV): The binding of a cation can cause a shift in the oxidation/reduction potential of the polymer or a decrease/increase in the peak current. This is because the positive charge of the complexed ion can make it more difficult or easier to remove electrons from the polymer backbone.

  • Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV): These techniques are more sensitive than CV and are ideal for quantitative analysis. The change in the peak current in DPV or SWV upon addition of the target ion is typically proportional to the ion's concentration over a certain range.[6]

  • Potentiometry: In this mode, the crown ether is incorporated into an ion-selective membrane (as an ionophore).[8][12] The selective binding of ions at the membrane-solution interface generates a potential difference that is measured against a reference electrode. The magnitude of this potential is related to the ion's activity according to the Nernst equation.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for utilizing this compound in an electrochemical sensor context.

Protocol 1: Fabrication of a Poly(this compound) Modified Electrode

Objective: To create a stable, ion-responsive polymer film on a glassy carbon electrode (GCE) via electropolymerization.

Materials:

  • Glassy Carbon Electrode (GCE, 3 mm diameter)

  • This compound monomer

  • Acetonitrile (anhydrous, electrochemical grade)

  • Tetrabutylammonium perchlorate (TBAP) or similar supporting electrolyte

  • Polishing materials (alumina slurry or diamond paste)

  • Potentiostat/Galvanostat system with a three-electrode cell (GCE as working, Pt wire as counter, Ag/AgCl as reference)

Procedure:

  • Electrode Preparation (Causality): A pristine electrode surface is paramount for uniform and adherent film growth. Any surface contaminants will lead to a passivated, non-uniform, and poorly responsive sensor.

    • Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

    • Sonicate the electrode sequentially in deionized water and ethanol for 5 minutes each to remove polishing debris.

    • Dry the electrode under a stream of nitrogen.

  • Electropolymerization Solution:

    • Prepare a 1.0 mM solution of this compound in acetonitrile.

    • Add TBAP to a final concentration of 0.1 M. This supporting electrolyte is essential to ensure conductivity of the solution and minimize IR drop.

  • Electrochemical Deposition:

    • Assemble the three-electrode cell with the prepared solution. De-aerate the solution with nitrogen for 10-15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

    • Perform cyclic voltammetry by scanning the potential from 0.0 V to +1.2 V (vs. Ag/AgCl) for 15-20 cycles at a scan rate of 100 mV/s.

    • Observation: You should observe the appearance and growth of new redox peaks corresponding to the polymer film with each successive cycle, indicating successful deposition.

  • Post-Polymerization Cleaning:

    • After polymerization, gently rinse the modified electrode with pure acetonitrile to remove any unreacted monomer and electrolyte from the surface.

    • The electrode is now ready for use.

Protocol 2: Voltammetric Detection of Potassium Ions (K⁺)

Objective: To quantify the concentration of K⁺ ions using the prepared modified electrode with Differential Pulse Voltammetry (DPV).

Materials:

  • Poly(this compound) modified GCE (from Protocol 1)

  • Aqueous buffer solution (e.g., 0.1 M Tris-HCl, pH 7.4)

  • Potassium chloride (KCl) standard stock solution

  • Potentiostat/Galvanostat system

Procedure:

  • Establish a Baseline:

    • Place the modified electrode in the three-electrode cell containing only the aqueous buffer solution.

    • Run a DPV scan over a potential range that covers the redox activity of the polymer (e.g., +0.2 V to +0.8 V). Record this as the baseline or zero-concentration signal. The choice of DPV over CV is for enhanced sensitivity, which is critical for detecting small changes and achieving lower detection limits.[13]

  • Calibration Curve Construction:

    • Add a small, known volume of the KCl stock solution to the cell to achieve the first desired concentration (e.g., 1 µM).

    • Stir for 1-2 minutes to ensure homogeneity and allow time for the K⁺ ions to bind to the crown ethers in the film. Stop stirring before measurement.

    • Run a new DPV scan and record the peak current.

    • Repeat this process for a series of increasing concentrations (e.g., 5 µM, 10 µM, 50 µM, 100 µM).

  • Data Analysis:

    • Measure the DPV peak current at each concentration.

    • Plot the change in peak current (I - I₀) versus the concentration of K⁺.

    • This plot is the calibration curve, which can be used to determine the concentration of K⁺ in an unknown sample.

G A 1. Prepare Modified Electrode (Protocol 1) B 2. Record Baseline Signal (DPV in Buffer) A->B C 3. Add Analyte (K+) to Cell B->C D 4. Equilibrate & Measure (DPV Scan) C->D E 5. Repeat for Multiple Concentrations D->E F 6. Plot ΔCurrent vs [K+] (Generate Calibration Curve) E->F

Caption: Experimental workflow for voltammetric ion detection.

Conclusion and Future Outlook

This compound is a powerful and versatile molecule for electrochemical sensing. Its ability to be easily electropolymerized onto an electrode surface provides a direct and robust method for creating sensors with high recognition site density. The intrinsic selectivity of the dibenzo-18-crown-6 cavity, especially for potassium ions, makes it highly relevant for applications in clinical diagnostics, environmental monitoring, and pharmaceutical analysis.

Future research will likely focus on integrating these polymer films with nanomaterials (e.g., carbon nanotubes, graphene) to further enhance sensitivity and electron transfer kinetics.[3][11] Additionally, the synthesis of derivatives with different cavity sizes or functional groups will expand the range of detectable analytes, pushing the boundaries of selective electrochemical sensing.

References

  • The use of crown ethers as sensor material in potentiometry technique. ACG Publications.
  • A potassium-selective electrochemical sensor based on crown-ether functionalized self assembled monolayer. ResearchGate.
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  • 4′-Aminobenzo-18-crown-6 technical. Sigma-Aldrich.
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  • Preparation and Properties of Three Plasticiser-Free Novel Di-benzo-18-Crown-6 Aldimine-Derived Lead(II) Ion-Selective Electrodes. MDPI.
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  • 4 -Aminodibenzo-18-crown-6 = 98.0 GC 126531-26-8. Sigma-Aldrich.
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  • and Tetraamino- dibenzo[14]crown-6-ether Derivatives: Complexes for Alkali Metal Ions, Redox Potentials. The Royal Society of Chemistry. Available at:

  • 18-crown-6. Organic Syntheses Procedure.
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  • Cyclic voltammetry (CV) of [1⁻][K(18-crown-6)] (9.3 mM) (a) and 1-1... ResearchGate.
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Methodological & Application

Application Notes & Protocols: The Strategic Use of 4'-Aminodibenzo-18-crown-6 in High-Performance Ion-Selective Electrodes

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of 4'-Aminodibenzo-18-crown-6 in the fabrication and characterization of ion-selective electrodes (ISEs). Crown ethers, with their unique ion-complexing capabilities, are pivotal in the development of highly selective chemical sensors.[1][2] This document elucidates the fundamental principles, offers detailed, field-proven protocols for electrode construction and performance validation, and provides critical insights for troubleshooting and optimizing these electrochemical sensors. The methodologies are designed to ensure scientific integrity and produce robust, reproducible data.

Introduction: The Power of Selective Ion Recognition

Crown ethers are macrocyclic polyethers renowned for their ability to selectively bind cations within their central cavity, a discovery that earned Charles J. Pedersen a Nobel Prize.[3] The size of this cavity is a critical determinant of the binding affinity for specific ions.[4] this compound, a derivative of 18-crown-6, possesses a cavity size ideally suited for complexing potassium ions (K⁺), making it a superior ionophore for potassium-selective electrodes.[5][6][7] The amino (-NH₂) functional group on the benzo moiety provides a valuable site for covalent attachment to polymer backbones, enhancing the long-term stability and lifetime of the sensor.[5]

Ion-selective electrodes operate on the principle of measuring the potential difference across a membrane that is selectively permeable to a target ion. This potentiometric response is logarithmically proportional to the ion's activity in the sample, a relationship described by the Nernst equation. The remarkable selectivity of these electrodes is primarily governed by the specific recognition properties of the embedded ionophore.[8]

Core Principles and Mechanism

The functionality of an ISE leveraging this compound is rooted in the selective molecular recognition of the target analyte at the interface between the sample and the electrode membrane.[9] The lipophilic nature of the dibenzo groups ensures the ionophore remains securely embedded within the hydrophobic polymer matrix, typically composed of high molecular weight poly(vinyl chloride) (PVC).[8][10]

Mechanism of Potentiometric Sensing:

  • Selective Complexation: At the membrane-sample interface, the this compound ionophore selectively extracts potassium ions from the aqueous sample into the organic membrane phase. This is an energetically favorable process driven by the high binding affinity between the crown ether's cavity and the K⁺ ion.[6]

  • Phase Boundary Potential: The sequestration of positively charged K⁺ ions into the membrane creates a charge separation at the phase boundary, resulting in a measurable electrical potential.

  • Signal Transduction: This potential difference is measured relative to a stable external reference electrode. The magnitude of this potential directly correlates with the concentration of potassium ions in the sample.

Figure 1: Conceptual workflow of ion recognition and signal generation.

Experimental Protocols: From Components to Calibration

Essential Materials and Reagents
ComponentRecommended SupplierPurity/GradeRole in Formulation
This compoundSigma-Aldrich≥98.0% (GC)[11]Ionophore
Poly(vinyl chloride) (PVC)Sigma-AldrichHigh Molecular WeightMembrane Matrix
2-Nitrophenyl octyl ether (o-NPOE)Sigma-Aldrich≥99%Plasticizer
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)Sigma-Aldrich≥98%Anionic Additive
Tetrahydrofuran (THF)Sigma-AldrichAnhydrous, ≥99.9%Solvent
Potassium Chloride (KCl)Fisher ScientificCertified ACSCalibrant & Filling Solution
Silver/Silver Chloride (Ag/AgCl)VariousHigh PurityInternal Reference Electrode
Fabrication of the Ion-Selective Membrane

This protocol details the preparation of a solvent-cast PVC membrane, a widely adopted method for its simplicity and the high quality of the resulting membranes.[12]

Step-by-Step Methodology:

  • Component Formulation: Precisely weigh the membrane components. A typical and effective composition (by weight) is: 1.0% this compound, 33.0% PVC, 65.5% o-NPOE (plasticizer), and 0.5% KTpClPB (anionic additive).[12]

  • Homogenization: In a clean glass vial, dissolve the weighed components in approximately 5 mL of anhydrous THF. Gentle agitation or vortexing will ensure a homogenous "membrane cocktail."

  • Membrane Casting: Place a glass ring on a clean, level glass plate. Carefully pour the membrane cocktail into the ring.

  • Controlled Solvent Evaporation: Cover the assembly with a petri dish to allow for slow evaporation of THF over 24 hours at ambient temperature. This prevents the formation of defects and ensures a mechanically robust membrane.

  • Membrane Discs: Once dry, use a sharp cork borer to cut uniform discs (e.g., 6 mm diameter) from the cast membrane.

protocol_workflow start Weigh Components dissolve Dissolve in THF start->dissolve cast Cast Membrane Solution dissolve->cast evaporate Slow Solvent Evaporation (24h) cast->evaporate cut Cut Membrane Discs evaporate->cut end Membranes Ready for Assembly cut->end

Figure 2: Step-by-step workflow for PVC membrane fabrication.

Assembly of the Ion-Selective Electrode
  • Electrode Body: Utilize a commercially available ISE body or fabricate one from an inert material like PVC or PEEK.

  • Membrane Installation: Securely attach a membrane disc to the tip of the electrode body. A slurry of PVC dissolved in THF can be used as an effective adhesive.

  • Internal Filling Solution: Fill the electrode body with a 0.1 M KCl solution. This solution provides a stable concentration of the primary ion.

  • Internal Reference Electrode: Insert an Ag/AgCl wire into the internal filling solution. This establishes a stable reference potential.

  • Conditioning: Before the first use, condition the assembled electrode by soaking it in a 0.01 M KCl solution for at least 12 hours. This step is crucial for hydrating the membrane and stabilizing the potential.

Performance Characterization and Calibration

A thorough calibration is essential to determine the electrode's performance characteristics.

Calibration Protocol:

  • Standard Solutions: Prepare a series of KCl standard solutions by serial dilution, covering the expected analytical range (e.g., 1.0 M to 1.0 x 10⁻⁶ M).

  • Electrochemical Cell: Assemble a cell comprising the fabricated K⁺-ISE as the indicator electrode and a double-junction Ag/AgCl electrode as the external reference.

  • Potential Measurement: Starting with the most dilute standard, immerse the electrodes and record the stable potential (in mV). Proceed sequentially to the highest concentration, rinsing and gently blotting the electrodes between measurements.

  • Calibration Curve: Plot the measured potential (E) versus the logarithm of the potassium ion activity (log aK⁺). The resulting curve should exhibit a linear region.

Key Performance Metrics:

ParameterDescriptionTypical Performance for this compound ISE
Nernstian Slope The slope of the linear portion of the calibration curve.~58 mV per decade change in K⁺ concentration at 25°C.[13]
Linear Range The concentration range where the response is linear.10⁻¹ M to 10⁻⁵ M.[10]
Limit of Detection (LOD) The lowest concentration that can be reliably detected.Typically in the micromolar range (10⁻⁶ M).[3][13]
Response Time Time to reach 95% of the stable potential reading.Less than 30 seconds.[3]
Selectivity Preference for the primary ion over interfering ions.High selectivity for K⁺ over Na⁺, NH₄⁺, Li⁺, Ca²⁺, and Mg²⁺.[3][10]
pH Operating Range The pH range where the electrode response is stable.Typically between pH 4 and 8.[3]
Lifetime The duration of reliable performance.Several weeks to months with proper care.[3][10]

Applications in Drug Development and Biomedical Research

The high selectivity and sensitivity of these K⁺-ISEs make them invaluable in various research and development settings.[14][15]

  • Ion Channel Modulation: These electrodes can monitor fluctuations in extracellular K⁺ concentrations, providing crucial data on the activity of K⁺ channels, which are significant drug targets.[16]

  • Drug Release Studies: They are used to monitor the release kinetics of potassium-containing drugs from various formulations.[17]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Monitoring K⁺ levels in biological fluids is essential for assessing the physiological impact of new chemical entities.

  • Cell Culture Monitoring: Real-time tracking of K⁺ in cell culture media can serve as an indicator of cell health and metabolic activity.

Troubleshooting and Expert Recommendations

IssuePotential Cause(s)Recommended Action(s)
Drifting Potential Unstable reference electrode; membrane contamination; leakage of internal solution.Check/replace reference electrodes; re-polish electrode tip; re-assemble with a new membrane.
Low Slope Aged or contaminated membrane; presence of high concentrations of interfering ions.Replace the membrane; dilute the sample to reduce interference.
No Response Faulty electrical connection; cracked or damaged membrane; depleted internal filling solution.Check all connections; inspect the membrane under magnification; refill with fresh internal solution.
Membrane Care Dehydration or fouling of the membrane surface.Always store the electrode in a 0.01 M KCl solution. Avoid touching the membrane.

Conclusion

This compound stands out as a premier ionophore for the construction of high-performance potassium-selective electrodes. Its inherent selectivity, coupled with the robust and reproducible fabrication methods detailed in this guide, enables the development of reliable analytical tools. By adhering to the protocols and best practices outlined, researchers can effectively harness the capabilities of these sensors to generate high-quality data in demanding applications, from fundamental research to advanced drug development.

References

  • Preparation and Application of Potassium IonSelective Membrane Electrode Based on Benzo-15Crown5 Ether. (2010). ResearchGate. [Link]

  • Crown ether based ion selective electrode for potentiometric determination of potassium. (2011). ResearchGate. [Link]

  • Ion-Selective Electrode (ISE) Based on Polyvinyl Chloride Membrane Formed from Heterocyclic Quinazoline Compounds as Ionophore material. (2023). MDPI. [Link]

  • 4'-Aminobenzo-18-crown-6. MySkinRecipes. [Link]

  • Synthesis and Evaluation of a Bis(crown ether) Ionophore with a Conformationally Constrained Bridge in IonSelective Electrodes. (2001). ResearchGate. [Link]

  • The design of an ion - selective electrode with a PVC membrane deposed... (2019). ResearchGate. [Link]

  • Ion sensors with crown ether-functionalized nanodiamonds. (2018). PMC - NIH. [Link]

  • Mechanistic study of indium extraction by crown ether based on ion pair recognition. (2025). ResearchGate. [Link]

  • Ion-Selective Electrode for Nitrates Based on a Black PCV Membrane. (2020). Semantic Scholar. [Link]

  • Fabrication of PVC Membrane-Based Ion Selective Electrodes for the Identification and Measure of Cu(II). Springer Professional. [Link]

  • Fabrication of PVC Membrane Based Ion Selective Electrode by Using the Newly Synthesised Copper Schiff Base Complex. (2017). ResearchGate. [Link]

  • Using Ion-Selective Electrodes to Study the Drug Release from Porous Cellulose Matrices. MDPI. [Link]

  • Potassium selective electrode. Wikipedia. [Link]

  • 4'-picrylamino-5'-nitrobenzo-18-crown-6 as a sensing reagent in potassium ion-selective electrode membranes. (1994). PubMed. [Link]

  • Solid contact potassium selective electrodes for biomedical applications – a review. (2016). ScienceDirect. [Link]

  • Supramolecular chemistry. Wikipedia. [Link]

  • Synthesis of amido type liquid crystalline crown ethers containing dibenzo-18-crown-6 and dibenzo-14-crown-4 units. (2007). ResearchGate. [Link]

  • Ion pair recognition by Zn-porphyrin/crown ether conjugates: visible sensing of sodium cyanide. (2002). PubMed. [Link]

  • K+ takes the crown: Selective activation of non-selective crown ether channels. (2019). PMC - NIH. [Link]

  • Solid contact potassium selective electrodes for biomedical applications – a review. (2016). ResearchGate. [Link]

  • Preparation and Properties of Three Plasticiser-Free Novel Di-benzo-18-Crown-6 Aldimine-Derived Lead(II) Ion-Selective Electrodes. (2023). MDPI. [Link]

  • Making, Testing, and Using Potassium Ion Selective Microelectrodes in Tissue Slices of Adult Brain. (2018). NIH. [Link]

  • Artificial sodium-selective ionic device based on crown-ether crystals with subnanometer pores. (2021). PMC - PubMed Central. [Link]

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  • Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. (2022). MDPI. [Link]

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Application Notes & Protocols: 4'-Aminodibenzo-18-crown-6 for Selective Potassium Sensing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Potassium (K⁺) is the most abundant intracellular cation, playing a pivotal role in numerous physiological processes, including nerve impulse transmission, muscle contraction, and maintaining cellular homeostasis.[1] Consequently, the precise and selective detection of potassium ions is of paramount importance in biomedical research, clinical diagnostics, and drug development. This document provides a comprehensive technical guide on the application of 4'-Aminodibenzo-18-crown-6, a highly selective ionophore, for potassium sensing. We will explore the fundamental principles of host-guest chemistry that govern its selectivity, detail its integration into electrochemical and fluorescence-based sensing platforms, and provide validated, step-by-step protocols for the development and application of potassium sensors.

Part 1: Fundamental Principles of this compound in Potassium Sensing

The Basis of Selectivity: Host-Guest Chemistry

Crown ethers, first synthesized by Charles Pedersen, are macrocyclic polyethers renowned for their ability to selectively bind specific cations within their central cavity.[2][3] The molecule 18-crown-6 exhibits a particularly high affinity for the potassium cation.[2][4] This selectivity is governed by a principle known as "host-guest" chemistry, where the crown ether (the host) has a cavity size that perfectly accommodates the ionic diameter of the guest cation (K⁺).

The dibenzo-18-crown-6 structure enhances the rigidity of the macrocycle. The addition of an amino group at the 4' position to create this compound serves a critical purpose: it provides a reactive handle for covalent attachment to other molecules or surfaces—such as electrodes, polymers, or fluorophores—without compromising the inherent potassium-binding capability of the crown ether cavity.[5][6] This functionalization is the key to transducing the simple binding event into a measurable signal.

The mechanism relies on the coordination of the positively charged potassium ion with the lone pairs of electrons on the oxygen atoms lining the interior of the crown ether ring.[6][7] This interaction is a stable, non-covalent complexation.

G cluster_0 Before Complexation cluster_1 After Complexation K_ion K⁺ Crown_Ether This compound Ether Cavity K_ion->Crown_Ether:f1 Selective Binding (Size & Charge Match) Complex K⁺-Crown Ether Complex K⁺ bound in cavity

Caption: Host-Guest complexation of K⁺ by this compound.

Signal Transduction Mechanisms

The mere binding of potassium is insufficient for sensing; this event must be converted into an observable signal. The versatility of the 4'-amino group allows for integration into various platforms:

  • Electrochemical Transduction: When the crown ether is immobilized on an electrode surface, the binding of K⁺ alters the local ionic environment at the electrode-solution interface. This change can be measured as a shift in potential (potentiometry), a change in current (voltammetry), or a change in impedance.[5][8] The accumulation of positive charge upon K⁺ binding can, for instance, repel a positively charged redox probe, thus impeding its access to the electrode and reducing the measured current.[5]

  • Optical (Fluorescence) Transduction: The amino group can be used to attach the crown ether to a fluorescent molecule (fluorophore). The design of such a sensor is predicated on the K⁺ binding event inducing a conformational or electronic change in the fluorophore, thereby modulating its fluorescence properties. This can manifest as an increase ("turn-on"), decrease ("turn-off"), or shift in emission wavelength (ratiometric sensing), providing a direct optical readout of K⁺ concentration.[9][10][11]

Part 2: Application Note: Electrochemical Potassium Sensing

Electrochemical sensors based on this compound offer a robust, sensitive, and cost-effective method for K⁺ determination. A prevalent approach involves the creation of an ion-selective electrode (ISE), where the crown ether acts as the ionophore within a membrane or as a self-assembled monolayer (SAM) on a conductive surface.[5][12]

Principle of Operation (SAM-based Sensor): A gold electrode is functionalized with a SAM of this compound. In the absence of potassium, the electrode interface is readily accessible to a redox probe in the solution. When the sample containing K⁺ is introduced, the crown ether cavities capture the ions, creating a positively charged layer on the electrode surface. This layer electrostatically repels cationic redox probes (e.g., [Ru(NH₃)₆]³⁺), hindering electron transfer and causing a measurable decrease in the redox current.[5] The magnitude of this current suppression is directly proportional to the K⁺ concentration.

Causality in Experimental Design:

  • Choice of Electrode: Gold is chosen for its inertness and the well-established thiol chemistry that allows for the straightforward formation of stable, ordered SAMs.

  • Choice of Redox Probe: A positively charged probe like [Ru(NH₃)₆]³⁺ is used to maximize the electrostatic repulsion effect upon K⁺ binding, which forms the basis of the signal.

  • Measurement Technique: Differential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV) are selected for their high sensitivity in detecting changes in redox probe current.[5]

Performance Characteristics

The performance of crown ether-based electrochemical sensors is defined by several key metrics.

ParameterTypical Performance of 18-Crown-6 Derivative SensorsSource(s)
Detection Range 1 µM to 10 mM[5]
Selectivity High selectivity for K⁺ over Na⁺, Li⁺, NH₄⁺, Ca²⁺, Mg²⁺[5][13][14]
Response Time < 30 seconds[15]
Stability Stable for weeks with proper storage[15]

Part 3: Protocol: Fabrication and Calibration of a K⁺-Selective Electrochemical Sensor

This protocol details the fabrication of a K⁺ sensor based on a self-assembled monolayer (SAM) of a thiol-derivatized this compound on a gold electrode.

G cluster_workflow Sensor Fabrication & Measurement Workflow A 1. Gold Electrode Cleaning B 2. Thiol Derivatization of This compound A->B Prepare Ionophore C 3. SAM Formation (Immobilization) B->C Incubate Electrode D 4. Electrochemical Measurement (e.g., DPV in Redox Probe) C->D Establish Baseline E 5. Introduce K⁺ Sample D->E Binding Step F 6. Re-measure Signal E->F Detect Change G 7. Data Analysis (Δ Signal vs. [K⁺]) F->G

Caption: Workflow for fabricating and using a SAM-based K⁺ sensor.

Materials and Reagents
  • This compound (AD18C6)

  • Thioctic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Ethanol

  • Piranha solution (H₂SO₄ and H₂O₂ mixture - EXTREME CAUTION )

  • Potassium chloride (KCl) standards (1 µM to 10 mM)

  • Interfering ion salts (e.g., NaCl, LiCl)

  • Hexaammineruthenium(III) chloride ([Ru(NH₃)₆]Cl₃)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Polycrystalline gold disk electrode

  • Potentiostat/Galvanostat system with a three-electrode cell (Au working, Pt counter, Ag/AgCl reference)

Protocol Steps

Step 1: Preparation of Thiol-Derivatized Ionophore (Causality: The amino group of AD18C6 is reacted with the carboxylic acid of thioctic acid to create a molecule with K⁺ binding ability at one end and a thiol group at the other for anchoring to the gold surface.)

  • Dissolve AD18C6 and a 1.2 molar excess of thioctic acid in anhydrous DMF.

  • Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS to the solution to activate the carboxylic acid.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 24 hours.

  • Purify the resulting thioctic-AD18C6 conjugate using column chromatography. Confirm product formation via NMR and Mass Spectrometry.

Step 2: Gold Electrode Cleaning and Preparation (Causality: A pristine, atomically clean gold surface is essential for the formation of a well-ordered and stable self-assembled monolayer.)

  • Polish the gold electrode surface with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

  • Rinse thoroughly with deionized water and sonicate in ethanol for 5 minutes to remove polishing debris.

  • CAUTION: In a chemical fume hood, immerse the electrode in freshly prepared Piranha solution (3:1 concentrated H₂SO₄:30% H₂O₂) for 60 seconds.

  • Rinse copiously with deionized water and dry under a stream of nitrogen.

Step 3: Self-Assembled Monolayer (SAM) Formation (Causality: The thiol group spontaneously forms a strong covalent bond with the gold surface, leading to the self-assembly of a densely packed, oriented monolayer of the ionophore.)

  • Immediately immerse the clean gold electrode into a 1 mM ethanolic solution of the purified thioctic-AD18C6 conjugate.

  • Allow the self-assembly process to proceed for 18-24 hours in a dark, vibration-free environment.

  • Remove the electrode, rinse thoroughly with ethanol to remove any physisorbed molecules, and dry with nitrogen.

Step 4: Electrochemical Measurement and Calibration (Causality: A calibration curve is generated by measuring the sensor's response to known concentrations of K⁺, establishing the quantitative relationship between signal change and concentration.)

  • Set up the three-electrode cell with the modified gold electrode as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.

  • Use a solution of 1 mM [Ru(NH₃)₆]Cl₃ in PBS as the electrolyte.

  • Record a baseline Differential Pulse Voltammogram (DPV).

  • Spike the electrolyte with known concentrations of KCl standard solutions, allowing 2-3 minutes of equilibration time for each addition.

  • Record a DPV after each addition.

  • Plot the percentage decrease in the DPV peak current against the logarithm of the K⁺ concentration to generate the calibration curve.

Step 5: Selectivity Measurement (Causality: This step validates the sensor's trustworthiness by confirming its response to the target ion (K⁺) is significantly greater than its response to other common, potentially interfering ions.)

  • Record the sensor's response to a fixed concentration of K⁺ (e.g., 1 mM).

  • In separate experiments, record the response to a high concentration (e.g., 100 mM) of interfering ions such as Na⁺, Li⁺, and NH₄⁺.

  • The minimal response to interfering ions compared to the robust response to K⁺ demonstrates the high selectivity of the sensor.[5]

Part 4: Application Note: Fluorescence-Based Potassium Sensing

Fluorescent sensors offer powerful advantages for K⁺ detection, particularly in biological contexts where non-invasive, real-time imaging is required.[1][10] By conjugating this compound to a carefully selected fluorophore, a probe can be created where K⁺ binding directly influences the photophysical properties of the dye.

Principle of Operation (PET-based "Turn-On" Sensor): A common design strategy involves Photoinduced Electron Transfer (PET). The sensor consists of the crown ether (receptor) linked to a fluorophore.

  • In the absence of K⁺: The nitrogen atom of the amino group (or a related amine linker) can donate a lone pair of electrons to the excited state of the fluorophore, quenching its fluorescence.

  • In the presence of K⁺: The K⁺ ion binds to the crown ether cavity. The strong positive charge of the ion electrostatically interacts with the nearby nitrogen atom, making its lone pair of electrons unavailable for PET quenching. This "blocks" the quenching pathway, causing the fluorophore to emit light, resulting in a "turn-on" signal.

G cluster_0 State 1: Low Potassium cluster_1 State 2: High Potassium No_K No K⁺ Bound PET Photoinduced Electron Transfer (PET) from Linker to Fluorophore No_K->PET e⁻ donation Quenched Fluorescence QUENCHED (Signal OFF) PET->Quenched Yes_K K⁺ Bound to Crown Ether No_PET PET Blocked by K⁺ Electrostatic Interaction Yes_K->No_PET Emitting Fluorescence RESTORED (Signal ON) No_PET->Emitting

Caption: Signaling mechanism of a PET-based fluorescent K⁺ sensor.

Part 5: Protocol: Spectrofluorometric Determination of Potassium

This protocol provides a general methodology for quantifying K⁺ in an aqueous sample using a hypothetical "turn-on" fluorescent probe based on this compound.

Materials and Reagents
  • Fluorescent K⁺ Probe (e.g., "FluoroCrown-K") synthesized by linking a fluorophore to AD18C6.

  • Stock solution of the probe (e.g., 1 mM in DMSO).

  • Assay buffer (e.g., Tris-HCl, pH 7.4).

  • High-purity KCl for standards.

  • Unknown aqueous sample.

  • Spectrofluorometer with excitation and emission monochromators.

  • Quartz cuvettes.

Protocol Steps

Step 1: Determine Optimal Excitation/Emission Wavelengths

  • Prepare a dilute solution of the probe in the assay buffer containing a high concentration of KCl (e.g., 150 mM) to ensure the probe is in its "on" state.

  • Scan for the excitation maximum by monitoring emission at an estimated wavelength.

  • Scan for the emission maximum by exciting at the determined optimal excitation wavelength.

Step 2: Prepare Calibration Standards

  • Prepare a series of KCl standards in the assay buffer, ranging from a concentration below the expected lower limit of detection to above the expected saturation point (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 20 mM, 50 mM, 100 mM, 150 mM).

  • To each standard solution in a cuvette, add the fluorescent probe to a final concentration that is significantly lower than the lowest K⁺ concentration to be measured (e.g., 1-10 µM). This ensures the probe is the limiting reagent and responds linearly.

  • Incubate for 5 minutes at room temperature.

Step 3: Measure Calibration Curve

  • Using the optimal excitation wavelength, measure the fluorescence emission intensity at the optimal emission wavelength for each standard.

  • Plot the fluorescence intensity as a function of K⁺ concentration. The resulting curve should show a sigmoidal dose-response, which can be fitted to determine the dynamic range and dissociation constant (Kd) of the sensor.

Step 4: Measure Unknown Sample

  • Prepare the unknown sample in the same manner as the standards, adding the fluorescent probe to the same final concentration.

  • Measure its fluorescence intensity under identical instrument settings.

  • Interpolate the fluorescence intensity of the unknown sample onto the calibration curve to determine its K⁺ concentration.

Step 5: Validate with Controls (Causality: This self-validating step ensures that the observed signal is truly from K⁺ and not from buffer effects or other ions.)

  • Prepare a sample with a high concentration of sodium (e.g., 150 mM NaCl) but no potassium to confirm selectivity.

  • Prepare a sample containing the unknown solution without the fluorescent probe to measure and subtract any background fluorescence.

References

  • JETIR (2019). CROWN ETHERS: SYNTHESIS & APPLICATIONS. Journal of Emerging Technologies and Innovative Research, 6(6). Available at: [Link]

  • ResearchGate (n.d.). A potassium-selective electrochemical sensor based on crown-ether functionalized self assembled monolayer. Request PDF. Available at: [Link]

  • Özbek, O., et al. (2021). The use of crown ethers as sensor material in potentiometry technique. ACG Publications. Available at: [Link]

  • Thakur, A. K., et al. (2019). Biomimetic potassium-selective nanopores. Science Advances. Available at: [Link]

  • Chen, Q., et al. (2019). Ion sensors with crown ether-functionalized nanodiamonds. PMC. Available at: [Link]

  • Kim, J., et al. (2012). Sensing metal ions with ion selectivity of a crown ether and fluorescence resonance energy transfer between carbon dots and graphene. Chemical Communications. Available at: [Link]

  • ACG Publications (2021). The use of crown ethers as sensor material in potentiometry technique. Available at: [Link]

  • Glass, J. R., et al. (2021). A dual-fluorophore sensor approach for ratiometric fluorescence imaging of potassium in living cells. Chemical Science. Available at: [Link]

  • Cioffi, N., et al. (2021). Electrochemical and Fluorescent Properties of Crown Ether Functionalized Graphene Quantum Dots for Potassium and Sodium Ions Detection. PMC. Available at: [Link]

  • Moody, G. J., et al. (1994). 4'-picrylamino-5'-nitrobenzo-18-crown-6 as a sensing reagent in potassium ion-selective electrode membranes. PubMed. Available at: [Link]

  • Ast, S., et al. (2013). A highly K(+)-selective phenylaza-[16]crown-6-lariat-ether-based fluoroionophore and its application in the sensing of K+ ions with an optical sensor film and in cells. PubMed. Available at: [Link]

  • Horvath, E., et al. (2015). Potassium ion-selective fluorescent and pH independent nanosensors based on functionalized polyether macrocycles. Chemical Science. Available at: [Link]

  • Takeda, Y., et al. (2006). Extraction of sodium and potassium perchlorates with benzo-18-crown-6 into various organic solvents. Quantitative elucidation of anion effects on the extraction-ability and -selectivity for Na(+) and K(+). PubMed. Available at: [Link]

  • ResearchGate (n.d.). Highly Selective Ion-Sensitive Electrodes Based on Dibenzo-Crown Ethers Containing Functional Groups for the Determination of Potassium in Biological Fluids. Request PDF. Available at: [Link]

  • Wikipedia (n.d.). 18-Crown-6. Available at: [Link]

  • Slideshare (n.d.). Dibenzo-18-crown-6 selectivity for alkali metal cations in aqueous solution. Available at: [Link]

  • ResearchGate (n.d.). Fabrication of potassium ion-selective membrane electrode as immobilized liquid based on dibenzo-18- crown-6 (db18c6) as ionophore. Request PDF. Available at: [Link]

  • Kim, J., Lee, S., & Kim, D. (2014). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. PubMed Central. Available at: [Link]

Sources

Unlocking Biphasic Reactions: 4'-Aminodibenzo-18-crown-6 as a Superior Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, facilitating reactions between immiscible reactants remains a significant challenge. Phase transfer catalysis (PTC) has emerged as an elegant and powerful solution, enhancing reaction rates, improving yields, and often enabling reactions that would otherwise be impractical. This guide delves into the application of a highly effective, yet specialized, phase transfer catalyst: 4'-Aminodibenzo-18-crown-6. We will explore its mechanistic underpinnings, unique advantages conferred by the amino functionality, and provide detailed protocols for its application in key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced catalytic systems for enhanced synthetic efficiency.

The Principle of Phase Transfer Catalysis with Crown Ethers

At its core, phase transfer catalysis addresses the challenge of bringing a reactant from one phase (typically aqueous or solid) into another (typically organic) where the reaction with a substrate can occur.[1][2] Crown ethers, a class of macrocyclic polyethers, are particularly adept at this role.[1][3] Their central cavity, lined with electron-rich oxygen atoms, can selectively encapsulate metal cations, such as K⁺ and Na⁺, based on the compatibility between the ion's diameter and the ether's cavity size.[1][4] The 18-crown-6 framework is renowned for its high affinity for the potassium cation.

Once the cation is complexed within the crown ether, the lipophilic exterior of the crown ether allows the entire ion pair—the complexed cation and its associated anion—to be shuttled from the aqueous or solid phase into the organic phase.[5][6][7] This process effectively transports the nucleophilic anion into the organic medium, where it is poorly solvated and thus highly reactive, a state often referred to as a "naked anion."[7][8]

The catalytic cycle of a crown ether in a typical nucleophilic substitution reaction is visualized below:

PTC_Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase K_anion K⁺X⁻ (Salt) Crown_K_X [Crown-K]⁺X⁻ (Complex in Organic Phase) K_anion->Crown_K_X Phase Transfer Crown_aq Crown Ether (Catalyst) Crown_aq->K_anion Complexation R_X R-X (Product) Crown_K_X->R_X Nucleophilic Attack (Reaction) R_Y R-Y (Organic Substrate) R_Y->R_X Crown_K_Y [Crown-K]⁺Y⁻ (Byproduct Complex) R_X->Crown_K_Y Crown_org Crown Ether (Catalyst) Crown_K_Y->Crown_org Catalyst Regeneration Crown_org->Crown_aq Return to Interface

Caption: General mechanism of phase transfer catalysis using a crown ether.

This compound: A Catalyst with Enhanced Functionality

The introduction of an amino group onto the dibenzo-18-crown-6 framework is not a trivial modification. This functionalization imparts several advantageous properties that elevate its performance beyond that of its non-functionalized counterparts.

Key Advantages:

  • Modulated Solubility and Partitioning: The amino group can alter the catalyst's hydrophilicity, allowing for fine-tuning of its partitioning between the aqueous and organic phases. This can be crucial for optimizing the catalytic cycle.

  • pH-Switchable Activity: The basicity of the amino group allows for pH control over the catalyst's complexing ability.[4] Under acidic conditions, protonation of the amine can diminish its efficacy, offering a potential "off-switch" for the reaction, which is useful for controlling reaction kinetics and preventing side reactions.

  • Immobilization Potential: The reactive nature of the amino group serves as a chemical handle for covalent immobilization onto solid supports such as polymers or silica gel.[4] This facilitates catalyst recovery and reuse, aligning with the principles of green chemistry and reducing operational costs.[9]

  • Enhanced Cation Binding: The nitrogen atom of the amino group can potentially act as an additional coordination site, thereby modifying the binding affinity and selectivity for specific cations.[4]

Synthesis Overview

The synthesis of this compound typically involves a multi-step process starting from catechol. A common synthetic route involves the nitration of dibenzo-18-crown-6 followed by the reduction of the nitro group to the desired amine. Aromatic electrophilic substitution reactions are a frequently employed strategy for derivatizing the aromatic rings of the crown ether.[10]

Synthesis_Flowchart start Dibenzo-18-crown-6 nitration Nitration (e.g., HNO₃/H₂SO₄) start->nitration nitro_product 4'-Nitrodibenzo-18-crown-6 nitration->nitro_product reduction Reduction (e.g., H₂/Pd-C, SnCl₂/HCl) nitro_product->reduction final_product This compound reduction->final_product

Sources

Application Note & Protocol: Functionalization of Nanoparticles with 4'-Aminodibenzo-18-crown-6

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CNP-2026-01 Revision: 1.0 Prepared For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the covalent functionalization of carboxylated nanoparticles with 4'-Aminodibenzo-18-crown-6. It details the underlying chemical principles of carbodiimide chemistry, provides validated, step-by-step protocols for conjugation, and outlines essential characterization techniques to verify successful surface modification. The insights herein are designed to empower researchers to reliably produce crown ether-functionalized nanoparticles for applications in ion sensing, targeted delivery, and catalysis.

Introduction & Scientific Principles

The convergence of nanotechnology and supramolecular chemistry has unlocked novel materials with unprecedented functionalities. Nanoparticles (NPs), with their high surface-area-to-volume ratio and unique physical properties, serve as powerful scaffolds.[1][2] When functionalized with recognition molecules like crown ethers, these NPs can be transformed into highly specific sensors or targeted delivery vehicles.[3]

This compound is a particularly valuable ligand. The 18-crown-6 ether cavity is renowned for its high affinity and selectivity for potassium ions (K⁺), driven by the close fit between the ion and the ether ring's cavity.[4][5][6] The appended aminophenyl group provides a crucial handle—a primary amine (–NH₂) —for covalent attachment to nanoparticle surfaces, without compromising the ion-binding capability of the crown ether.

This guide focuses on the most robust and widely adopted method for conjugating an amine-containing molecule to a nanoparticle: amide bond formation via carbodiimide chemistry .[7][8] Specifically, we will utilize a two-step protocol involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).[9]

The Causality Behind the Chemistry: The process hinges on converting a stable carboxyl group (–COOH) on the nanoparticle surface into a highly reactive intermediate that readily couples with the primary amine of the crown ether.

  • Activation: EDC reacts with the carboxyl groups on the nanoparticle to form a highly reactive but unstable O-acylisourea intermediate.[10][11] This step is most efficient at a slightly acidic pH (4.5–6.0) to ensure the carboxyl groups are protonated.[10]

  • Stabilization: The addition of sulfo-NHS is critical. It reacts with the O-acylisourea intermediate to form a semi-stable sulfo-NHS ester.[9][10] This new intermediate is significantly more resistant to hydrolysis in aqueous solutions than the O-acylisourea, increasing the overall efficiency of the conjugation reaction.[10][12] A two-step protocol, where excess EDC and byproducts are removed after this stage, is preferred to prevent unwanted side reactions and nanoparticle aggregation.[10]

  • Coupling: The amine group of this compound then acts as a nucleophile, attacking the sulfo-NHS ester. This forms a stable, covalent amide bond (–CONH–) and releases the sulfo-NHS leaving group.[8]

This "zero-length" crosslinking method is advantageous because no additional atoms are incorporated into the final bond between the nanoparticle and the ligand, ensuring the crown ether is held in close proximity to the NP surface.[7][11]

Visualization of the Core Methodology

Chemical Reaction Pathway

The following diagram illustrates the EDC/sulfo-NHS mediated coupling of a carboxylated nanoparticle with this compound.

G cluster_activation Step 1: Activation cluster_stabilization Step 2: Stabilization cluster_coupling Step 3: Coupling NP_COOH Nanoparticle-COOH Intermediate1 O-acylisourea Intermediate (Unstable) NP_COOH->Intermediate1 + EDC EDC EDC->Intermediate1 Intermediate2 sulfo-NHS Ester (Semi-stable) Intermediate1->Intermediate2 + SulfoNHS sulfo-NHS SulfoNHS->Intermediate2 FinalProduct Nanoparticle-CONH-Crown Ether Intermediate2->FinalProduct + CrownAmine H₂N-Crown Ether CrownAmine->FinalProduct

Caption: EDC/sulfo-NHS reaction for amide bond formation.

Experimental Workflow

This diagram provides a high-level overview of the entire experimental process, from preparation to final characterization.

workflow prep 1. Reagent & NP Prep activation 2. Carboxyl Activation (EDC/sulfo-NHS in MES Buffer) prep->activation wash1 3. Wash Step (Remove excess EDC/sulfo-NHS) activation->wash1 coupling 4. Conjugation Reaction (Add Crown Ether in PBS) wash1->coupling quench 5. Quench Reaction (Deactivate remaining esters) coupling->quench wash2 6. Final Wash & Resuspend (Purify final product) quench->wash2 char 7. Characterization wash2->char

Caption: High-level experimental workflow for nanoparticle functionalization.

Detailed Experimental Protocol

This protocol is optimized for a starting volume of 1 mL of carboxyl-terminated gold nanoparticles (AuNPs, 40 nm) at a concentration of OD 20. Adjustments may be necessary for different nanoparticle types, sizes, or concentrations.

Required Materials & Reagents
Reagent / MaterialSpecificationsPurpose
Nanoparticles Carboxyl-terminated AuNPs (40 nm, OD 20)The scaffold for functionalization
Crown Ether This compoundThe amine-containing ligand
Activation Buffer 50 mM MES buffer, pH 6.0Optimal pH for EDC/sulfo-NHS activation[9]
Coupling Buffer 10 mM PBS, pH 7.4Optimal pH for amide bond formation
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideActivates carboxyl groups[9]
sulfo-NHS N-hydroxysulfosuccinimideStabilizes the activated intermediate[9]
Quenching Solution 50 mM Hydroxylamine or 1 M Tris-HCl, pH 8.0Deactivates unreacted sulfo-NHS esters
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)To dissolve the crown ether
Washing Buffer Coupling Buffer (10 mM PBS, pH 7.4)To remove excess reagents
Equipment Microcentrifuge, vortex mixer, rotator, sonicatorStandard laboratory equipment

Expert Insight: The choice of MES buffer for activation is critical. Amine-containing buffers like Tris or phosphate buffers would compete with the target ligand during the coupling step, quenching the reaction.[10] Always use freshly prepared EDC and sulfo-NHS solutions, as EDC is highly susceptible to hydrolysis, which inactivates it.[9]

Step-by-Step Methodology

Step 1: Preparation of Reagents

  • Allow EDC and sulfo-NHS powders to equilibrate to room temperature before opening to prevent condensation.

  • Immediately before use, prepare a 10 mg/mL EDC solution in Activation Buffer (MES).

  • Immediately before use, prepare a 10 mg/mL sulfo-NHS solution in Activation Buffer (MES).

  • Prepare a 5 mg/mL solution of this compound in anhydrous DMSO.

Step 2: Nanoparticle Activation (Two-Step Method)

  • Take 1 mL of the carboxylated AuNP solution.

  • Centrifuge the AuNPs according to the manufacturer's protocol to form a soft pellet. For 40 nm AuNPs, this is typically ~3,800 RCF for 10 minutes.[13]

  • Carefully remove the supernatant and resuspend the nanoparticle pellet in 1 mL of Activation Buffer (MES). This buffer exchange is crucial.

  • Add 20 µL of the 10 mg/mL EDC solution to the nanoparticle suspension.

  • Immediately add 40 µL of the 10 mg/mL sulfo-NHS solution.[13]

  • Vortex briefly and place the mixture on a rotator at room temperature for 30 minutes.

Step 3: Washing the Activated Nanoparticles

  • After activation, centrifuge the nanoparticle solution (e.g., 3,800 RCF for 10 minutes) to pellet the activated NPs.

  • Discard the supernatant, which contains excess EDC, sulfo-NHS, and urea byproducts.

  • Resuspend the pellet in 1 mL of Coupling Buffer (PBS).

  • Repeat this washing step (centrifugation and resuspension) one more time to ensure complete removal of activation reagents.[13] This step is vital to prevent aggregation in the next stage.[10]

Step 4: Conjugation with this compound

  • After the final wash, resuspend the activated nanoparticle pellet in 950 µL of Coupling Buffer (PBS).

  • Add 50 µL of the 5 mg/mL crown ether solution (final concentration ~250 µg/mL). The optimal ratio may require titration for your specific system.

  • Vortex the solution gently and incubate at room temperature for 2-3 hours on a rotator.[7]

Step 5: Quenching and Final Purification

  • Add 10 µL of Quenching Solution (e.g., 1 M Tris-HCl) to the reaction mixture.

  • Incubate for 15-30 minutes at room temperature to deactivate any remaining sulfo-NHS esters.[13]

  • Centrifuge the functionalized nanoparticles to form a pellet.

  • Discard the supernatant. Resuspend the pellet in 1 mL of a suitable storage buffer (e.g., PBS with 0.05% Tween-20 to prevent aggregation).

  • Repeat the centrifugation and resuspension wash step two more times to remove any unbound crown ether and quenching agent.

  • After the final wash, resuspend the purified, functionalized nanoparticles in 1 mL of storage buffer. Store at 4°C. Do not freeze.

Characterization & Validation

Successful functionalization must be confirmed empirically. A combination of the following techniques provides a comprehensive validation of the modified nanoparticle surface.

TechniquePrinciple & Expected Outcome
UV-Visible Spectroscopy Measures the Surface Plasmon Resonance (SPR) peak of AuNPs. Successful conjugation typically causes a slight red-shift (increase in wavelength) of the SPR peak due to the change in the local refractive index at the nanoparticle surface.[3] Aggregation would cause a significant broadening and a large red-shift, often visible as a color change from red to blue/purple.[5]
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies chemical functional groups. Compare the spectra of the initial carboxylated NPs with the final product. Look for the appearance of characteristic amide bond peaks: the Amide I band (~1650 cm⁻¹) and the Amide II band (~1550 cm⁻¹), alongside peaks corresponding to the crown ether structure (e.g., C-O-C ether stretches ~1100-1250 cm⁻¹).[6][14]
Dynamic Light Scattering (DLS) Measures the hydrodynamic diameter of the nanoparticles in solution. A slight increase in the average hydrodynamic diameter is expected upon successful conjugation, reflecting the added molecular layer of the crown ether. A large increase or multiple peaks could indicate aggregation.
Zeta Potential Measures the surface charge of the nanoparticles. Carboxylated nanoparticles will have a strong negative zeta potential at neutral pH. After successful conjugation and quenching, the surface charge will become less negative due to the consumption of carboxyl groups and the neutral nature of the amide bond.
X-ray Photoelectron Spectroscopy (XPS) A highly sensitive surface analysis technique. It can confirm the presence of nitrogen (from the amide bond and the original amine) and changes in the C 1s and O 1s spectra consistent with amide formation.[4]

Applications & Future Directions

Nanoparticles functionalized with this compound are powerful tools for chemical and biological sensing.[2][15] Their primary application lies in the selective detection of potassium ions.[4][5] Upon binding K⁺, the crown ether can induce a change in the nanoparticle system, such as controlled aggregation, leading to a colorimetric readout detectable by UV-Vis spectroscopy.[3][5] This principle can be adapted for developing electrochemical or fluorescent sensors.[6][16]

Further research can explore the use of these functionalized nanoparticles in targeted drug delivery, where the crown ether could act as a recognition motif for specific cell surface channels, or in environmental remediation for the selective removal of specific cations from aqueous solutions.

References

  • Vertex AI Search. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • RSC Publishing. Facile fabrication of lipase to amine functionalized gold nanoparticles to enhance stability and activity. (2017-09-04).
  • BenchChem. How to improve coupling efficiency of FAM to nanoparticles using EDC/NHS.
  • RSC Advances. The EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. (2015).
  • Langmuir. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester.
  • PMC, NIH. Cross-reactivities in conjugation reactions involving iron oxide nanoparticles. (2025-08-29).
  • ResearchGate. The reaction mechanism of the carboxyl group and amino group in EDC cross-linked SF.
  • ACS Publications. Carbodiimide/NHS Derivatization of COOH-Terminated SAMs: Activation or Byproduct Formation?.
  • ACS Publications. Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions.
  • ECHEMI. EDC NHS Chemistry on Nanoparticles.
  • Nanoscale, RSC Publishing. Highly robust and optimized conjugation of antibodies to nanoparticles using quantitatively validated protocols.
  • ResearchGate. Application of nanoparticle modified with crown ether in colorimetric determinations. (2025-06-28).
  • PMC, NIH. Ion sensors with crown ether-functionalized nanodiamonds.
  • ACS Publications. Recognition of Potassium Ion in Water by 15-Crown-5 Functionalized Gold Nanoparticles.
  • ScholarWorks. Functionalizing au25 nanoclusters with crown ether ligands for the detection of dissolved heavy metals. (2020-05-21).
  • MDPI. Electrochemical and Fluorescent Properties of Crown Ether Functionalized Graphene Quantum Dots for Potassium and Sodium Ions Detection.
  • Nanoscale, RSC Publishing. Highly robust and optimized conjugation of antibodies to nanoparticles using quantitatively validated protocols.
  • PMC, NIH. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines.
  • ResearchGate. Magnetic Nanoparticles Impregnated with 18-Crown-6 Ether: Hybrid Material Synthesis for Binding and Detection of Radioactive Strontium. (2025-08-08).
  • NIH. Special Issue in “Nanomaterials and Their Applications in Sensing and Biosensing”.
  • MDPI. Advanced Nanomaterials for Sensing Applications.
  • Fortis Life Sciences. BioReady 40 nm Carboxyl Gold Covalent Conjugation Protocol.
  • PMC, NIH. Recent Advancements in Nanobiosensors: Current Trends, Challenges, Applications, and Future Scope.
  • PMC, NIH. Noble metal nanoparticles in biosensors: recent studies and applications.

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Application Notes and Protocols for the Extraction of Metal Ions Using 4'-Aminodibenzo-18-crown-6

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for the use of 4'-Aminodibenzo-18-crown-6 in the selective extraction of metal ions. This document is intended for researchers, scientists, and drug development professionals engaged in analytical chemistry, environmental remediation, and metallurgical processes. We delve into the foundational principles of crown ether chemistry, offering a robust theoretical framework for the practical applications detailed herein. Protocols for both solid-phase and liquid-liquid extraction are presented, with a particular focus on the selective removal of lead (Pb²⁺) and alkali metal ions. Each protocol is designed to be a self-validating system, with in-depth explanations of the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Unique Architecture of this compound for Cation Recognition

Crown ethers, a class of macrocyclic polyethers, have revolutionized the field of supramolecular chemistry since their discovery by Charles J. Pedersen.[1] Their unique three-dimensional structure, featuring a hydrophilic cavity and a lipophilic exterior, allows for the selective complexation of metal cations based on a "size-fit" principle.[1][2] The central cavity, lined with electron-rich oxygen atoms, creates a coordination site that can selectively bind with metal ions whose ionic radius closely matches the cavity's dimensions.

This compound is a specialized derivative of the more common dibenzo-18-crown-6. The "18-crown-6" designation indicates an 18-atom ring containing 6 oxygen atoms. The dibenzo groups enhance the rigidity and lipophilicity of the molecule, making it particularly suitable for applications in solvent extraction and membrane transport.[3][4] The key functionalization in this compound is the presence of an amino (-NH₂) group on one of the benzene rings. This amino group serves a dual purpose: it can act as an additional coordination site, potentially influencing the selectivity and stability of the metal-crown complex, and it provides a reactive handle for covalent immobilization onto solid supports, a feature we will exploit in our solid-phase extraction protocol.

The selectivity of 18-crown-6 derivatives for potassium (K⁺) ions is well-documented and is attributed to the excellent match between the ionic diameter of K⁺ and the cavity size of the 18-crown-6 ring.[1][2] However, the presence of the dibenzo groups and the amino functionality can modulate this selectivity and allow for the effective complexation of other metal ions, such as lead (Pb²⁺).

Fundamental Principles of Metal Ion Extraction with this compound

The extraction of a metal ion (Mⁿ⁺) from an aqueous phase to an organic phase using this compound (L) is governed by the formation of a stable metal-ligand complex that is soluble in the organic solvent. This process can be represented by the following general equilibrium:

Mⁿ⁺(aq) + nA⁻(aq) + L(org) ⇌ [Mⁿ⁺L]Aⁿ⁻(org)

Where A⁻ is a counter-anion. For the extraction to be efficient, the energy gained by the complexation of the metal ion with the crown ether and the subsequent solvation of the complex in the organic phase must overcome the hydration energy of the metal ion in the aqueous phase.

Several factors critically influence the extraction efficiency and selectivity:

  • Ionic Radius of the Metal Ion: The "size-fit" relationship is paramount. The closer the ionic diameter of the metal ion is to the cavity size of the crown ether, the more stable the resulting complex.

  • The Nature of the Organic Solvent: The solvent plays a crucial role in solvating the crown ether-metal ion complex. Polar, non-coordinating solvents are often preferred as they can stabilize the charged complex without competing with the crown ether for the metal ion.

  • The Counter-Anion: A lipophilic counter-anion is often necessary to facilitate the transfer of the positively charged metal-crown complex into the organic phase. Picrate is a commonly used counter-anion in laboratory-scale extractions due to its size and charge delocalization.[5][6][7]

  • pH of the Aqueous Phase: The pH can influence the speciation of the metal ion in the aqueous phase and the protonation state of the amino group on the crown ether. The amino group is basic and can be protonated at low pH, which may affect its coordination ability and the overall charge of the complex.[8]

Application Protocol 1: Solid-Phase Extraction of Lead (Pb²⁺) Ions

This protocol details the synthesis of this compound functionalized magnetic nanoparticles and their application in the solid-phase extraction of Pb²⁺ from aqueous samples. The covalent immobilization of the crown ether onto a solid support offers significant advantages, including ease of separation, reusability of the adsorbent, and minimization of organic solvent use.

Rationale for Experimental Choices
  • Magnetic Nanoparticles (Fe₃O₄): These serve as an excellent solid support due to their high surface area, chemical stability, and superparamagnetic properties, which allow for rapid and efficient separation from the sample solution using an external magnetic field.

  • Functionalization via Dehydration Condensation: The amino group of this compound provides a convenient point of attachment to aldehyde-functionalized magnetic nanoparticles. This covalent linkage ensures the stability of the adsorbent and prevents leaching of the crown ether.

  • Selectivity for Pb²⁺: The cavity of the 18-crown-6 ring has been shown to be a suitable size for complexing Pb²⁺ ions.[5]

Experimental Workflow

SPE_Workflow cluster_synthesis Adsorbent Synthesis cluster_extraction Solid-Phase Extraction Fe3O4 Fe₃O₄ Nanoparticles Fe3O4_CHO Aldehyde-Functionalized Fe₃O₄ Nanoparticles Fe3O4->Fe3O4_CHO Functionalization Fe3O4_AB18C6 Fe₃O₄@AB18C6 Adsorbent Fe3O4_CHO->Fe3O4_AB18C6 Dehydration Condensation AB18C6 This compound AB18C6->Fe3O4_AB18C6 Dehydration Condensation Adsorption Adsorption of Pb²⁺ Fe3O4_AB18C6->Adsorption Sample Aqueous Sample (containing Pb²⁺) Sample->Adsorption Magnetic_Separation Magnetic Separation Adsorption->Magnetic_Separation Elution Elution of Pb²⁺ Magnetic_Separation->Elution Analysis Analysis (e.g., ICP-MS) Elution->Analysis

Caption: Workflow for the solid-phase extraction of Pb²⁺.

Detailed Protocol

Materials:

  • This compound

  • Fe₃O₄ magnetic nanoparticles

  • Aldehyde functionalization reagents (e.g., tetraethyl orthosilicate, (3-aminopropyl)triethoxysilane, glutaraldehyde)

  • Aqueous sample containing Pb²⁺

  • Eluent (e.g., 2 M HNO₃)

  • pH adjustment reagents (e.g., HCl, NaOH)

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS) for analysis

Procedure:

  • Synthesis of Fe₃O₄@AB18C6 Adsorbent:

    • Synthesize and functionalize Fe₃O₄ nanoparticles with aldehyde groups according to established literature methods.

    • Disperse the aldehyde-functionalized Fe₃O₄ nanoparticles in a suitable solvent (e.g., ethanol).

    • Add a solution of this compound in the same solvent.

    • The reaction is typically carried out under reflux for several hours to facilitate the dehydration condensation reaction between the amino group of the crown ether and the aldehyde groups on the nanoparticles.

    • After the reaction, the Fe₃O₄@AB18C6 adsorbent is collected using a magnet, washed several times with solvent to remove unreacted crown ether, and dried.

  • Solid-Phase Extraction of Pb²⁺:

    • Take a known volume of the aqueous sample containing Pb²⁺.

    • Adjust the pH of the sample to the optimal value for Pb²⁺ adsorption (typically in the range of 4-6).

    • Add a known amount of the Fe₃O₄@AB18C6 adsorbent to the sample.

    • Agitate the mixture for a sufficient time to allow for the adsorption equilibrium to be reached (e.g., 30 minutes).

    • Separate the adsorbent from the solution using a strong magnet.

    • Decant the supernatant.

  • Elution and Analysis:

    • Wash the adsorbent with deionized water to remove any non-specifically bound ions.

    • Add a small volume of the eluent (e.g., 2 M HNO₃) to the adsorbent to desorb the bound Pb²⁺ ions.

    • Agitate for a short period (e.g., 5-10 minutes).

    • Separate the adsorbent with a magnet and collect the eluate containing the concentrated Pb²⁺ ions.

    • Analyze the concentration of Pb²⁺ in the eluate using ICP-MS or AAS.

Performance Data

The following table summarizes typical performance data for the solid-phase extraction of Pb²⁺ using Fe₃O₄@AB18C6.[5]

ParameterValue
Linear Range 0.01 µg g⁻¹ to 10 µg g⁻¹
Limit of Detection (LOD) 12.5 ng g⁻¹
Relative Standard Deviation (RSD) < 8.62%
Recovery 93.8% to 108.6%

Application Protocol 2: Liquid-Liquid Extraction of Alkali Metal Ions

This protocol describes a method for the selective liquid-liquid extraction of potassium (K⁺) ions from an aqueous solution containing a mixture of alkali metal ions, using this compound as the extractant. This protocol is adapted from established methods for dibenzo-18-crown-6, with considerations for the influence of the amino group.[3][9]

Rationale for Experimental Choices
  • Dibenzo-18-crown-6 Core: The 18-crown-6 cavity is ideally sized for complexing K⁺ ions.[1][2] The dibenzo groups increase the lipophilicity, favoring the transfer of the complex into the organic phase.[3]

  • Influence of the 4'-Amino Group: The amino group can potentially enhance the extraction efficiency through several mechanisms:

    • It can act as an additional binding site for the metal ion or for a water molecule in the coordination sphere.

    • It can influence the electronic properties of the benzene ring, which may affect the cation-π interactions.

    • Its basicity allows for pH control over the extraction process. At higher pH, the amino group is deprotonated and can participate in coordination. At lower pH, it becomes protonated, which may hinder complexation due to electrostatic repulsion.

  • Organic Solvent: Chloroform or nitrobenzene are commonly used solvents for this type of extraction due to their ability to solvate the ion-pair complex.[3][9]

  • Counter-Anion (Picrate): As in the previous protocol, a lipophilic counter-anion is required to maintain charge neutrality in the organic phase. Picric acid is a common choice for laboratory studies.[5][6][7]

Experimental Workflow

LLE_Workflow cluster_preparation Phase Preparation cluster_extraction Liquid-Liquid Extraction Aqueous_Phase Aqueous Phase (Alkali Metal Salts + Picric Acid) Mixing Vigorous Mixing (Separatory Funnel) Aqueous_Phase->Mixing Organic_Phase Organic Phase (this compound in Chloroform) Organic_Phase->Mixing Phase_Separation Phase Separation Mixing->Phase_Separation Aqueous_Phase_Analysis Analysis of Aqueous Phase (AAS or ICP-MS) Phase_Separation->Aqueous_Phase_Analysis

Caption: Workflow for the liquid-liquid extraction of K⁺.

Detailed Protocol

Materials:

  • This compound

  • Chloroform (or nitrobenzene)

  • Aqueous solution containing a mixture of alkali metal chlorides (e.g., LiCl, NaCl, KCl, RbCl, CsCl) of known concentrations.

  • Picric acid

  • Deionized water

  • Separatory funnels

  • pH meter

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve a known amount of this compound in chloroform to achieve a desired concentration (e.g., 0.01 M).

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution containing a mixture of the alkali metal chlorides at known concentrations (e.g., 1 x 10⁻³ M each).

    • Add picric acid to the aqueous solution to a final concentration of, for example, 1 x 10⁻³ M.

    • Adjust the pH of the aqueous phase to a desired value (e.g., pH 7-9 to ensure the amino group is deprotonated) using a dilute solution of NaOH or HCl.

  • Extraction:

    • Place equal volumes (e.g., 20 mL) of the prepared aqueous and organic phases into a separatory funnel.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and to allow the complexation and phase transfer to reach equilibrium.

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully separate the two phases.

    • Take a sample from the aqueous phase and determine the concentration of each alkali metal ion using AAS or ICP-MS.

    • The concentration of each metal ion extracted into the organic phase can be calculated by the difference between the initial and final concentrations in the aqueous phase.

Calculation of Extraction Parameters
  • Distribution Ratio (D): The distribution ratio for each metal ion (M⁺) is calculated as: D = ([M⁺]initial,aq - [M⁺]final,aq) / [M⁺]final,aq

  • Selectivity Factor (α): The selectivity of the extraction for K⁺ over another alkali metal ion (M⁺) is given by: α(K⁺/M⁺) = D(K⁺) / D(M⁺)

Expected Outcomes and Discussion

Based on the principles of crown ether chemistry, it is expected that this compound will exhibit a high selectivity for K⁺ over other alkali metal ions in this liquid-liquid extraction system.[1][2] The distribution ratio for K⁺ should be significantly higher than for Li⁺, Na⁺, Rb⁺, and Cs⁺. The amino group is anticipated to enhance the extraction efficiency compared to the parent dibenzo-18-crown-6, particularly at neutral to slightly basic pH where it can participate in coordination. It is recommended to perform a pH profile study to determine the optimal pH for selective K⁺ extraction.

Data Summary and Comparative Analysis

The following table provides a summary of key parameters for the metal ion complexes of dibenzo-18-crown-6, which serves as a foundational reference for understanding the behavior of its 4'-amino derivative.

CationIonic Diameter (Å)Cavity Diameter of 18-crown-6 (Å)Binding Selectivity of DB18C6 in Aqueous Solution
Li⁺1.522.6 - 3.2Low
Na⁺2.042.6 - 3.2Moderate
K⁺ 2.76 2.6 - 3.2 High
Rb⁺2.962.6 - 3.2Moderate
Cs⁺3.342.6 - 3.2Low
Pb²⁺ 2.40 2.6 - 3.2 High (in solid-phase extraction) [5]

Conclusion

This compound is a versatile and highly effective macrocyclic ligand for the selective extraction of metal ions. Its unique structural features, including the appropriately sized 18-crown-6 cavity and the functional amino group, enable its application in both solid-phase and liquid-liquid extraction systems. The protocols detailed in this guide provide a robust framework for the selective removal of Pb²⁺ and K⁺ ions from aqueous solutions. Researchers are encouraged to adapt and optimize these protocols for their specific applications, taking into consideration the fundamental principles of metal-crown ether complexation outlined herein.

References

  • Shi, Y., et al. (2015). 4′-Aminobenzo-18-crown-6 functionalized magnetic nanoparticles as a solid-phase extraction adsorbent for the determination of Pb2+. Analytical Methods, 7(22), 9449-9456. [Link]

  • Sadakane, A., Iwachido, T., & Tôei, K. (1975). Extraction of Alkali Metal Picrates with Dibenzo-18-Crown-6. Bulletin of the Chemical Society of Japan, 48(1), 60-63. [Link]

  • Samantray, S., et al. (2026). Solvent extraction using crown ethers: Selective recovery of potassium from synthetic K-feldspar leachate. Hydrometallurgy, 239, 106597. [Link]

  • Takeda, Y., et al. (2002). Solvent Extraction of Alkali Metal (Li – Cs) Picrates with 18-Crown-6 into Various Diluents. Elucidation of Fundamental Equilibria Governing the Extraction-Ability and -Selectivity. Analytical Sciences, 18(1), 57-63. [Link]

  • Takeda, Y., et al. (2002). Extraction of alkali metal picrates with 18-crown-6, benzo-18-crown-6, and dibenzo-18-crown-6 into various organic solvents. Elucidation of fundamental equilibria governing the extraction-ability and -selectivity. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-8. [Link]

  • Visser, A. E., et al. (2001). 18-Crown-6 and Dibenzo-18-crown-6 Assisted Extraction of Cesium from Water into Room Temperature Ionic Liquids and Its Correlation with Stability Constants for Cesium Complexes. Molecules, 6(12), 1033-1044. [Link]

  • Dernini, S., et al. (1996). Competitive Extraction of Pb2+ by Dicyclohexano-18-crown-6 from Heavy Metal Aqueous Solutions. Journal of Chemical & Engineering Data, 41(5), 1162-1164. [Link]

  • Li, J., et al. (2023). Separation of lead-212 from natural thorium solution utilizing novel sulfonamide dibenzo-18-crown-6. Dalton Transactions, 52(42), 15263-15271. [Link]

  • Samantray, S., et al. (2019). Production of Potassium Chloride from K-Feldspar Through Roast–Leach–Solvent Extraction Route. Transactions of the Indian Institute of Metals, 72(10), 2735-2745. [Link]

  • Heo, J., et al. (2011). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. Journal of Molecular Modeling, 17(8), 1861-1869. [Link]

  • Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017-7036.
  • ResearchGate. (n.d.). Effect of pH on extracted metals (liquid-liquid extraction). [Link]

  • Takeda, Y. (2011). Determination of Some Component Equilibrium-Constants by Cd(II) Picrate Extraction with Benzo-18-crown-6 Ether into Various Diluents and their Evaluation. Journal of the Korean Chemical Society, 55(1), 51-57. [Link]

  • Jadhav, D. V., Sabale, S. R., & Mohite, B. S. (2012). Column Chromatographic Separation of lead(II) Using Poly [dibenzo-18-crown-6] in L-ascorbic Acid. Journal of Environmental Science and Engineering, 54(3), 379-384. [Link]

  • Nelson, P. N., et al. (2023). Synthesis, spectroscopic, and lead(II) binding behavior of three novel dibenzo-18-crown-6 hydrazones. Molecular Crystals and Liquid Crystals, 768(1), 1-19. [Link]

  • ResearchGate. (n.d.). Liquid-liquid Extraction of Palladium by Dibenzo-18- Crown-6 from Salt's Media. [Link]

  • Izatt, R. M., et al. (1985). Thermodynamic and kinetic data for cation-macrocycle interaction. Chemical Reviews, 85(4), 271-339.

Sources

Application Note: Protocol for Using 4'-Aminodibenzo-18-crown-6 in Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4'-Aminodibenzo-18-crown-6 as a selective sorbent in solid-phase extraction (SPE). We delve into the fundamental principles of host-guest chemistry that govern the selective binding of metal cations and provide a detailed, field-proven protocol for the selective extraction of lead ions (Pb²⁺) from complex aqueous matrices. This guide is structured to provide not only a step-by-step methodology but also the scientific rationale behind each experimental choice, ensuring both technical accuracy and practical applicability.

Introduction: The Power of Selective Recognition

Solid-phase extraction (SPE) is a cornerstone of modern sample preparation, designed to isolate, concentrate, and purify analytes from complex mixtures prior to downstream analysis.[1][2] The efficacy of an SPE protocol is fundamentally dependent on the sorbent's ability to selectively retain the target analyte while allowing interfering matrix components to pass through. Crown ethers, a class of macrocyclic polyethers, are exemplary molecular recognition agents renowned for their capacity to selectively form stable complexes with specific metal cations.[3][4]

The 18-crown-6 scaffold, with its 18-membered ring and 6 oxygen donor atoms, possesses a cavity size that is ideally suited for complexing with potassium (K⁺) ions. However, its remarkable selectivity extends to other cations of similar ionic radii, including the environmentally significant lead ion (Pb²⁺). The subject of this guide, this compound (A-DB18C6), is a functionalized derivative uniquely suited for SPE applications.

  • Dibenzo Groups: The two benzene rings fused to the macrocycle impart conformational rigidity, enhancing the pre-organization of the ligand for cation binding.

  • Amino (-NH₂) Group: This functional handle is the key to its utility in SPE. It provides a reactive site for the covalent immobilization of the crown ether onto a solid support, such as silica gel or magnetic nanoparticles, creating a durable and reusable extraction phase.[5][6]

This application note will focus on a validated protocol for using an A-DB18C6-functionalized sorbent for the selective extraction of Pb²⁺ from environmental water samples.

The Mechanism of Selective Complexation

The selective binding action of this compound is a classic example of "host-guest" chemistry. The crown ether (the "host") possesses a three-dimensional cavity lined with electronegative oxygen atoms. This cavity can encapsulate a cation (the "guest") that has a compatible size and charge.

The primary factors governing the stability and selectivity of this complex are:

  • Size Compatibility: The fit between the cation's ionic radius and the crown ether's cavity diameter is the most critical determinant of selectivity. The cavity of 18-crown-6 ethers is an excellent match for the ionic radius of Pb²⁺.[5]

  • Ion-Dipole Interactions: The electrostatic attraction between the positively charged cation and the lone pairs of electrons on the oxygen atoms of the crown ether drives the complexation.[7]

  • Solvation Effects: In an aqueous solution, metal ions are hydrated. For complexation to occur, the energy gained from the crown ether-cation interaction must overcome the energy required to desolvate the ion.[8][9]

The equilibrium of this interaction is highly favorable for specific ions, allowing for their selective capture from a solution containing a multitude of other ions.

Caption: Host-Guest complexation of Pb²⁺ by the crown ether cavity.

Experimental Protocol: Selective Extraction of Pb²⁺

This protocol details the use of a pre-packed SPE cartridge containing this compound covalently bonded to a silica support. The methodology follows the "bind-elute" strategy, which is the most common approach in SPE.[1][10]

Materials and Reagents
Item Specification
SPE Cartridge 500 mg / 6 mL, this compound on Silica
Sample Environmental water (e.g., river water, industrial effluent)
Conditioning Solvent Methanol (HPLC Grade)
Equilibration Solution Deionized Water (pH adjusted to ~5.5)
Wash Solution 0.1 M Nitric Acid
Elution Solvent 2 M Nitric Acid
Apparatus SPE Vacuum Manifold, Collection Vials, pH Meter
SPE Workflow

The entire process should be performed using an SPE vacuum manifold to ensure consistent and reproducible flow rates.

SPE_Workflow Diagram 2: SPE Workflow for Pb²⁺ Extraction cluster_prep Sorbent Preparation cluster_extraction Extraction Process cluster_elution Analyte Recovery Condition Step 1: Conditioning (Methanol) Equilibrate Step 2: Equilibration (DI Water, pH 5.5) Condition->Equilibrate Wets and activates sorbent Load Step 3: Sample Loading (Water Sample) Equilibrate->Load Wash Step 4: Washing (0.1 M Nitric Acid) Load->Wash Pb²⁺ binds, matrix passes Elute Step 5: Elution (2 M Nitric Acid) Wash->Elute Analysis Downstream Analysis (e.g., ICP-MS) Elute->Analysis Collects purified Pb²⁺

Caption: The five-step bind-elute SPE workflow.

Step-by-Step Methodology

Step 1: Conditioning the Sorbent

  • Action: Pass 5 mL of methanol through the SPE cartridge.

  • Rationale: This step is critical for wetting the silica-based sorbent and solvating the covalently bonded A-DB18C6 molecules.[11] This "activates" the stationary phase, ensuring that the functional groups are accessible and can interact consistently with the sample.[10] Do not allow the sorbent to dry out after this step.

Step 2: Equilibration

  • Action: Pass 5 mL of deionized water (pH adjusted to ~5.5) through the cartridge.

  • Rationale: This step replaces the organic solvent with a solution that mimics the sample matrix.[10] Adjusting the pH is crucial as it ensures the target analyte is in a suitable ionic state for optimal binding and minimizes potential interactions with other matrix components.

Step 3: Sample Loading

  • Action: Pass the pre-filtered water sample (e.g., 100-500 mL) through the cartridge at a slow, controlled flow rate of approximately 3-5 mL/min.

  • Rationale: A slow flow rate is essential to allow sufficient residence time for the Pb²⁺ ions to interact with and bind to the crown ether sites.[12] During this step, the Pb²⁺ is selectively retained on the sorbent, while most other matrix components and non-target ions pass through to waste.

Step 4: Washing

  • Action: Pass 5 mL of 0.1 M Nitric Acid through the cartridge.

  • Rationale: This wash step is designed to remove any weakly bound, non-target ions and residual matrix interferences from the sorbent.[11] The concentration of the acid is strong enough to displace interfering cations but too weak to disrupt the stable Pb²⁺-crown ether complex, thereby enhancing the purity of the final extract.

Step 5: Elution

  • Action: Place a clean collection vial under the cartridge outlet. Elute the bound Pb²⁺ by passing 5 mL of 2 M Nitric Acid through the sorbent.

  • Rationale: The high concentration of hydronium ions (H₃O⁺) in the 2 M nitric acid effectively disrupts the ion-dipole interactions between the Pb²⁺ and the crown ether, releasing the lead ions from the sorbent.[8] This allows for the collection of a purified and concentrated sample of the target analyte, ready for quantification.

Method Optimization and Troubleshooting

Issue Potential Cause Recommended Solution
Low Analyte Recovery Flow rate too high: Insufficient interaction time during sample loading.Decrease the sample loading flow rate to < 5 mL/min.
Sorbent dried out: Deactivation of the stationary phase after conditioning.Ensure a layer of solvent remains above the sorbent bed between steps.
Inefficient elution: Elution solvent is too weak to break the complex.Increase the molarity of the nitric acid or test an alternative strong acid.
Poor Selectivity Incorrect sample pH: Interfering ions are binding more strongly.Optimize the pH of the sample during the loading step to maximize Pb²⁺ binding affinity relative to interferents.
(Interference in Eluate) Inadequate washing: Matrix components were not fully removed.Increase the volume or strength of the wash solution. Test a different wash solvent.

Conclusion

This compound is a powerful and highly selective ligand for solid-phase extraction applications. By covalently immobilizing this molecule onto a solid support, it is possible to create a robust and efficient SPE sorbent for the targeted removal and concentration of specific cations, such as Pb²⁺, from complex environmental and biological matrices. The protocol outlined in this document provides a validated starting point for method development, leveraging the principles of host-guest chemistry to achieve superior sample cleanup and analytical precision.

References

  • LEAPCHEM. (2025, November 3). How to use crown ether in the purification of metals? - Blog.
  • Mehta, V. N., et al. (n.d.). 4′-Aminobenzo-18-crown-6 functionalized magnetic nanoparticles as a solid-phase extraction adsorbent for the determination of Pb2+. Analytical Methods (RSC Publishing).
  • Sigma-Aldrich. (n.d.). 4′-Aminobenzo-18-crown-6 97 68941-06-0.
  • MySkinRecipes. (n.d.). 4'-Aminobenzo-18-crown-6.
  • Jetir.Org. (n.d.). CROWN ETHERS: SYNTHESIS & APPLICATIONS.
  • ResearchGate. (2017, June 8). (PDF) Crown Ethers: Their Complexes and Analytical Applications.
  • SOLID PHASE EXTRACTION. (n.d.).
  • IIP Series. (n.d.). SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS.
  • Agilent. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube.
  • Sigma-Aldrich. (n.d.). Overview of SPE Technology/Method Development & New Trends in Sample Preparation.
  • PMC - NIH. (n.d.). Mechanism unravelling for highly efficient and selective 99TcO4− sequestration utilising crown ether based solvent system from nuclear liquid waste: experimental and computational investigations.
  • PMC - NIH. (2022, October 5). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis.
  • Sigma-Aldrich. (n.d.). Solid Phase Extraction (SPE) Products.
  • PubMed Central. (n.d.). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model.
  • MDPI. (2024, September 2). High-Performance Crown Ether-Modified Membranes for Selective Lithium Recovery from High Na+ and Mg2+ Brines Using Electrodialysis.

Sources

Application Notes and Protocols for 4'-Aminodibenzo-18-crown-6 Based Fluorescent Sensors for Metal Ions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Molecular Recognition and Fluorescence Spectroscopy

The selective detection of metal ions is a cornerstone of analytical chemistry, with profound implications for environmental monitoring, clinical diagnostics, and industrial process control. Among the diverse array of analytical tools, fluorescent chemosensors have emerged as a particularly powerful class of molecular probes, offering high sensitivity, rapid response times, and the potential for real-time, in situ measurements. At the heart of many successful fluorescent sensors lies the elegant principle of host-guest chemistry, where a carefully designed molecular receptor selectively binds a target analyte, triggering a measurable change in its photophysical properties.

This guide provides a comprehensive overview of the application of 4'-aminodibenzo-18-crown-6 as a fluorescent sensor for metal ions. We will delve into the fundamental principles governing its operation, provide detailed protocols for its synthesis and use, and present a framework for the rigorous analysis of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this versatile molecular tool.

The 18-crown-6 ether moiety is renowned for its remarkable affinity and selectivity for the potassium cation (K⁺), a consequence of the complementary sizing between the ion and the crown's cavity.[1] The dibenzo substitution provides a rigid scaffold and a platform for further functionalization. The strategic placement of an amino group at the 4'-position introduces a key player in the fluorescence signaling mechanism. The lone pair of electrons on the nitrogen atom can engage in a process known as Photoinduced Electron Transfer (PET), which typically quenches the fluorescence of the aromatic system. Upon binding of a metal ion within the crown ether cavity, the electrostatic interaction alters the energy levels of the amino group, inhibiting the PET process and leading to a "turn-on" fluorescence response.[2]

Synthesis of this compound

The synthesis of this compound is a two-step process involving the nitration of dibenzo-18-crown-6, followed by the reduction of the nitro group to an amine. This procedure provides a reliable method for laboratory-scale synthesis.

Protocol 1: Synthesis of 4'-Nitrodibenzo-18-crown-6

Causality: The nitration of the aromatic rings of dibenzo-18-crown-6 is an electrophilic aromatic substitution reaction. The use of a nitrating agent, such as nitric acid in acetonitrile, allows for the introduction of a nitro group onto the benzene ring.[3] The reaction conditions are controlled to favor mono-nitration.

Materials:

  • Dibenzo-18-crown-6

  • Acetonitrile (anhydrous)

  • Nitric acid (fuming)

  • Ice

  • Deionized water

  • Filtration apparatus

  • Round-bottom flask with magnetic stirrer

Procedure:

  • In a 250 mL round-bottom flask, suspend 5.0 g of dibenzo-18-crown-6 in 50 mL of acetonitrile at room temperature.

  • Cool the suspension in an ice bath with gentle stirring.

  • Slowly add 10 mL of fuming nitric acid dropwise to the cooled suspension over a period of 30 minutes. Caution: This reaction is exothermic. Maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 2 hours.

  • Pour the reaction mixture slowly into 200 mL of an ice-water slurry with vigorous stirring.

  • A yellow precipitate of 4'-nitrodibenzo-18-crown-6 will form.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Dry the product in a vacuum oven at 50 °C overnight.

Protocol 2: Reduction of 4'-Nitrodibenzo-18-crown-6 to this compound

Causality: The nitro group is reduced to an amino group using a reducing agent. A common and effective method is catalytic hydrogenation using hydrazine hydrate as the hydrogen source and Raney nickel as the catalyst.[3] This method is generally high-yielding and proceeds under relatively mild conditions.

Materials:

  • 4'-Nitrodibenzo-18-crown-6

  • Dimethylformamide (DMF)

  • Hydrazine hydrate (80%)

  • Raney nickel catalyst (slurry in water)

  • Celite

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a 500 mL round-bottom flask, dissolve 4.0 g of 4'-nitrodibenzo-18-crown-6 in 100 mL of DMF.

  • Carefully add approximately 1 g of Raney nickel slurry (washed with DMF) to the solution. Caution: Raney nickel is pyrophoric when dry. Handle as a slurry.

  • Heat the mixture to 60 °C with stirring.

  • Add 10 mL of 80% hydrazine hydrate dropwise to the reaction mixture over 1 hour. An exothermic reaction with gas evolution will be observed.

  • After the addition is complete, maintain the reaction at 60 °C for an additional 2 hours, or until the yellow color of the starting material disappears.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the Raney nickel catalyst. Wash the Celite pad with a small amount of DMF.

  • Remove the DMF from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting solid can be recrystallized from ethanol to yield pure this compound as a white or off-white solid.

Photophysical Properties and Sensing Mechanism

The fluorescence of this compound is governed by the interplay between the dibenzo fluorophore and the amino group. The lone pair of electrons on the nitrogen atom can quench the fluorescence of the excited state of the dibenzo moiety through a Photoinduced Electron Transfer (PET) mechanism.[4]

PET_Mechanism GS S₀ ES S₁ GS->ES Excitation (hν) ES->GS Fluorescence (Low) PET [D⁺-A⁻] ES->PET PET Quenching PET->GS Non-radiative decay PET_Inhibition GS_M S₀ + M⁺ ES_M S₁ + M⁺ GS_M->ES_M Excitation (hν) ES_M->GS_M Fluorescence (High) PET_inhibited [D⁺-A⁻] (High Energy) ES_M->PET_inhibited PET Inhibited

Caption: Inhibition of PET upon metal ion binding.

Experimental Protocols for Metal Ion Sensing

The following protocols provide a framework for utilizing this compound as a fluorescent sensor for metal ions.

Protocol 3: Preparation of Stock Solutions

Causality: Accurate preparation of stock solutions is critical for quantitative analysis. It is recommended to prepare a concentrated stock solution and then perform serial dilutions to obtain working solutions. This minimizes weighing errors and ensures consistency. [5][6] Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., acetonitrile, methanol)

  • Metal salts (e.g., chlorides or perchlorates)

  • Volumetric flasks

  • Pipettes

Procedure:

  • Sensor Stock Solution (1 mM): Accurately weigh 3.75 mg of this compound (MW = 375.42 g/mol ) and dissolve it in a 10 mL volumetric flask with the chosen spectroscopic grade solvent.

  • Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of the desired metal salts in the same solvent. For example, to prepare a 10 mM KCl solution, dissolve 7.46 mg of KCl (MW = 74.55 g/mol ) in a 10 mL volumetric flask.

  • Working Solutions: Prepare working solutions by diluting the stock solutions. For a typical titration, a 10 µM sensor solution and a 1 mM metal ion solution are appropriate starting points.

Protocol 4: Fluorescence Titration

Causality: A fluorescence titration experiment systematically investigates the change in fluorescence intensity of the sensor upon the addition of increasing concentrations of a metal ion. This allows for the determination of the binding affinity (binding constant) and the stoichiometry of the complex.

Materials:

  • Sensor working solution (e.g., 10 µM)

  • Metal ion working solution (e.g., 1 mM)

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength to the absorption maximum of this compound (typically around 290-310 nm, should be determined experimentally).

    • Set the emission wavelength range to scan across the expected emission peak (e.g., 320-450 nm).

    • Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.

  • Blank Measurement: Record the fluorescence spectrum of the pure solvent.

  • Initial Sensor Spectrum: Pipette 2 mL of the sensor working solution into a quartz cuvette and record its fluorescence spectrum. This is the fluorescence intensity in the absence of the metal ion (F₀).

  • Titration:

    • Add small aliquots (e.g., 2-10 µL) of the metal ion working solution to the cuvette containing the sensor solution.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

    • Record the fluorescence spectrum.

    • Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

Protocol 5: Data Analysis

Causality: A Job's plot, or the method of continuous variation, is used to determine the stoichiometry of a binding event. [7]The total molar concentration of the sensor and the metal ion is kept constant, while their mole fractions are varied. The maximum of the plot of the change in fluorescence versus the mole fraction of the sensor indicates the stoichiometry of the complex. [5][8][9] Procedure:

  • Prepare a series of solutions where the total concentration ([Sensor] + [Metal Ion]) is constant, but the mole fraction of the sensor varies from 0 to 1.

  • Measure the fluorescence intensity of each solution at the emission maximum.

  • Calculate the change in fluorescence (ΔF = F - F₀), where F is the fluorescence of the mixture and F₀ is the fluorescence of the sensor at the same concentration as in the mixture.

  • Plot ΔF versus the mole fraction of the sensor. The mole fraction at which the maximum ΔF is observed corresponds to the stoichiometry of the complex.

Causality: The Benesi-Hildebrand method is a graphical analysis used to determine the binding constant (Kₐ) for a 1:1 complex. [10][11][12]It linearizes the binding isotherm, allowing for the determination of Kₐ from the slope of the plot. [13] Equation: For a 1:1 complex, the Benesi-Hildebrand equation is: 1 / (F - F₀) = 1 / (Fₘₐₓ - F₀) + 1 / (Kₐ * (Fₘₐₓ - F₀) * [M])

Where:

  • F₀ is the fluorescence intensity of the sensor alone.

  • F is the fluorescence intensity at a given metal ion concentration [M].

  • Fₘₐₓ is the fluorescence intensity at saturation.

  • Kₐ is the association constant.

Procedure:

  • From the fluorescence titration data, plot 1 / (F - F₀) on the y-axis against 1 / [M] on the x-axis.

  • Perform a linear regression on the data points.

  • The binding constant Kₐ can be calculated from the ratio of the intercept to the slope.

Causality: The limit of detection is the lowest concentration of an analyte that can be reliably distinguished from a blank. [14]It is typically calculated based on the standard deviation of the blank and the slope of the calibration curve at low concentrations. [15][16][17][18] Equation: LOD = 3σ / S

Where:

  • σ is the standard deviation of the fluorescence intensity of the blank (sensor solution without metal ion), measured multiple times.

  • S is the slope of the linear portion of the calibration curve (fluorescence intensity vs. metal ion concentration) at low concentrations.

Procedure:

  • Measure the fluorescence intensity of the sensor solution (blank) at least 10 times and calculate the standard deviation (σ).

  • Perform a fluorescence titration at low concentrations of the metal ion to obtain a linear calibration curve.

  • Determine the slope (S) of this linear range.

  • Calculate the LOD using the formula above.

Quantitative Data and Selectivity

The selectivity of this compound is primarily dictated by the size of the 18-crown-6 cavity, which shows a preference for potassium ions. However, it can also form complexes with other metal ions of similar size. The amino group can also contribute to the coordination of certain transition metals.

Table 1: Representative Binding Constants and Detection Limits of Dibenzo-18-crown-6 Derivatives with Various Metal Ions

Metal IonIonic Radius (Å)Binding Constant (Kₐ, M⁻¹)Limit of Detection (LOD)Reference
K⁺1.38~10⁶ (in methanol)-[1]
Na⁺1.02Lower than K⁺-[19]
Pb²⁺1.19High affinity reported12.5 ng/g[20]
Cs⁺1.67Lower than K⁺-[19]
Li⁺0.76Low affinity-[19]

Note: The exact values for this compound can vary depending on the solvent and experimental conditions. The data presented here for related compounds serves as a general guide.

Protocol 6: Assessing Selectivity

Causality: To be a useful sensor, it must exhibit selectivity for the target analyte in the presence of other potentially interfering ions. This is assessed by performing competition experiments.

Procedure:

  • Prepare a solution of the sensor with a concentration of the target metal ion that gives a significant fluorescence response.

  • To this solution, add a significant excess (e.g., 10- to 100-fold) of a potentially interfering metal ion.

  • Record the fluorescence spectrum.

  • A minimal change in fluorescence intensity indicates high selectivity for the target ion.

  • Repeat this procedure for a range of common and potentially interfering metal ions.

Conclusion and Future Perspectives

This compound is a versatile and effective fluorescent sensor for the detection of metal ions, particularly those that fit well within its macrocyclic cavity. Its "turn-on" signaling mechanism, based on the inhibition of Photoinduced Electron Transfer, provides a clear and sensitive response. The protocols outlined in this guide provide a robust framework for its synthesis, characterization, and application in metal ion sensing.

Future research in this area may focus on the development of new derivatives of this compound with enhanced selectivity for other metal ions, improved water solubility for biological applications, and integration into solid-state sensing platforms for the development of portable and reusable devices. The principles and protocols detailed herein will serve as a valuable foundation for these future endeavors.

References

  • Recognizing the Limited Applicability of Job Plots in Studying Host–Guest Interactions in Supramolecular Chemistry - ACS Publications. (2016, February 11). Retrieved from [Link]

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Application Note: Covalent Immobilization of 4'-Aminodibenzo-18-crown-6 on Polymer Surfaces for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Smart Surfaces with Crown Ether Macrocycles

The precise control of surface chemistry is a cornerstone of modern materials science, enabling the development of sophisticated devices for a myriad of applications, from highly selective sensors to advanced separation membranes and targeted drug delivery systems. At the heart of many of these innovations lies the ability to immobilize functional molecules onto polymer supports, thereby imparting novel properties to the bulk material. Crown ethers, a class of macrocyclic polyethers, are particularly compelling candidates for surface modification due to their unique ability to selectively form stable complexes with specific cations.[1] The size of the crown ether's cavity dictates its binding affinity for different metal ions, a principle that can be harnessed for creating surfaces with tailored ion-recognition capabilities.[2][3]

This application note provides a comprehensive guide to the covalent immobilization of 4'-Aminodibenzo-18-crown-6 onto polymer surfaces. Dibenzo-18-crown-6 is particularly noteworthy for its high affinity for potassium ions (K⁺), making it an ideal choice for applications requiring the selective detection or separation of this biologically and environmentally significant cation.[2][4] The presence of a primary amine group on the 4' position of the dibenzo moiety provides a convenient handle for covalent attachment to a variety of polymer backbones.

We will delve into the mechanistic underpinnings of the immobilization process, provide detailed, field-proven protocols for the surface modification of polysulfone—a robust and widely used engineering polymer—and outline the essential characterization techniques for validating the successful functionalization of the polymer surface. Furthermore, we will explore the potential applications of these "smart" surfaces and present key performance data to guide researchers and drug development professionals in their endeavors.

Mechanism of Immobilization: A Two-Step Covalent Grafting Strategy

The covalent immobilization of this compound onto a polymer surface, such as polysulfone, is typically achieved through a two-step process. This strategy ensures a stable and robust attachment of the crown ether moiety, preventing leaching and ensuring the long-term performance of the functionalized material. The overall workflow is depicted in the diagram below.

G cluster_0 Surface Activation cluster_1 Immobilization cluster_2 Characterization & Application P1 Pristine Polymer Surface (e.g., Polysulfone) P2 Formylation Reaction (Vilsmeier-Haack) P1->P2 P3 Aldehyde-Functionalized Polymer Surface P2->P3 P4 Schiff Base Formation P3->P4 C1 This compound C1->P4 P5 Crown Ether-Immobilized Polymer Surface P4->P5 A1 Surface Analysis (FTIR, XPS, SEM) P5->A1 A2 Functionalized Material for Sensing/Separation A1->A2

Figure 1: General workflow for the immobilization of this compound on a polymer surface.

The first step involves the activation of the polymer surface to introduce reactive functional groups. For aromatic polymers like polysulfone, a common and effective method is formylation via the Vilsmeier-Haack reaction.[5] This reaction introduces aldehyde groups (-CHO) onto the aromatic rings of the polymer backbone.

The second step is the covalent attachment of the crown ether to the activated surface. The primary amine group (-NH₂) of this compound readily reacts with the surface aldehyde groups to form a stable imine linkage (-CH=N-), also known as a Schiff base.[6][7] This reaction is a condensation reaction that proceeds with the elimination of a water molecule.

The chemical transformation at the heart of this process is illustrated in the following diagram:

G cluster_0 Polymer Surface Activation cluster_1 Crown Ether Immobilization Polymer Polymer Backbone (Polysulfone) FormylPolymer Formylated Polymer (-CHO groups) Polymer->FormylPolymer Vilsmeier-Haack Reagents ImmobilizedCrown Immobilized Crown Ether (Imine Linkage) FormylPolymer->ImmobilizedCrown CrownEther This compound (-NH2 group) CrownEther->ImmobilizedCrown Schiff Base Formation

Figure 2: Chemical reaction scheme for the immobilization of this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the immobilization of this compound on polysulfone surfaces. These protocols are intended as a starting point and may require optimization depending on the specific polymer substrate and desired degree of functionalization.

Protocol 1: Surface Activation - Formylation of Polysulfone

Objective: To introduce aldehyde functional groups onto the polysulfone surface.

Materials:

  • Polysulfone (PSf) membrane or film

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Deionized water

Procedure:

  • Substrate Preparation: Cut the polysulfone membrane/film to the desired dimensions and clean it by sonicating in methanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.

  • Vilsmeier-Haack Reagent Preparation: In a fume hood, slowly add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) in a 1:1 molar ratio at 0°C with constant stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Formylation Reaction: Immerse the prepared polysulfone substrate in the Vilsmeier reagent solution. The reaction is typically carried out at room temperature for 4-6 hours with gentle agitation.[5] The reaction time can be varied to control the degree of formylation.

  • Quenching and Washing: After the reaction, carefully quench the reaction mixture by slowly adding it to ice-cold water. Remove the polysulfone substrate and wash it extensively with deionized water to remove any unreacted reagents and byproducts.

  • Final Rinsing and Drying: Rinse the formylated polysulfone with methanol and then dry it under vacuum at 50°C for 12 hours. The activated polymer is now ready for the immobilization step.

Protocol 2: Immobilization of this compound

Objective: To covalently attach this compound to the formylated polysulfone surface via Schiff base formation.

Materials:

  • Formylated polysulfone substrate (from Protocol 1)

  • This compound

  • Anhydrous toluene or N,N-dimethylformamide (DMF)

  • Glacial acetic acid (catalytic amount)

  • Methanol

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve this compound in anhydrous toluene or DMF to a concentration of 0.1 M.

  • Immobilization Reaction: Immerse the formylated polysulfone substrate in the this compound solution. Add a catalytic amount (1-2 drops) of glacial acetic acid to promote the Schiff base formation.[6]

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and maintain it for 12-24 hours under a nitrogen atmosphere with gentle stirring. The progress of the reaction can be monitored by observing changes in the surface properties (e.g., contact angle).

  • Washing: After the reaction is complete, remove the functionalized polysulfone substrate and wash it thoroughly with toluene (or DMF), followed by methanol and dichloromethane to remove any unreacted crown ether and catalyst.

  • Drying: Dry the this compound immobilized polymer surface under vacuum at 60°C for 24 hours. The functionalized material is now ready for characterization and application.

Characterization of the Functionalized Surface

Thorough characterization is crucial to confirm the successful immobilization of this compound and to assess the quality of the functionalized surface. A combination of spectroscopic and microscopic techniques is recommended.

Technique Purpose Expected Observations
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups on the polymer surface.Formylated Polysulfone: Appearance of a characteristic C=O stretching peak for the aldehyde group around 1680-1700 cm⁻¹. Crown Ether Immobilized Surface: Appearance of a C=N stretching peak for the imine linkage around 1640-1650 cm⁻¹ and characteristic peaks of the crown ether moiety (e.g., C-O-C stretching around 1130 cm⁻¹ and 1230 cm⁻¹).[8][9]
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and chemical states of the surface.Formylated Polysulfone: Increase in the O1s signal and a new component in the C1s spectrum corresponding to the C=O bond. Crown Ether Immobilized Surface: Appearance of a N1s peak around 400 eV, confirming the presence of the crown ether. High-resolution scans of the C1s, O1s, and N1s regions can provide detailed information about the chemical environment.
Scanning Electron Microscopy (SEM) To visualize the surface morphology.To confirm that the immobilization process has not significantly altered the surface morphology of the polymer. Energy-dispersive X-ray spectroscopy (EDS) can be used for elemental mapping to show the distribution of the crown ether on the surface.[10]
Contact Angle Measurement To assess the changes in surface hydrophilicity/hydrophobicity.The immobilization of the relatively hydrophobic dibenzo-18-crown-6 moiety is expected to increase the water contact angle of the polymer surface.

Applications and Performance Data

The covalent immobilization of this compound on polymer surfaces opens up a wide range of applications, primarily in the fields of chemical sensing and selective separations. The high affinity of the dibenzo-18-crown-6 cavity for potassium ions makes these functionalized surfaces particularly well-suited for the development of K⁺-selective sensors and membranes.

Application Performance Metric Typical Values and Remarks
Potentiometric Ion-Selective Electrodes (ISEs) Selectivity Coefficient (log KpotK⁺,Mⁿ⁺) Highly negative values indicate strong selectivity for K⁺ over interfering ions (Mⁿ⁺). For example, selectivity coefficients for K⁺ over Na⁺ can be in the range of -2 to -4, demonstrating excellent discrimination.[4]
Detection Limit Can reach the micromolar (10⁻⁶ M) concentration range, enabling the detection of low levels of potassium.
Ion-Selective Membranes for Separations Ion Flux / Permeability The flux of K⁺ through the membrane will be significantly higher than that of other ions of different sizes, such as Li⁺ or Cs⁺.
Separation Factor (α) The ratio of the permeability of K⁺ to that of another ion. High separation factors are desirable for efficient separations.
Catecholamine Adsorption Adsorption Capacity Polystyrene nanofibers doped with poly(dibenzo-18-crown-6) have shown efficient extraction of catecholamines from plasma.[11]

Conclusion: A Versatile Platform for Functional Materials

The methodologies outlined in this application note provide a robust and versatile platform for the covalent immobilization of this compound on polymer surfaces. This surface modification strategy transforms inert polymer substrates into "smart" materials with tailored ion-recognition capabilities. The resulting functionalized polymers hold immense promise for the development of next-generation sensors for clinical diagnostics and environmental monitoring, as well as high-performance membranes for selective ion separations and resource recovery. By carefully controlling the reaction conditions and thoroughly characterizing the modified surfaces, researchers and drug development professionals can unlock the full potential of these advanced materials in their respective fields.

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Introduction: The Architectural Significance of 4'-Aminodibenzo-18-crown-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 4'-Aminodibenzo-18-crown-6 in Supramolecular Chemistry: Applications and Protocols

Since the groundbreaking discovery of crown ethers by Charles Pedersen in 1967, which marked a pivotal moment in the birth of supramolecular chemistry, these macrocycles have become indispensable tools for chemists.[1][2] Among the vast family of crown ethers, this compound (4-ADB18C6) stands out as a particularly versatile and powerful molecule. Its structure is a masterful blend of components, each contributing to its unique functionality. The 18-crown-6 core provides a pre-organized cavity of ether oxygens, perfectly sized for complexing specific cations, most notably potassium (K⁺) and ammonium (NH₄⁺).[3][4][5][6][7] The two benzo groups fused to the macrocycle impart conformational rigidity and create a platform for π–π stacking interactions.[8]

The true ingenuity of 4-ADB18C6, however, lies in its 4'-amino (-NH₂) functional group. This primary amine serves as a critical chemical handle, transforming the parent crown ether from a passive complexant into a dynamic building block for more complex supramolecular systems.[1] This functionalization allows for its covalent attachment to polymers, surfaces like gold nanoparticles or electrodes, and other molecules, thereby enabling a vast array of applications in sensing, catalysis, and materials science.[9][10] This guide provides a detailed exploration of the role of 4-ADB18C6 in supramolecular chemistry, complete with technical insights and detailed experimental protocols for its synthesis and application.

Part 1: Core Principles of Molecular Recognition

The primary function of 4-ADB18C6 is rooted in the principles of host-guest chemistry, where the crown ether (the "host") selectively binds a specific ion or molecule (the "guest").[11] This recognition is governed by a combination of non-covalent interactions.

  • Ion-Dipole Interactions: The electronegative oxygen atoms of the ether linkages create a negatively charged cavity that strongly interacts with positive ions. The size of the cavity (2.6-3.2 Å for 18-crown-6) shows a high affinity for cations of a complementary size, such as K⁺ (ionic diameter ~2.7 Å).[12]

  • Hydrogen Bonding: The ether oxygens can also act as hydrogen bond acceptors. Furthermore, when complexing ammonium ions (NH₄⁺), the guest can form three-dimensionally oriented hydrogen bonds with the crown's oxygen atoms, leading to stable complex formation.[13][14]

  • The Role of the Amino Group: The -NH₂ group can directly participate in hydrogen bonding or, more significantly, be used to conjugate the crown ether to other systems. For example, its diazotization allows for coupling to chromophores for colorimetric sensing, or it can be acylated to attach it to polymer backbones or self-assembled monolayers.[15][16]

Caption: Host-guest complexation of a K⁺ ion by 4-ADB18C6.

Part 2: Applications in Ion Sensing

One of the most prominent applications of 4-ADB18C6 is in the development of selective ion sensors, particularly for potassium.[3][9] The ability to immobilize the crown ether onto a transducer surface via its amino group is key to fabricating these devices.

Electrochemical Sensors

Electrochemical sensors based on 4-ADB18C6 often utilize an ion-selective electrode (ISE) format. The crown ether is incorporated into a membrane (e.g., PVC) or a self-assembled monolayer (SAM) on an electrode surface.[4][9] When the electrode is exposed to a sample containing K⁺ ions, the crown ether selectively binds them at the membrane-solution interface, causing a change in the membrane potential that can be measured potentiometrically.

The amino group is crucial for creating robust sensors. It allows for the covalent attachment of the crown ether to a functionalized surface, preventing the ionophore from leaching out of the membrane, which in turn increases the sensor's lifetime and stability.[17]

Protocol: Fabrication of a K⁺-Selective Electrochemical Sensor

This protocol describes the fabrication of a K⁺ sensor based on the covalent immobilization of 4-ADB18C6 onto a gold electrode surface modified with a self-assembled monolayer (SAM).

Materials:

  • Gold disk electrode (2 mm diameter)

  • This compound (4-ADB18C6)

  • 11-Mercaptoundecanoic acid (11-MUA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Ethanol (absolute)

  • Phosphate buffered saline (PBS), pH 7.4

  • Potassium chloride (KCl) standards (1 µM to 10 mM in PBS)

  • Interfering ion solutions (e.g., NaCl, LiCl, NH₄Cl)

  • Electrochemical workstation (Potentiostat/Galvanostat)

Workflow Diagram:

Sensor_Fabrication_Workflow A 1. Electrode Polishing B 2. SAM Formation (11-MUA in Ethanol) A->B C 3. Carboxyl Activation (EDC/NHS) B->C D 4. 4-ADB18C6 Immobilization (Amide Bond Formation) C->D E 5. Electrochemical Measurement (DPV or CV) D->E

Caption: Workflow for fabricating a K⁺-selective sensor.

Step-by-Step Procedure:

  • Electrode Preparation:

    • Polish the gold disk electrode with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

    • Sonciate the electrode in deionized water and then absolute ethanol for 5 minutes each to remove residual alumina.

    • Dry the electrode under a stream of nitrogen.

    • Rationale: A clean, smooth surface is essential for the formation of a well-ordered and defect-free self-assembled monolayer.

  • SAM Formation:

    • Immerse the clean gold electrode in a 10 mM solution of 11-MUA in absolute ethanol for 18-24 hours at room temperature.

    • Rinse the electrode thoroughly with ethanol and then deionized water to remove any physisorbed molecules.

    • Rationale: The thiol group (-SH) of 11-MUA forms a strong covalent bond with the gold surface, creating a densely packed monolayer with terminal carboxylic acid (-COOH) groups facing outwards.

  • Activation of Carboxyl Groups:

    • Prepare a fresh aqueous solution containing 0.4 M EDC and 0.1 M NHS.

    • Immerse the MUA-modified electrode in this solution for 1 hour at room temperature.

    • Rinse gently with deionized water.

    • Rationale: EDC activates the -COOH groups to form a highly reactive NHS-ester intermediate, which is susceptible to nucleophilic attack by the primary amine of 4-ADB18C6.

  • Immobilization of 4-ADB18C6:

    • Immediately immerse the activated electrode into a 5 mM solution of 4-ADB18C6 in PBS (pH 7.4) for 2-4 hours at room temperature.

    • Rinse the electrode with PBS and then deionized water to remove any non-covalently bound crown ether.

    • Rationale: The amino group of 4-ADB18C6 reacts with the NHS-ester on the surface to form a stable amide bond, covalently linking the ionophore to the electrode.

  • Electrochemical Analysis:

    • Perform measurements using a three-electrode system (the modified gold electrode as the working electrode, Ag/AgCl as the reference, and a platinum wire as the counter).

    • Use a technique like Differential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV) in the presence of a redox probe like [Fe(CN)₆]³⁻/⁴⁻.

    • Record the electrochemical signal in blank PBS and then in varying concentrations of KCl. The binding of K⁺ by the crown ether will alter the charge on the electrode surface, hindering the transport of the redox probe and causing a measurable change in the current.

    • Rationale: The magnitude of the signal change correlates with the concentration of K⁺, allowing for quantitative analysis.

Data Summary:

ParameterTypical Value
Analyte K⁺
Linear Range 1 µM to 10 mM[9]
Detection Limit ~0.5 µM
Response Time < 1 minute
Selectivity High selectivity over Na⁺, Li⁺[9]

Part 3: Role in Catalysis

Functionalized crown ethers are emerging as powerful components in catalysis, acting as second-sphere ligands that can modulate the activity of a transition metal center.[18][19][20] While direct catalytic applications of 4-ADB18C6 itself are less common, it serves as a crucial precursor for more complex catalytic systems.

The core principle involves linking the 4-ADB18C6 moiety to a catalytically active metal complex. The crown ether can then bind a cation (e.g., an alkali metal ion), which acts as a Lewis acid to activate a substrate or tune the electronic properties of the primary metal catalyst.[20][21] The amino group is the synthetic entry point to building these sophisticated "pincer-crown ether" ligands.[18]

Part 4: Synthesis of this compound

The most common route to 4-ADB18C6 involves a two-step process starting from dibenzo-18-crown-6: nitration followed by reduction.

Synthetic Pathway Diagram:

Synthesis_Pathway DB18C6 Dibenzo-18-crown-6 Nitro_DB18C6 4'-Nitrodibenzo-18-crown-6 DB18C6->Nitro_DB18C6 HNO₃ / H₂SO₄ (Nitration) Amino_DB18C6 This compound Nitro_DB18C6->Amino_DB18C6 H₂/Pd-C or SnCl₂/HCl (Reduction)

Caption: Synthetic route to this compound.

Protocol: Synthesis of this compound

Caution: This procedure involves strong acids and flammable solvents. Perform all steps in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Nitration of Dibenzo-18-crown-6

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), add dibenzo-18-crown-6.

  • Reaction: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred crown ether. Maintain the temperature below 10 °C throughout the addition.

  • Incubation: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The yellow precipitate of 4'-Nitrodibenzo-18-crown-6 will form.

  • Purification: Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent like acetic acid or ethanol to obtain pure 4'-Nitrodibenzo-18-crown-6.

    • Rationale: Electrophilic aromatic substitution occurs on one of the electron-rich benzene rings. The use of strong acid and low temperature helps to control the reaction and prevent over-nitration.

Step 2: Reduction of 4'-Nitrodibenzo-18-crown-6

  • Setup: Dissolve the synthesized 4'-Nitrodibenzo-18-crown-6 in a suitable solvent such as ethanol or ethyl acetate in a flask suitable for hydrogenation.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Reaction: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC). An alternative method is to use a chemical reductant like stannous chloride (SnCl₂) in hydrochloric acid.[22]

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization from a solvent mixture like ethanol/water to yield pure this compound as a white or off-white solid.[22]

    • Rationale: The nitro group (-NO₂) is readily reduced to a primary amine (-NH₂) using standard catalytic hydrogenation or chemical reduction methods, providing the final product with the crucial functional handle.

Conclusion and Future Outlook

This compound is a cornerstone molecule in applied supramolecular chemistry. Its elegant design, which combines the selective binding properties of a crown ether with the synthetic versatility of an amino group, has enabled significant advances in chemical sensing, catalysis, and materials science. Future research will likely focus on integrating 4-ADB18C6 into more complex, multi-functional systems. This includes its incorporation into metal-organic frameworks (MOFs) for selective gas capture or catalysis, its use in "smart" drug delivery systems that release therapeutic agents in response to specific ion concentrations, and its role in the construction of molecular machines and switches.[1][23] The foundational principles and protocols outlined in this guide provide researchers with the necessary tools to explore and expand the already impressive capabilities of this remarkable molecule.

References

  • SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. (URL: )
  • Cation-Controlled Catalysis with Crown Ether-Containing Transition Metal Complexes. (URL: )
  • 4'-Aminobenzo-18-crown-6 - Chem-Impex. (URL: )
  • 4'-Aminobenzo-18-crown-6 - MySkinRecipes. (URL: )
  • SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS - IIP Series. (URL: )
  • Cation-Controlled Catalysis with Crown Ether-Containing Transition Metal Complexes - The Royal Society of Chemistry. (URL: )
  • Cation-controlled catalysis with crown ether-containing transition metal complexes - Chemical Communic
  • A potassium-selective electrochemical sensor based on crown-ether functionalized self assembled monolayer | Request PDF - ResearchG
  • Specific Host-Guest Interactions in the Crown Ether Complexes with K+ and NH4+ Revealed from the Vibrational Relaxation Dynamics of the Counter-anion - ACS Public
  • Specific Host-Guest Interactions in the Crown Ether Complexes with K+ and NH4+ Revealed from the Vibrational Relaxation Dynamics of the Counter-anion - ResearchG
  • 4'-picrylamino-5'-nitrobenzo-18-crown-6 as a sensing reagent in potassium ion-selective electrode membranes - PubMed. (URL: [Link])

  • Specific Host-Guest Interactions in the Crown Ether Complexes with K+ and NH4+ Revealed from the Vibrational Relaxation Dynamics of the Counteranion - PubMed. (URL: [Link])

  • Specific Host-Guest Interactions in the Crown Ether Complexes with K+ and NH4+ Revealed from the Vibrational Relaxation Dynamics of the Counter-anion. | Semantic Scholar. (URL: [Link])

  • Host–guest chemistry - Wikipedia. (URL: [Link])

  • Metal ion chemosensors based on diaza-18-crown-6 coupling with azobenzene dye. (URL: )
  • Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalix[4]arenes - MDPI. (URL: [Link])

  • Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether - MDPI. (URL: [Link])

  • An electrochemical sensor based on an amino-functionalized metal–organic framework for the highly sensitive detection of glutamate - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Probing the supramolecular features via π–π interaction of a di-iminopyrene-di-benzo-18-crown-6-ether compound: experimental and theoretical study - PMC - PubMed Central. (URL: [Link])

  • K+-Responsive Crown Ether-Based Amphiphilic Copolymer: Synthesis and Application in the Release of Drugs and Au Nanoparticles - PMC - NIH. (URL: [Link])

  • 18-Crown-6 - Wikipedia. (URL: [Link])

  • Complexation of the ammonium cation with dibenzo-18-crown-6: extraction and DFT study. (URL: [Link])

Sources

Introduction: The Unique Molecular Architecture of 4'-Aminodibenzo-18-crown-6

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4'-Aminodibenzo-18-crown-6 in the development of chemical sensors.

This compound is a macrocyclic polyether characterized by a central 18-crown-6 ring flanked by two benzene rings, with an amine group functionalizing one of the aromatic systems.[1] This structure imparts a unique combination of properties that make it an exceptional building block for chemical sensors. The 18-crown-6 cavity, with its six precisely arranged oxygen atoms, creates a strong negative potential barrier, allowing it to selectively bind specific cations that fit within its dimensions, most notably the potassium ion (K⁺).[2][3]

The dibenzo groups confer rigidity to the macrocycle, influencing its complexation kinetics and stability. Crucially, the 4'-amino group (NH₂) serves as a versatile chemical handle. It allows for the covalent attachment of the crown ether to various substrates, such as polymers, nanoparticles, or electrode surfaces, and for its integration into larger molecular systems like fluorophores.[2][4] This ability to be readily functionalized is the key to its widespread use in translating a molecular recognition event—the binding of an ion—into a measurable signal.

Key Properties:

  • IUPAC Name: 4'-(Amino)dibenzo-18-crown-6

  • CAS Number: 126531-26-8[1]

  • Molecular Formula: C₂₀H₂₅NO₆[1]

  • Molecular Weight: 375.42 g/mol [1]

  • Primary Function in Sensors: Ionophore (selective ion-binding molecule)[2]

Application Note I: Electrochemical Sensors Based on Ion-Selective Electrodes (ISEs)

The most prominent application of this compound is in the fabrication of potentiometric ion-selective electrodes (ISEs), particularly for the determination of potassium ions.[5] These sensors operate by measuring the potential difference that develops across a selective membrane when it is in contact with a solution containing the target ion.

Principle of Operation: The Role of the Ionophore

In an ISE, the this compound, acting as a neutral carrier ionophore, is embedded within a hydrophobic membrane, typically made of polyvinyl chloride (PVC) and a plasticizer.

  • Selective Complexation: At the membrane-sample interface, the crown ether selectively extracts the target cation (e.g., K⁺) from the aqueous solution into the organic membrane phase through host-guest complexation.

  • Charge Separation: This selective binding creates a charge separation at the interface, as the positively charged K⁺ ions are drawn into the membrane while their counter-anions remain in the aqueous phase.

  • Potential Development: This charge separation generates an electrical potential difference across the membrane. According to the Nernst equation, the magnitude of this potential is logarithmically proportional to the activity (approximated by concentration) of the target ion in the sample.

The choice of a plasticizer (e.g., 2-nitrophenyl octyl ether) is critical; it acts as a membrane solvent, ensuring the ionophore and the formed complex have adequate mobility within the PVC matrix.[6] Anionic additives are often included to reduce the membrane resistance and minimize interference from lipophilic anions in the sample.[7]

Logical Workflow for ISE Fabrication and Operation

G cluster_prep Membrane Cocktail Preparation cluster_fab Electrode Fabrication cluster_measure Measurement & Analysis A Weighing Ionophore (Crown Ether) PVC, Plasticizer, Additive B Dissolution in THF A->B C Homogenization (Vortexing) B->C D Membrane Casting (Pour into glass ring) C->D E Solvent Evaporation (24 hours) D->E F Membrane Cutting (Punch out disk) E->F G Electrode Assembly (Mount in electrode body) F->G H Conditioning (Soak in target ion solution) G->H I Calibration (Measure potential in standards) H->I J Sample Measurement (Measure potential in unknown) I->J K Data Analysis (Calculate concentration from calibration curve) J->K

Caption: Workflow for fabricating and using a crown ether-based ISE.

Protocol I: Fabrication of a Potassium-Selective Carbon Paste Electrode (CPE)

This protocol describes the preparation of a robust and easily renewable sensor surface using a carbon paste matrix, a common alternative to PVC membranes.[7]

Materials:

  • This compound (Ionophore)

  • High-purity graphite powder

  • Mineral oil or other suitable pasting liquid

  • Potassium chloride (KCl) for standard solutions

  • Interfering salts (e.g., NaCl, CaCl₂, MgCl₂)

  • Electrode body (piston-driven holder)

  • Ag/AgCl reference electrode

  • pH/mV meter

Methodology:

  • Paste Preparation (The Core of the Sensor):

    • Accurately weigh 5 mg of this compound and 95 mg of graphite powder.

    • Transfer the solids to a small agate mortar. Grind with the pestle for at least 15 minutes to ensure a completely homogenous mixture. Causality: Thorough mixing is paramount for achieving a uniform distribution of the ionophore throughout the paste, which ensures a reproducible and stable potential reading.

    • Add the pasting liquid (e.g., mineral oil) dropwise while continuing to mix. The optimal amount is typically 2-3 drops per 100 mg of solid. The final paste should have a uniform consistency, similar to thick peanut butter, and should not be too dry or oily.

  • Electrode Assembly:

    • Pack a portion of the prepared carbon paste into the cavity of the electrode body.

    • Apply firm pressure to ensure the paste is tightly packed and free of air pockets. Trustworthiness: A poorly packed electrode can lead to high electrical resistance and drifting signals.

    • Extrude a small amount of paste from the tip and smooth the surface by polishing it on a clean piece of paper until it is shiny. This creates a fresh, reproducible electrode surface for each set of measurements.

  • Conditioning and Calibration:

    • Before first use, condition the electrode by soaking it in a 0.01 M KCl solution for 30 minutes. Causality: Conditioning allows the electrode surface to equilibrate with the target ion, establishing a stable interfacial potential.

    • Prepare a series of standard KCl solutions by serial dilution, ranging from 1.0 M down to 1.0 x 10⁻⁷ M.

    • Immerse the CPE and a reference electrode in each standard solution, starting from the most dilute. Record the stable potential reading for each.

    • Plot the measured potential (mV) versus the logarithm of the K⁺ concentration. The resulting calibration curve should be linear over a wide concentration range. The slope of this line is a key performance metric and should be close to the theoretical Nernstian value of 59.2 mV per decade of concentration change for a monovalent ion at 25°C.

  • Selectivity Assessment (Self-Validation):

    • The trustworthiness of an ISE is defined by its selectivity for the target ion over other potentially interfering ions.

    • Use the matched potential method (MPM) or fixed interference method (FIM) to determine selectivity coefficients.

    • For FIM, measure the potential of a solution with a fixed concentration of an interfering ion (e.g., 0.1 M NaCl) while varying the concentration of the primary ion (K⁺). The potential at which the response deviates from the ideal K⁺ response is used to calculate the selectivity coefficient. A lower coefficient indicates better selectivity.

Application Note II: Fluorescent "Off-On" Sensors

The amino group on this compound allows it to be coupled to fluorescent molecules (fluorophores) to create chemosensors that signal ion binding through a change in light emission.[8][9]

Principle of Operation: Modulating Fluorescence

The design of these sensors often relies on the principle of Photoinduced Electron Transfer (PET).

  • "Off" State (No Ion): The sensor molecule consists of the crown ether (receptor) linked to a fluorophore. The nitrogen atom of the crown ether's amino group (or a derivative thereof) has a lone pair of electrons. Upon excitation of the fluorophore with light, this lone pair can be transferred to the excited fluorophore, quenching its fluorescence. The sensor is in the "Off" state.

  • "On" State (Ion Bound): When the target cation (e.g., K⁺) binds to the crown ether cavity, it electrostatically interacts with the lone pair of electrons on the nitrogen atom. This interaction lowers the energy of the lone pair, making it energetically unfavorable to participate in PET.

  • Signal Generation: With the PET quenching pathway suppressed, the fluorophore can now relax from its excited state by emitting a photon. This results in a significant increase in fluorescence intensity—the sensor turns "On".[9]

Logical Diagram of a PET-Based Fluorescent Sensor

G Sensing mechanism of a crown ether-based PET fluorescent sensor. cluster_off OFF State (No Cation) cluster_on ON State (Cation Bound) A 1. Light Excitation of Fluorophore B 2. Photoinduced Electron Transfer (PET) (from Crown N to Fluorophore) A->B D 1. Cation Binds to Crown Ether Cavity C 3. Fluorescence is Quenched (No Light Emitted) B->C E 2. PET is Inhibited D->E F 3. Fluorescence is Restored (Light Emitted) E->F

Caption: Mechanism of a Photoinduced Electron Transfer (PET) fluorescent sensor.

Protocol II: Characterization of a Fluorescent K⁺ Sensor

This protocol outlines the steps to evaluate the performance of a synthesized fluorescent sensor based on a this compound-fluorophore conjugate.

Materials:

  • Synthesized sensor molecule stock solution (e.g., 1 mM in DMSO or MeCN).

  • Aqueous buffer solution (e.g., HEPES, pH 7.4).

  • Stock solutions of target ion (e.g., 1 M KCl) and interfering ions.

  • Fluorometer and quartz cuvettes.

Methodology:

  • Determine Optimal Wavelengths:

    • Prepare a dilute solution of the sensor in the chosen buffer.

    • Measure the absorbance spectrum to find the maximum absorption wavelength (λ_abs_max).

    • Measure the emission spectrum by exciting at λ_abs_max to find the maximum emission wavelength (λ_em_max).

  • Titration with Target Ion:

    • Prepare a series of vials. To each, add the buffer and a fixed amount of the sensor stock solution to achieve a final concentration in the low micromolar range (e.g., 1-10 µM).

    • Add increasing amounts of the KCl stock solution to the vials to create a range of K⁺ concentrations (e.g., from 0 to 150 mM, relevant for biological samples).

    • Incubate the solutions for a few minutes to ensure complexation reaches equilibrium.

    • Measure the fluorescence intensity of each solution at λ_em_max, using an excitation wavelength of λ_abs_max.

  • Data Analysis and Dissociation Constant (Kd):

    • Plot the fluorescence intensity as a function of the K⁺ concentration.

    • The data should fit a sigmoidal binding curve. The dissociation constant (Kd), which is the concentration of K⁺ at which 50% of the sensor is bound, can be calculated by fitting the data to a 1:1 binding isotherm equation. Trustworthiness: The Kd value is a critical measure of the sensor's affinity for the target ion. A lower Kd indicates a higher affinity.

  • Selectivity and Interference Study (Self-Validation):

    • Prepare solutions containing the sensor and a high, physiologically relevant concentration of potential interfering ions (e.g., 140 mM Na⁺, 2 mM Ca²⁺, 1 mM Mg²⁺).

    • Measure the fluorescence intensity in the presence of each interfering ion individually and compare it to the intensity of the sensor alone and the intensity with the target K⁺ ion.

    • A robust sensor will show a minimal change in fluorescence with interfering ions but a large change with the target ion.

Data Summary and Performance Metrics

The performance of sensors derived from aminodibenzo-crown-ethers can be summarized by several key parameters.

ParameterElectrochemical Sensor (ISE)Fluorescent SensorSignificance
Analyte K⁺, Pb²⁺, various drug molecules[4][7][10]K⁺, Na⁺, Ca²⁺, diammonium ions[9][11][12]The specific ion or molecule the sensor is designed to detect.
Linear Range 10⁻⁹ to 10⁻³ M[7]Typically µM to mM rangeThe concentration range over which the sensor response is proportional to analyte concentration.
Limit of Detection (LOD) As low as ~3.2 x 10⁻⁹ M[7]Typically low µMThe lowest concentration of analyte that can be reliably distinguished from a blank.
Selectivity High for K⁺ over Na⁺, NH₄⁺[6][10]Can be tuned by crown ether sizeThe sensor's ability to respond to the target analyte in the presence of other species.
Response Time Seconds to a few minutes[7][13]Milliseconds to secondsThe time required for the sensor to reach a stable signal after exposure to the analyte.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Aminodibenzo-18-crown-6

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4'-Aminodibenzo-18-crown-6. This guide is designed for researchers and chemists to navigate the common challenges encountered during this multi-step synthesis, providing field-proven insights and troubleshooting solutions to improve yield and purity.

The synthesis of this compound is typically a two-step process starting from Dibenzo-18-crown-6 (DB18C6). The process involves:

  • Nitration: Electrophilic aromatic substitution to introduce a nitro group, yielding 4'-Nitrodibenzo-18-crown-6.

  • Reduction: Conversion of the nitro group to an amine, yielding the final product, this compound.

This guide is structured to address each stage of the synthesis independently, followed by general purification and characterization advice.

Part 1: Nitration of Dibenzo-18-crown-6

The introduction of a nitro group onto the benzene ring is a critical first step. Success here is predicated on controlling the reaction conditions to favor mono-nitration at the desired position and prevent the formation of unwanted isomers or dinitro products.

Experimental Workflow: Nitration

Nitration_Workflow DB18C6 Dibenzo-18-crown-6 in Acetonitrile NitratingAgent Nitric Acid (65%) Added dropwise at 50°C DB18C6->NitratingAgent 1. Add Reagent Reaction Stir at Room Temp for 2 hours NitratingAgent->Reaction 2. React Workup Pour into Ice Water Precipitate forms Reaction->Workup 3. Quench & Precipitate Purification Filter & Wash Recrystallize Workup->Purification 4. Isolate Product 4'-Nitrodibenzo-18-crown-6 Purification->Product 5. Purify

Caption: Workflow for the synthesis of 4'-Nitrodibenzo-18-crown-6.

Frequently Asked Questions (FAQs): Nitration

Q1: What is the recommended nitrating agent and solvent? A: A mixture of concentrated nitric acid (65%) in a solvent like acetonitrile or glacial acetic acid is highly effective.[1][2] Acetonitrile is often preferred as it allows for good temperature control and easy product precipitation upon quenching with water.[1]

Q2: Why is temperature control so critical during the addition of nitric acid? A: The nitration of the aromatic rings of DB18C6 is an exothermic process. Poor temperature control can lead to an increased rate of reaction, promoting the formation of dinitro- and other isomeric byproducts. Maintaining a consistent temperature (e.g., 50°C during addition, then room temperature for the reaction) ensures higher selectivity for the desired mono-nitro product.[3]

Q3: How do I know the reaction is complete? A: The reaction progress can be monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase would be a mixture of dichloromethane and methanol. The starting material (DB18C6) is less polar than the nitrated product. The reaction is complete when the spot corresponding to DB18C6 is no longer visible.

Q4: My product is a yellow oil instead of a solid precipitate. What happened? A: An oily product suggests the presence of impurities, possibly dinitrated compounds or other side products which can depress the melting point. This can result from using an incorrect ratio of nitrating agent or allowing the temperature to rise uncontrollably. Purification via column chromatography may be necessary before recrystallization can be successful.

Troubleshooting Guide: Nitration Stage
ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Insufficient nitrating agent. 3. Product loss during workup.1. Extend reaction time and monitor via TLC. 2. Verify the concentration and stoichiometry of nitric acid. 3. Ensure complete precipitation by using a sufficient volume of ice water.
Formation of Multiple Products (seen on TLC) 1. Reaction temperature was too high. 2. Nitric acid was added too quickly.1. Maintain a stable, cool temperature (0-10°C) during the dropwise addition of the nitrating agent. 2. Add the nitrating agent slowly to dissipate heat and avoid localized temperature spikes.
Difficulty with Recrystallization 1. Presence of isomeric or dinitro impurities. 2. Incorrect recrystallization solvent.1. Purify the crude product using flash column chromatography on silica gel before attempting recrystallization.[4] 2. Test various solvents. Ethanol or a mixture of ethanol and water is often effective.

Part 2: Reduction of 4'-Nitrodibenzo-18-crown-6

The conversion of the nitro group to a primary amine is the final step. The choice of reducing agent is critical to ensure a high yield and avoid side reactions. Catalytic hydrogenation is a common and effective method.

Experimental Workflow: Reduction

Reduction_Workflow Nitro 4'-Nitrodibenzo-18-crown-6 in DMF Reagents Hydrazine Hydrate & Raney Ni Catalyst Nitro->Reagents 1. Add Reagents Reaction Heat & Stir Monitor by TLC Reagents->Reaction 2. React Workup Filter off Catalyst Add Water & Extract with DCM Reaction->Workup 3. Quench & Extract Purification Dry Organic Layer Evaporate Solvent Workup->Purification 4. Isolate Product This compound Purification->Product 5. Purify

Caption: Workflow for the reduction of 4'-Nitrodibenzo-18-crown-6.

Frequently Asked Questions (FAQs): Reduction

Q1: What are the most effective reducing agents for this conversion? A: The reduction of the aromatic nitro group can be achieved with high yields (often exceeding 90%) using hydrazine hydrate in the presence of a catalyst like Raney Nickel or Palladium on Carbon (Pd/C) in a solvent such as Dimethylformamide (DMF) or ethanol.[1][2][5] Catalytic hydrogenation with H₂ gas is another excellent, clean alternative if the equipment is available.

Q2: My final product has a pink or purple hue. Why? A: Aromatic amines are highly susceptible to air oxidation, which can form colored impurities. It is crucial to minimize the product's exposure to air, especially during purification and storage. Working under an inert atmosphere (e.g., nitrogen or argon) during the final stages of purification and solvent removal can mitigate this issue.

Q3: How should I remove the catalyst after the reaction? A: The solid catalyst (e.g., Raney Ni, Pd/C) must be removed by filtration. Caution: Catalysts like Raney Nickel can be pyrophoric (ignite spontaneously in air) when dry. It is imperative to keep the catalyst wet with solvent during filtration. A common and safe method is to filter the reaction mixture through a pad of Celite®. The filter cake should then be carefully quenched.

Q4: The product seems to be soluble in both aqueous and organic layers during extraction. How can I improve recovery? A: The amino-crown ether has amphiphilic properties. To maximize recovery in the organic layer (e.g., Dichloromethane - DCM), the aqueous layer should be saturated with sodium chloride (NaCl). This process, known as "salting out," decreases the solubility of the organic product in the aqueous phase, driving it into the organic solvent.

Troubleshooting Guide: Reduction Stage
ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Reduction (Nitro-compound remains) 1. Catalyst is inactive or poisoned. 2. Insufficient reducing agent (hydrazine). 3. Reaction time is too short.1. Use fresh, high-activity catalyst. Ensure starting materials are pure to avoid poisoning. 2. Increase the molar equivalents of hydrazine hydrate. 3. Continue to heat and stir the reaction, monitoring closely with TLC until all starting material is consumed.
Low Yield of Final Product 1. Loss during catalyst filtration. 2. Poor extraction efficiency. 3. Product degradation due to oxidation.1. Wash the catalyst filter cake thoroughly with the reaction solvent (e.g., DCM) to recover adsorbed product. 2. Perform multiple extractions (at least 3-4 times) with the organic solvent. Saturate the aqueous layer with NaCl. 3. Degas solvents before use. Consider flushing the reaction vessel with nitrogen or argon before starting the workup.
Product is Impure After Solvent Removal 1. Hydrazine byproducts were not fully removed. 2. Incomplete phase separation during extraction.1. Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual hydrazine. 2. Allow adequate time for layers to separate. If emulsions form, adding brine can help break them. 3. Purify the crude product by column chromatography if necessary.

General Protocols & Data

Protocol 1: Synthesis of 4'-Nitrodibenzo-18-crown-6[1]
  • Suspend Dibenzo-18-crown-6 (1 eq.) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Warm the suspension to approximately 50°C to aid dissolution.

  • Slowly add concentrated nitric acid (65%, ~2 eq.) dropwise to the stirred solution over 30 minutes, maintaining the temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours.

  • Pour the reaction mixture slowly into a beaker containing a large volume of ice water.

  • A pale-yellow solid will precipitate. Stir for 15-20 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, washing thoroughly with cold water and then a small amount of cold ethanol.

  • Dry the solid. The crude product can be recrystallized from ethanol to yield pure 4'-Nitrodibenzo-18-crown-6.

Protocol 2: Synthesis of this compound[1][5]
  • Dissolve 4'-Nitrodibenzo-18-crown-6 (1 eq.) in DMF in a round-bottom flask under a nitrogen atmosphere.

  • Carefully add a catalytic amount of Raney Nickel (approx. 5-10% by weight). (Caution: Handle wet) .

  • Heat the mixture to approximately 80°C.

  • Add hydrazine hydrate (3-5 eq.) dropwise via a syringe. Vigorous gas evolution (N₂) will be observed.

  • Maintain the temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the mixture to room temperature and carefully filter through a pad of Celite® to remove the catalyst. Wash the Celite pad with DCM.

  • Combine the filtrate and washings, add water, and extract the product into DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • If necessary, purify by column chromatography or recrystallization.

Data Summary Table
CompoundMolecular FormulaMolecular WeightTypical Appearance
Dibenzo-18-crown-6C₂₀H₂₄O₆360.40 g/mol White to off-white solid
4'-Nitrodibenzo-18-crown-6C₂₀H₂₃NO₈405.40 g/mol Pale yellow solid
This compoundC₂₀H₂₅NO₆375.42 g/mol White to light tan solid

References

  • Exploring the reaction pathway involved in the dibenzo-18-crown-6 synthesis from catechol and bis(2-chloroethyl) ether in presence of base. ResearchGate. Available at: [Link]

  • dicyclohexyl-18-crown-6 polyether. Organic Syntheses. Available at: [Link]

  • Synthesis of carbonyl compounds dibenzo-18-crown-6 by the Grinard reaction. BIO Web of Conferences. Available at: [Link]

  • Synthesis and Characterization of Macrocyclic Polyether N,N′-Diallyl-7,16-diaza-1,4,10,13-tetraoxa-dibenzo-18-crown-6. PubMed Central. Available at: [Link]

  • Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. MDPI. Available at: [Link]

  • Synthesis of amido type liquid crystalline crown ethers containing dibenzo-18-crown-6 and dibenzo-14-crown-4 units. ResearchGate. Available at: [Link]

  • Synthesis of dibenzo-18-crown-6 ether containing pyrimidine derivatives. Indian Journal of Chemistry. Available at: [Link]

  • The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Santai Technologies. Available at: [Link]

  • Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalix[6]arenes. MDPI. Available at: [Link]

  • Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′-[di-t-butyldicyclohexano]-18-crown-6. RSC Publishing. Available at: [Link]

  • 18-crown-6. Organic Syntheses. Available at: [Link]

  • 18-Crown-6. Wikipedia. Available at: [Link]

  • Synthesis and evaluation of dibenzo-18-crown-6 ether containing hydrazone derivative as antibacterial drug derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. ResearchGate. Available at: [Link]

  • Structure of 4′-nitrobenzo-18-crown-6. ResearchGate. Available at: [Link]

  • Design and synthesis of benzo-18-crown-6 carboxylic acids and diazadibenzo crown ethers and lariat ethers with neutral and proton-ionizable side arms. TTU DSpace Repository. Available at: [Link]

  • Making 18-crown-6. YouTube. Available at: [Link]

  • 4'-Nitrobenzo-18-crown 6-Ether, 1G. MilliporeSigma. Available at: [Link]

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Overcoming solubility issues with 4'-Aminodibenzo-18-crown-6

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming the experimental challenges associated with 4'-Aminodibenzo-18-crown-6 solubility.

Introduction

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who are utilizing this versatile macrocycle in their work. This compound is a unique compound, combining the cation-binding capabilities of a crown ether with a functional amino group suitable for further derivatization.[1] However, its rigid, aromatic structure presents significant solubility challenges that can impede experimental success.

The presence of two benzo groups fused to the 18-crown-6 ring results in a hydrophobic and planar structure, which generally leads to poor solubility in aqueous and some polar organic solvents.[2][3] This guide provides field-proven troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome these solubility issues and ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my chosen solvent?

A1: The solubility of this compound is largely dictated by its structure. The dibenzo groups create a rigid, nonpolar exterior, making it poorly soluble in many common solvents, especially water and alcohols at room temperature.[2] Solubility is favored in chlorinated organic solvents or highly polar aprotic solvents. If you are experiencing issues, it is likely that the solvent polarity is not compatible with the compound.

Q2: I've seen both this compound and its hydrochloride salt mentioned. What is the difference and which one should I use?

A2: this compound is the neutral, free-base form. The hydrochloride salt is a version where the basic 4'-amino group has been protonated by hydrochloric acid. This protonation introduces a positive charge, significantly increasing the compound's polarity and its solubility in polar solvents, including aqueous solutions. If your experiment is compatible with an acidic pH and the presence of chloride ions, using the hydrochloride form or preparing it in situ is a primary strategy for overcoming aqueous solubility issues.[4][5]

Q3: Can I heat the mixture to improve solubility?

A3: Yes, gentle heating can be an effective method to increase the rate of dissolution and the saturation point of the compound in a given solvent. However, exercise caution. Crown ethers can be susceptible to oxidation at high temperatures.[2] Always heat gently using a water bath or heating mantle with stirring, and do not exceed the boiling point of the solvent. Monitor for any color change, which might indicate degradation. The reported melting point is 159-163 °C, so ensure your heating temperature remains well below this range.[6]

Q4: What are the primary safety precautions I should take when handling this compound?

A4: According to safety data sheets, this compound is a skin and eye irritant and may cause respiratory irritation upon inhalation of dust.[4][6][7] Always handle this compound in a well-ventilated area or a chemical fume hood. Personal Protective Equipment (PPE) is mandatory, including safety goggles, gloves, and a lab coat.[6] If handling the powder, a dust mask (e.g., N95) is recommended to prevent inhalation.[6]

Troubleshooting Guide: Solubility Issues

Use this section to diagnose and resolve common solubility problems encountered during your experiments.

Problem 1: Compound fails to dissolve in a nonpolar organic solvent (e.g., Hexane, Toluene).
  • Cause: While the dibenzo groups are nonpolar, the ether oxygens and the amino group introduce a degree of polarity that makes it insoluble in purely nonpolar hydrocarbons.

  • Solution: Switch to a more polar solvent. Chlorinated solvents or polar aprotic solvents are the recommended starting points. Refer to the solubility table below.

Problem 2: Compound precipitates out of solution when a co-solvent is added.
  • Cause: The addition of an "anti-solvent" is likely the cause. For example, if your compound is dissolved in dichloromethane and you add hexane, the overall solvent polarity will decrease, causing the compound to precipitate.

  • Solution: Ensure that any co-solvents or reagents added to your solution are miscible and do not drastically alter the polarity of the system in a way that reduces solubility. If a reaction requires a less polar environment, consider a solvent system where the product is soluble, even if the starting material requires initial dissolution in a stronger solvent.

Problem 3: The solution is cloudy or a fine suspension is observed in polar solvents like methanol or ethanol.
  • Cause: this compound has very low solubility in alcohols at room temperature.[2] The cloudiness indicates that the compound is not fully dissolved.

  • Solution:

    • Gentle Heating: Warm the mixture with stirring to see if the compound dissolves. It may recrystallize upon cooling, so for reactions, maintaining the temperature might be necessary.

    • Solvent Change: Switch to a more suitable solvent like DMSO, DMF, or Dichloromethane.

    • Protonation: If the experimental conditions allow, add a stoichiometric amount of acid (e.g., HCl) to form the more soluble salt in situ. (See Protocol 2).

Data & Protocols

Solubility Profile

The following table summarizes the solubility of this compound in common laboratory solvents. This data is compiled from general principles of crown ether solubility and related studies.[2][8][9]

SolventChemical FormulaPolaritySolubilityNotes
WaterH₂OVery HighInsolubleLow water solubility is a known characteristic of dibenzo-crown ethers.[10]
Methanol / EthanolCH₃OH / C₂H₅OHHighSparingly SolubleMay dissolve with heating, but likely to precipitate upon cooling.
AcetonitrileC₂H₃NHighSolubleA good choice for many applications; used in studies of related compounds.[9]
Dimethyl Sulfoxide (DMSO)C₂H₆OSVery HighVery SolubleExcellent solvent for this compound; used in spectroscopic studies.[8][9]
Dichloromethane (DCM)CH₂Cl₂MediumSolubleAromatic crown ethers are reported to be soluble in DCM.[2]
ChloroformCHCl₃MediumSolubleSimilar to DCM, a good choice for dissolving aromatic crown ethers.[2]
Tetrahydrofuran (THF)C₄H₈OMediumModerately SolubleSolubility may require gentle warming.
Hexane / HeptaneC₆H₁₄ / C₇H₁₆NonpolarInsolubleNot recommended.
Visualization: Troubleshooting Workflow

This diagram outlines a logical workflow for addressing solubility challenges with this compound.

G start Start: Need to Dissolve This compound solvent_type Is the experiment in an organic or aqueous system? start->solvent_type organic_choice Select a recommended organic solvent: DMSO, DCM, Chloroform, or Acetonitrile solvent_type->organic_choice Organic aqueous_choice Is an acidic pH acceptable for the experiment? solvent_type->aqueous_choice Aqueous dissolves_organic Does it dissolve at RT? organic_choice->dissolves_organic success_organic Success! Proceed with experiment. dissolves_organic->success_organic Yes heat_organic Apply gentle heat (e.g., 40-50°C) with stirring. dissolves_organic->heat_organic No dissolves_heat Does it dissolve with heat? heat_organic->dissolves_heat dissolves_heat->success_organic Yes fail_organic Failure: Re-evaluate solvent choice. Is a highly polar aprotic solvent (DMSO, DMF) an option? dissolves_heat->fail_organic No protonation Use Protocol 2: Protonate with HCl to form the soluble hydrochloride salt. aqueous_choice->protonation Yes fail_aqueous Failure: Aqueous system is not feasible. Consider a phase-transfer catalysis approach or redesign the experiment in an organic solvent. aqueous_choice->fail_aqueous No success_aqueous Success! Proceed with aqueous experiment. protonation->success_aqueous

Caption: A decision tree for selecting a solubilization strategy.

Experimental Protocols

Protocol 1: General Solubilization in an Organic Solvent

This protocol describes the standard procedure for dissolving this compound in a suitable organic solvent.

Materials:

  • This compound (solid)

  • Recommended solvent (e.g., DMSO, Dichloromethane)

  • Glass vial or flask

  • Magnetic stirrer and stir bar

  • Water bath or heating mantle (optional)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound and place it into the reaction vial.

  • Solvent Addition: Add the chosen solvent to the vial to achieve the desired final concentration. Start with a small volume to create a slurry.

  • Stirring: Begin vigorous stirring at room temperature. The dissolution in appropriate solvents like DMSO or DCM should occur within a few minutes.

  • Heating (if necessary): If the compound does not fully dissolve, gently warm the mixture to 40-50°C using a water bath while continuing to stir. Do not boil the solvent.

  • Observation: Continue stirring until the solution is clear and homogenous. If the solid persists even with heating, the concentration may be too high, or the solvent may be inappropriate.

  • Cooling: Once dissolved, allow the solution to cool to room temperature before use, unless the experiment requires elevated temperatures. Be aware that the compound may crash out of solution if cooled from a supersaturated state in a suboptimal solvent.

Protocol 2: Solubilization in Aqueous Media via Protonation

This protocol details how to increase aqueous solubility by forming the hydrochloride salt of the compound in situ.

Materials:

  • This compound (solid, MW: 375.42 g/mol )[6]

  • Deionized water or desired aqueous buffer

  • 1 M Hydrochloric Acid (HCl) solution

  • pH meter or pH paper

  • Glass vial or beaker with a magnetic stir bar

Procedure:

  • Suspension: Weigh the desired amount of this compound and add it to the required volume of water or buffer. A fine, insoluble suspension will form.

  • Acidification: While stirring vigorously, add 1 M HCl dropwise to the suspension. For every 1 mole of the crown ether, you will need at least 1 mole of HCl.

    • Calculation Example: For 10 mg (0.0266 mmol) of the crown ether, you will need at least 26.6 µL of 1 M HCl. It is often practical to add the acid slowly until dissolution is observed.

  • Dissolution: As the amino group is protonated to form the ammonium salt, the solid will begin to dissolve. Continue stirring until the solution becomes clear.

  • pH Check: After dissolution, check the pH of the solution. It will be acidic. If your experiment is pH-sensitive, this method may not be suitable, or you may need to adjust the pH carefully afterward, noting that increasing the pH back towards neutral or basic conditions will cause the neutral compound to precipitate.

  • Final Use: The resulting aqueous solution of this compound hydrochloride is now ready for use in your experiment.

Visualization: Protonation for Enhanced Solubility

This diagram illustrates how the addition of an acid (H⁺) converts the poorly soluble free base into a more soluble salt.

G cluster_0 Poorly Soluble (Organic Solvents) cluster_1 Readily Soluble (Aqueous/Polar Solvents) Crown_NH2 This compound (Free Base) reagent + HCl (H⁺Cl⁻) Crown_NH2->reagent Crown_NH3Cl This compound Hydrochloride (Salt) reagent->Crown_NH3Cl Protonation

Caption: The concept of increasing polarity via salt formation.

References

  • The aqueous supramolecular chemistry of crown ethers - Frontiers.
  • Crown ether - Wikipedia. Available at: [Link]

  • Crown Ethers | Organic Chemistry Class Notes - Fiveable. Available at: [Link]

  • Impact of theory of substitution on the solubility of crown ethers - ResearchGate. Available at: [Link]

  • What are good solvents for crystallization of functionalized crown ethers ? | ResearchGate. Available at: [Link]

  • Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques - Avestia. Available at: [Link]

  • Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalix[4]arenes - MDPI. Available at: [Link]

  • 18-crown-6 - Organic Syntheses Procedure. Available at: [Link]

  • Preparation and Properties of Three Plasticiser-Free Novel Di-benzo-18-Crown-6 Aldimine-Derived Lead(II) Ion-Selective Electrodes - MDPI. Available at: [Link]

  • 18-Crown-6 - Wikipedia. Available at: [Link]

  • dicyclohexyl-18-crown-6 polyether - Organic Syntheses Procedure. Available at: [Link]

  • Removing 18-crown-6 from a water sensitive reaction mixture : r/OrganicChemistry - Reddit. Available at: [Link]

  • Dibenzo-18-crown-6 - Wikipedia. Available at: [Link]

  • 4'-Aminobenzo-18-crown-6 | C16H25NO6 | CID 2724802 - PubChem. Available at: [Link]

  • Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether - MDPI. Available at: [Link]

  • (PDF) Synthesis of Novel Dibenzo-18-crown-6- ether-Functionalized Benzimidazoles and its Applications in Colorimetric Recognition to Hg 2+ and as Antifungal Agents - ResearchGate. Available at: [Link]

  • Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications - MDPI. Available at: [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

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Optimizing the binding affinity of 4'-Aminodibenzo-18-crown-6 for specific cations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for optimizing the binding affinity of 4'-Aminodibenzo-18-crown-6. This resource is tailored for researchers, scientists, and drug development professionals, offering in-depth troubleshooting, frequently asked questions, and detailed experimental protocols to enhance your research outcomes.

Part 1: Understanding the Binding Dynamics

This compound is a macrocyclic polyether renowned for its selective complexation with various cations, most notably potassium (K⁺). The defining feature of this molecule is its 18-membered ring containing six oxygen atoms, which create a central cavity. The size of this cavity is well-suited for the ionic radius of K⁺, leading to strong and selective binding. The external portion of the ring is hydrophobic, allowing for solubility in nonpolar solvents.[1] This property is instrumental in applications such as phase transfer catalysis. The amino group (-NH₂) on one of the benzene rings provides a reactive handle for further functionalization, enabling its use in ion-selective electrodes and supramolecular chemistry.[2][3]

The binding of a cation within the crown ether's cavity is a result of ion-dipole interactions between the positively charged cation and the lone pairs of electrons on the oxygen atoms.[4] The stability of the resulting complex is influenced by a delicate balance of several factors, including the "size-fit" relationship between the cation and the crown ether's cavity, the solvent environment, and the nature of the counter-anion.[5][6]

Part 2: Troubleshooting Guide and FAQs

This section is designed to address common challenges and questions that arise during the experimental optimization of cation binding with this compound.

Troubleshooting Workflow

When encountering unexpected results, a systematic approach to troubleshooting is essential. The following workflow provides a logical path to identifying and resolving common experimental issues.

troubleshooting_workflow cluster_issue Observed Issue cluster_investigation Initial Checks cluster_parameters Experimental Parameters cluster_resolution Resolution Issue Inconsistent or Poor Cation Binding Purity Verify Purity of This compound (NMR, MS) Issue->Purity Start Reagents Check Reagent Quality (Salt purity, Solvent grade) Issue->Reagents Instrument Calibrate Instrumentation (Spectrophotometer, ITC) Issue->Instrument Solvent Evaluate Solvent Effects (Polarity, Coordinating Ability) Purity->Solvent If pure Reagents->Solvent If high quality Instrument->Solvent If calibrated pH Assess pH of the Medium (Protonation of Amino Group) Solvent->pH Temperature Control Temperature (Thermodynamic Effects) pH->Temperature Optimization Systematic Optimization of Conditions Temperature->Optimization Data_Analysis Refine Data Analysis Method Optimization->Data_Analysis Success Reproducible & Reliable Binding Data Data_Analysis->Success cation_complexation cluster_interaction Complex Formation Crown Complex [K⁺ ⊂ this compound] Crown->Complex Host K_ion K⁺ K_ion->Complex Guest

References

Preventing degradation of 4'-Aminodibenzo-18-crown-6 during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4'-Aminodibenzo-18-crown-6. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this valuable compound during experimental use. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and performance of your this compound.

Introduction: The Challenge of Stability

This compound is a sophisticated macrocyclic polyether with a primary amino group that makes it a versatile building block for creating more complex molecular systems. However, this amino functionality, which is key to its utility, also renders the molecule susceptible to degradation, particularly through oxidation and photodegradation. This guide will equip you with the knowledge and techniques to mitigate these challenges and ensure the reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are oxidation and photodegradation of the aromatic amine group. Aromatic amines are known to be sensitive to air and light.[1] The lone pair of electrons on the nitrogen atom makes the aromatic ring highly susceptible to electrophilic attack by oxidizing agents, including atmospheric oxygen. This can lead to the formation of colored impurities, such as nitroso and nitro compounds, and eventually polymerization products. Additionally, exposure to UV light can trigger photochemical reactions, leading to the decomposition of the aromatic amine.[2]

Q2: How can I visually identify if my sample of this compound has degraded?

A2: A pure sample of this compound should be a white to off-white crystalline solid. A noticeable change in color, such as the appearance of a yellow, brown, or even purplish hue, is a strong indicator of degradation, likely due to the formation of oxidized species. The presence of insoluble particulate matter in a solution that should be clear is another sign of degradation, possibly due to the formation of polymeric byproducts.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial to protect it from both oxygen and light.[3] For long-term storage, it is recommended to keep the vial in a desiccator at a low temperature, such as in a refrigerator (2-8 °C) or a freezer (-20 °C).[4] Avoid repeated opening of the container in the open air.

Q4: Can I purify this compound if it has started to degrade?

A4: Yes, purification is possible, although prevention of degradation is always the better strategy. Column chromatography on silica gel or recrystallization from a suitable solvent system can be effective methods to remove colored impurities and other degradation products. The choice of solvent for recrystallization will depend on the nature of the impurities but ethanol or a mixture of ethanol and water could be a starting point. A detailed protocol for purification can be adapted from established methods for similar crown ether derivatives.[5]

Q5: How does the degradation of this compound affect its function in my experiments?

A5: The primary function of this compound is often related to its cation-binding ability or the reactivity of its amino group for further functionalization. Degradation can significantly impact both. Oxidation of the amino group to a nitro or other electron-withdrawing group will alter the electronic properties of the benzene ring and can reduce the cation-binding affinity of the crown ether cavity.[6] Furthermore, if the amino group is intended for a subsequent reaction, its conversion to other functionalities will lead to failed or low-yield reactions. The presence of impurities can also interfere with spectroscopic analysis and complexation studies.[7]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the use of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Color change of solid or solution (yellowing/browning) Oxidation of the amino group due to exposure to air.[1]1. Discard the degraded material if severely discolored.2. For minor discoloration, attempt purification by recrystallization or column chromatography.[5]3. In the future, handle the compound under an inert atmosphere.[8]
Photodegradation from exposure to light.[2]1. Store the compound in an amber vial and in the dark.[3]2. Perform experiments in low-light conditions or with glassware protected from light.
Inconsistent or non-reproducible experimental results Degradation of the stock solution over time.1. Prepare fresh solutions of this compound for each set of experiments.2. If a stock solution must be stored, store it under an inert atmosphere in a sealed amber vial at low temperature.
Presence of metallic impurities catalyzing degradation.Use high-purity solvents and reagents.
Low yield in reactions involving the amino group The amino group has been oxidized or has otherwise degraded.1. Confirm the purity of your this compound starting material using NMR or another suitable analytical technique.[9]2. Protect the amino group with a suitable protecting group before carrying out reactions that are incompatible with a free amine.
Poor or no cation complexation observed Degradation of the crown ether has altered its binding properties.[6]1. Use a fresh, pure sample of this compound.2. Confirm the integrity of the crown ether ring using ¹H NMR spectroscopy by observing the characteristic signals of the polyether chain.[10]
Incorrect pH of the experimental medium.The protonation state of the amino group can influence cation binding. Buffer the solution to a pH where the amino group is in the desired state (usually neutral or slightly basic for optimal cation binding by the crown ether moiety).

Experimental Protocols

Protocol 1: Handling and Dispensing of Solid this compound under an Inert Atmosphere

This protocol describes the safe handling of solid this compound using a Schlenk line to prevent exposure to air and moisture.

Materials:

  • This compound in a sealed vial

  • Schlenk line with a dual manifold for vacuum and inert gas (Argon or Nitrogen)

  • Oven-dried glassware (e.g., Schlenk flask, vials)

  • Spatula

  • Balance (preferably in a glovebox or an inert atmosphere enclosure)

Procedure:

  • Prepare Glassware: Ensure all glassware is thoroughly dried in an oven at >120°C for at least 4 hours and cooled under a stream of dry inert gas.[8]

  • Inert Atmosphere: Connect the Schlenk flask to the Schlenk line. Evacuate the flask and refill with inert gas. Repeat this "purge-and-refill" cycle at least three times to ensure a completely inert atmosphere.[11]

  • Transfer of Solid: If a glovebox is available, perform the weighing and transfer of the solid inside the glovebox.

  • Schlenk Line Transfer (if no glovebox): a. Briefly remove the stopper of the Schlenk flask under a positive flow of inert gas. b. Quickly add the desired amount of this compound to the flask. c. Immediately restopper the flask and perform another "purge-and-refill" cycle.

  • Storage of Weighed Sample: If the weighed sample is not for immediate use, store the Schlenk flask under a positive pressure of inert gas.

Protocol 2: Preparation and Storage of a Stock Solution of this compound

This protocol outlines the preparation of a stock solution with minimal risk of degradation.

Materials:

  • Pure, solid this compound

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane)

  • Oven-dried volumetric flask with a septum-sealed side arm

  • Schlenk line

  • Syringes and needles

Procedure:

  • Prepare Glassware: Dry the volumetric flask in an oven and cool under an inert atmosphere.

  • Add Solid: Weigh the required amount of this compound and transfer it to the volumetric flask under a positive flow of inert gas.

  • Add Solvent: Using a cannula or a syringe, transfer the anhydrous, deoxygenated solvent to the volumetric flask to the desired volume.

  • Dissolution: Gently swirl the flask to dissolve the solid completely.

  • Storage: Store the stock solution in the sealed flask, wrapped in aluminum foil to protect from light, and in a refrigerator or freezer. The headspace of the flask should be filled with an inert gas.

Visualization of Degradation Pathways and Prevention

The following diagrams illustrate the key degradation pathways and the preventative measures that can be taken.

degradation_pathway cluster_prevention Preventative Measures A This compound (Pure) B Oxidized Products (Colored Impurities) A->B Exposure to O₂ (Air) C Photodegradation Products A->C Exposure to UV Light P1 Inert Atmosphere (Ar, N₂) P2 Light Protection (Amber Vial, Dark) P3 Low Temperature Storage

Caption: Key degradation pathways for this compound and preventative measures.

experimental_workflow cluster_checks Quality Control Checks start Start: Pure this compound storage Store under Inert Gas, Low Temp, Dark start->storage weighing Weigh in Glovebox or under Inert Gas Flow storage->weighing check1 Visual Inspection (Color) storage->check1 dissolution Dissolve in Anhydrous, Deoxygenated Solvent weighing->dissolution reaction Perform Experiment (Protect from Light) dissolution->reaction check2 Purity Check (NMR) if necessary dissolution->check2 analysis Analyze Results reaction->analysis end End: Reliable Data analysis->end

Caption: Recommended experimental workflow for using this compound.

References

  • Iranian Chemical Society. (n.d.). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Retrieved from [Link]

  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]

  • ResearchGate. (2024, February 19). Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties -A Mini-Review. Retrieved from [Link]

  • MDPI. (2023, June 27). Preparation and Properties of Three Plasticiser-Free Novel Di-benzo-18-Crown-6 Aldimine-Derived Lead(II) Ion-Selective Electrodes. Retrieved from [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Complex formation of crown ethers with α-amino acids: Estimation by NMR spectroscopy. Retrieved from [Link]

  • Neilson Lab. (n.d.). the manipulation of air.sensitive compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and coordination properties of new macrocyclic ligands: Equilibrium studies and crystal structures. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR and FTIR spectra of monomers: 4−nitrobenzo−18−crown-6 (a1,a2);.... Retrieved from [Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Retrieved from [Link]

  • MyCite. (2021, August 29). A SHORT REVIEW ON THE SYNTHESIS OF AZAMACROCYCLIC LIGAND: CONVENTIONAL AND NON-TEMPLATE METHODS. Retrieved from [Link]

  • SpectraBase. (n.d.). 4'-Aminobenzo-18-crown-6 - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Avestia. (2021, June 16). Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. Retrieved from [Link]

  • MDPI. (2022, December 9). Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. Retrieved from [Link]

  • Wikipedia. (n.d.). 18-Crown-6. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′-[di-t-butyldicyclohexano]-18-crown-6. Retrieved from [Link]

  • IOSR Journals. (2025, August 7). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Retrieved from [Link]

  • IOSR Journals. (n.d.). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Retrieved from [Link]

  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

  • MDPI. (n.d.). Composition of the Solvation Shell of the Selected Cyclic Ethers (1,4-Dioxane, 12-Crown-4, 15-Crown-5 and 18-Crown-6) in a Mixture of Formamide with Water at Four Temperatures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 18). Effect of the Temperature on the Process of Preferential Solvation of 1,4-Dioxane, 12-Crown-4, 15-Crown-5 and 18-Crown-6 Ethers in the Mixture of N-Methylformamide with Water. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stability of crown-ether complexes with alkali-metal ions in ionic liquid-water mixed solvents. Retrieved from [Link]

  • MDPI. (n.d.). Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acylated and alkylated benzo(crown-ethers) form ion-dependent ion channels in biological membranes. Retrieved from [Link]

  • Unibo. (n.d.). ORGANIC CHEMISTRY. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, February 15). Effect of 18-Crown-6 on Oxytocin Stability in Aqueous Buffer Solutions. Retrieved from [Link]

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Technical Support Center: Enhancing the Selectivity of 4'-Aminodibenzo-18-crown-6 for Potassium Ions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4'-Aminodibenzo-18-crown-6. This guide provides in-depth troubleshooting advice and frequently asked questions to help you enhance the selectivity of this versatile ionophore for potassium ions (K⁺) in your experiments.

Understanding the Fundamentals: Why Selectivity Matters

Dibenzo-18-crown-6 (DB18C6) and its derivatives are renowned for their ability to selectively bind certain cations.[1][2] This selectivity is primarily governed by the "size-fit" concept, where the cation's ionic radius closely matches the crown ether's cavity size.[3][4][5] For 18-crown-6 and its benzo derivatives, the cavity diameter of approximately 2.6-3.2 Å is an excellent match for the potassium ion (ionic radius ~1.38 Å).[3] However, achieving high selectivity in complex biological or environmental samples, where competing ions like sodium (Na⁺) are abundant, requires careful experimental design and optimization.[6][7]

The presence of the 4'-amino group on the dibenzo-18-crown-6 scaffold provides a convenient handle for further functionalization, allowing for the attachment of chromophores, fluorophores, or immobilization onto solid supports.[8] This versatility makes this compound a valuable tool in the development of sensors, separation technologies, and potential therapeutic agents.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues and questions that arise when aiming to enhance K⁺ selectivity.

Section 1: Foundational Principles of Selectivity

Q1: My this compound is showing significant binding to sodium ions. What are the primary factors influencing K⁺ vs. Na⁺ selectivity?

A1: While the size-fit principle is fundamental, several other factors critically influence selectivity. In solution, the binding selectivity is a result of a delicate balance between the intrinsic binding affinity of the crown ether for the cation and the solvation energies of the free cation, the free crown ether, and the resulting complex.[1]

  • Causality: In the gas phase, smaller ions like Na⁺ can exhibit stronger binding to 18-crown-6 derivatives due to higher charge density. However, in solution, the high desolvation energy required to strip the solvent shell from the smaller, more heavily solvated Na⁺ ion often tips the thermodynamic balance in favor of K⁺ binding.[1] Computational studies have shown that the main reason for the higher selectivity of DB18C6 for K⁺ over Na⁺ is the solvent effect.[9]

  • Troubleshooting:

    • Solvent Choice: The polarity and coordinating ability of your solvent are paramount. A comprehensive study on 18-crown-6 showed that stability constants for K⁺ complexation can increase by over 10,000-fold when moving from water to less coordinating solvents like methanol or propylene carbonate.[10] For enhancing K⁺ selectivity over Na⁺, consider using polar aprotic solvents like acetonitrile or propylene carbonate, which can effectively solvate the cation of an alkoxide, leaving a more reactive "naked" nucleophile.[11]

    • Counter-ion Effect: The nature of the anion accompanying the potassium salt can influence the extraction efficiency and selectivity.[12] Highly lipophilic anions can enhance the transfer of the K⁺-crown complex into an organic phase. Experiment with different potassium salts (e.g., KCl, KBr, KI, KSCN) to see if the counter-ion affects your results.

Q2: How does the amino group on this compound affect its binding properties compared to the parent dibenzo-18-crown-6?

A2: The 4'-amino group is an electron-donating group, which can influence the electron density of the aromatic rings and, to a lesser extent, the oxygen atoms in the crown ether cavity.

  • Mechanism: This increased electron density can subtly enhance the electrostatic interactions with the bound cation. More importantly, the amino group serves as a reactive site for further modifications that can dramatically alter selectivity.[8]

  • Experimental Consideration: When working with this compound, be mindful of the solution's pH. In acidic conditions, the amino group can become protonated (-NH₃⁺), which will significantly alter its electronic properties and could repel cations from the crown ether cavity. Ensure your experimental medium is buffered to a pH where the amino group remains in its neutral -NH₂ form for optimal cation binding.

Section 2: Enhancing Selectivity Through Chemical Modification

Q3: I want to attach a fluorescent reporter to the 4'-amino group. How might this modification impact K⁺ selectivity?

A3: Attaching a bulky or electronically active group can have both positive and negative effects on selectivity.

  • Potential for Enhancement:

    • Steric Effects: A well-designed modification can create a more rigid and pre-organized binding cavity, potentially increasing the "lock-and-key" fit for K⁺ over other ions.

    • Secondary Interactions: The attached group could provide additional coordination sites or favorable non-covalent interactions with the bound K⁺ ion.

  • Potential for Disruption:

    • Conformational Changes: A large substituent could distort the crown ether ring, altering the optimal cavity size and reducing binding affinity for all cations.

    • Electronic Perturbation: The electronic properties of the attached group could unfavorably alter the charge distribution within the crown ether.

  • Troubleshooting & Workflow:

    • Design and Synthesis: Start with a rational design. Consider the size, flexibility, and electronic nature of the reporter molecule. The synthesis of functionalized crown ethers often involves the formylation of dibenzo-18-crown-6, followed by condensation reactions.[13][14]

    • Characterization: Thoroughly characterize the new conjugate using techniques like NMR, mass spectrometry, and IR spectroscopy to confirm its structure.[15]

    • Binding Studies: Perform quantitative binding studies (e.g., UV-Vis, fluorescence, or NMR titrations) with a range of alkali metal ions (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺) to determine the association constants (Kₐ) and assess the K⁺/Na⁺ selectivity ratio.

Workflow for Attaching a Reporter Group:

workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_binding Binding & Selectivity Analysis start This compound reaction Reaction with activated reporter molecule (e.g., NBD-Cl) start->reaction purification Purification (Column Chromatography) reaction->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms uv_vis UV-Vis/Fluorescence Spectroscopy purification->uv_vis titration Spectroscopic Titration (with K⁺, Na⁺, etc.) uv_vis->titration data_analysis Calculate Association Constants (Kₐ) Determine Selectivity Ratio (Kₐ(K⁺)/Kₐ(Na⁺)) titration->data_analysis

Caption: Workflow for functionalization and selectivity analysis.

Section 3: Experimental Protocols and Data Interpretation

Q4: What is a reliable method for determining the binding constant of my crown ether for potassium ions?

A4: Spectrophotometric or fluorometric titration is a common and reliable method, especially if your crown ether or its derivative has a chromophore or fluorophore.[16][17]

  • Principle: You monitor the change in absorbance or fluorescence of a solution of the crown ether as you incrementally add a solution of the potassium salt. The binding of K⁺ will perturb the electronic environment of the chromophore/fluorophore, leading to a measurable spectral change.

Step-by-Step Protocol for UV-Vis Titration:

  • Preparation:

    • Prepare a stock solution of your this compound derivative of a known concentration (e.g., 10⁻⁵ M) in a suitable solvent (e.g., acetonitrile).

    • Prepare a concentrated stock solution of a potassium salt (e.g., KCl or KClO₄) in the same solvent. The salt should be highly soluble and the anion should not interfere with the measurement.

  • Measurement:

    • Place a known volume of the crown ether solution into a cuvette and record its initial UV-Vis spectrum.

    • Add small, precise aliquots of the potassium salt stock solution to the cuvette.

    • After each addition, mix thoroughly and record the new UV-Vis spectrum. Continue until no further significant spectral changes are observed (saturation).

  • Data Analysis:

    • Plot the change in absorbance at a specific wavelength (where the change is most significant) against the concentration of K⁺.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) using non-linear regression software to calculate the association constant (Kₐ).

Q5: My titration data is noisy, and the binding isotherm is not well-defined. What could be the problem?

A5: Noisy or poorly defined titration data can stem from several sources.

  • Troubleshooting Checklist:

    • Purity of Crown Ether: Impurities can interfere with the spectroscopic signal or compete for binding. Ensure your compound is highly pure.

    • Solvent Purity: Traces of water in anhydrous solvents can solvate the ions and compete with the crown ether, weakening the binding.[18] Use freshly dried, high-purity solvents.

    • Concentration Mismatch: Ensure the concentration of your crown ether is appropriate for its expected binding affinity. If the affinity is very high, you may need to use a lower concentration to observe a full binding curve. Conversely, for weak binding, higher concentrations may be necessary.

    • Temperature Fluctuations: Binding is a thermodynamic process, and Kₐ is temperature-dependent. Perform experiments at a constant, controlled temperature.

    • Ionic Strength: If working in a partially aqueous solution, maintain a constant ionic strength with a non-interfering background electrolyte.

Data Interpretation: Comparing Selectivity

To quantify the enhancement in selectivity, you should calculate the selectivity ratio. This is typically expressed as the ratio of the association constants for potassium versus a primary competing ion, such as sodium.

Selectivity Ratio (SK⁺/Na⁺) = Kₐ(K⁺) / Kₐ(Na⁺)

A higher selectivity ratio indicates a greater preference for K⁺. Below is a table illustrating hypothetical data for an unmodified and a modified crown ether.

CompoundKₐ for K⁺ (M⁻¹)Kₐ for Na⁺ (M⁻¹)Selectivity Ratio (SK⁺/Na⁺)
This compound5.0 x 10⁴1.0 x 10³50
Modified Derivative8.0 x 10⁵8.0 x 10²1000

In this example, the modification resulted in a 20-fold enhancement in selectivity for potassium over sodium.

Logical Relationship of Factors Affecting Selectivity:

selectivity_factors factors Key Factors Cavity Size Solvent Properties Cation Desolvation Energy Substituent Effects outcome Enhanced K⁺ Selectivity factors:f1->outcome Size-Fit Principle factors:f2->outcome Thermodynamic Balance factors:f3->outcome Thermodynamic Balance factors:f4->outcome Electronic/Steric Tuning

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Technical Support Center: Column Chromatography Purification of Dibenzo-18-Crown-6 Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of dibenzo-18-crown-6 derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying these unique macrocyclic compounds using column chromatography. Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established scientific principles to ensure the integrity and success of your experiments.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section is structured to provide immediate, actionable solutions to specific problems you may encounter during the column chromatography of dibenzo-18-crown-6 derivatives.

Issue 1: Poor Separation of the Target Compound from Starting Materials or Byproducts

Question: I'm running a column, but my fractions contain a mixture of my desired dibenzo-18-crown-6 derivative and unreacted starting materials (e.g., catechol derivatives). How can I improve the separation?

Answer: This is a frequent challenge, as the polarities of the product and precursors can be similar. The key is to optimize the selectivity of your chromatographic system.

Causality & Solution:

  • Eluent System Modification: The polarity of your mobile phase is the most critical factor. Dibenzo-18-crown-6 and its derivatives often have a moderate polarity.

    • For less polar derivatives: Start with a low-polarity system like n-hexane/ethyl acetate and gradually increase the proportion of ethyl acetate.[1]

    • For more polar derivatives: A system like dichloromethane (DCM)/methanol is often effective.[1]

    • Expert Tip: A common mistake is starting with too polar of an eluent, causing co-elution. Begin with a less polar mixture than your initial TLC analysis suggests and increase the polarity gradually. This can be achieved through a gradient elution.

  • Gradient vs. Isocratic Elution: For complex mixtures with components of varying polarities, a gradient elution is almost always superior to an isocratic (constant solvent composition) elution.[2][3][4][5] A gradient allows for the effective separation of less polar impurities first, followed by the elution of your target compound and then any highly polar byproducts, all while maintaining sharp peaks.[4][5][6]

    • Protocol: Start with a weak solvent system (e.g., 95:5 hexane:ethyl acetate) and linearly increase the concentration of the stronger solvent over the course of the separation.

  • Choice of Stationary Phase: While silica gel is the most common stationary phase for normal-phase chromatography, its acidic nature can sometimes cause issues with certain compounds.[7][8][9]

    • If you observe tailing or degradation of your compound on the TLC plate, consider using neutral or basic alumina.[9]

    • Alternatively, you can deactivate the silica gel by adding a small percentage (0.5-1%) of a basic modifier like triethylamine or ammonia to your eluent system.[9] This is particularly useful if your derivative has basic functional groups.

Issue 2: The Target Compound is not Eluting from the Column

Question: I've run a significant volume of eluent through my column, but I can't detect my product in the collected fractions. What could be the problem?

Answer: This frustrating situation can arise from several factors, ranging from incorrect solvent choice to compound instability.

Causality & Solution:

  • Insufficient Eluent Polarity: Your mobile phase may not be strong enough to displace your compound from the stationary phase.

    • Troubleshooting Step: If you are running an isocratic elution, gradually increase the polarity of your eluent. For example, if you are using 80:20 hexane:ethyl acetate, try switching to a 70:30 or 60:40 mixture.[10]

    • Self-Validation: Always confirm with TLC analysis. If your compound remains at the baseline in your chosen eluent, it is not polar enough.[10]

  • Compound Degradation: Dibenzo-18-crown-6 derivatives can be sensitive to the acidic nature of silica gel, potentially leading to decomposition on the column.[11]

    • Diagnostic Test: Perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, your compound is degrading on the silica.

    • Solution: As mentioned previously, switch to a less acidic stationary phase like alumina or add a basic modifier to your eluent.[9]

  • Sample Precipitation at the Column Head: If your crude sample has poor solubility in the initial eluent, it may precipitate at the top of the column, preventing it from moving down.[11][12]

    • Solution: Load your sample onto the column using a "dry loading" technique. Dissolve your crude material in a suitable solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[12]

Issue 3: Tailing or Broad Peaks During Elution

Question: My compound is eluting, but the peaks are very broad and show significant tailing, leading to poor resolution and mixed fractions. Why is this happening?

Answer: Peak tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase.[9]

Causality & Solution:

  • Acid-Base Interactions: The acidic silanol groups on the surface of silica gel can strongly and sometimes irreversibly interact with basic sites on your dibenzo-18-crown-6 derivative.

    • Solution: Add a basic modifier like triethylamine (0.5-2%) or a few drops of aqueous ammonia to your eluent to neutralize these acidic sites.[9] This will lead to sharper, more symmetrical peaks.

  • Column Overloading: Loading too much sample onto the column can lead to band broadening and tailing.[9]

    • Rule of Thumb: A general guideline is to load a mass of crude material that is 1-5% of the mass of the silica gel used.[9] For difficult separations, a lower loading ratio (e.g., 1:100) is recommended.

  • Poor Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and distorted peaks.

    • Best Practice: Ensure you pack your column using a slurry method to create a homogenous and stable stationary phase bed.

Experimental Workflow: A Step-by-Step Protocol

The following diagram and protocol outline a robust workflow for the purification of dibenzo-18-crown-6 derivatives.

PurificationWorkflow cluster_prep Preparation Phase cluster_chrom Chromatography Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Solvent System Scouting) Sample_Prep 2. Sample Preparation (Dry or Wet Loading) TLC->Sample_Prep Loading 4. Sample Loading Sample_Prep->Loading Packing 3. Column Packing (Slurry Method) Packing->Loading Elution 5. Elution (Gradient or Isocratic) Loading->Elution Collection 6. Fraction Collection Elution->Collection TLC_Analysis 7. Fraction Analysis (TLC) Collection->TLC_Analysis Pooling 8. Pooling of Pure Fractions TLC_Analysis->Pooling Evaporation 9. Solvent Evaporation Pooling->Evaporation Characterization 10. Final Characterization (NMR, MS) Evaporation->Characterization TroubleshootingTree Start Problem Encountered P1 Poor Separation Start->P1 P2 No Compound Eluting Start->P2 P3 Peak Tailing / Broadening Start->P3 C1_1 Eluent too Polar? P1->C1_1 C2_1 Eluent too Non-Polar? P2->C2_1 C3_1 Acidic Silica Interaction? P3->C3_1 C1_2 Isocratic Elution? C1_1->C1_2 No S1_1 Decrease Eluent Polarity C1_1->S1_1 Yes S1_2 Use Gradient Elution C1_2->S1_2 Yes C2_2 Compound Degradation? C2_1->C2_2 No S2_1 Increase Eluent Polarity C2_1->S2_1 Yes C2_3 Precipitation on Column? C2_2->C2_3 No S2_2 Use Alumina or Deactivated Silica C2_2->S2_2 Yes S2_3 Apply Sample via Dry Loading C2_3->S2_3 Yes C3_2 Column Overloaded? C3_1->C3_2 No S3_1 Add Basic Modifier (e.g., TEA) C3_1->S3_1 Yes S3_2 Reduce Sample Load (1-5% of Silica Mass) C3_2->S3_2 Yes

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Minimizing side reactions in the functionalization of 4'-Aminodibenzo-18-crown-6

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 4'-Aminodibenzo-18-crown-6. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile macrocycle. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your synthetic protocols.

Introduction: The Challenge of Selectivity

This compound is a valuable building block in supramolecular chemistry and materials science, prized for its ion-binding capabilities and the reactive handle provided by the amino group.[1][2] However, the very reactivity that makes the amino group a useful site for functionalization also presents challenges in controlling selectivity and preventing unwanted side reactions. This guide provides practical, experience-driven solutions to common problems encountered during the N-functionalization of this crown ether.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causative explanations and actionable solutions.

Issue 1: Low Yield of the Desired N-Functionalized Product

Question: My N-alkylation or N-acylation reaction with this compound is consistently resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

Answer: Low yields in the functionalization of this compound can stem from several factors, ranging from suboptimal reaction conditions to competing side reactions. Here’s a systematic approach to troubleshooting:

1. Assess Reagent Purity and Stoichiometry:

  • Purity of Starting Material: Ensure the this compound is pure and dry. Technical grade material may contain impurities that can interfere with the reaction.[1]

  • Reagent Stoichiometry: Carefully control the stoichiometry of your electrophile (alkyl halide or acyl chloride). An excess of the electrophile can lead to di-substitution or other side reactions, while an insufficient amount will result in incomplete conversion. Start with a 1:1 to 1:1.2 molar ratio of the crown ether to the electrophile and optimize from there.

2. Optimize Reaction Conditions:

  • Solvent Choice: The choice of solvent is critical. For N-alkylation, polar aprotic solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF) are generally preferred as they can dissolve the crown ether and solvate the cation of the base, enhancing the nucleophilicity of the amine. For N-acylation, less reactive solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often used in the presence of a non-nucleophilic base.

  • Base Selection: The strength and nature of the base are paramount.

    • For N-alkylation , a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often sufficient to deprotonate the amine without promoting side reactions. Stronger bases like sodium hydride (NaH) can deprotonate the amine but may also lead to undesired reactions if not used carefully.

    • For N-acylation , hindered bases like pyridine or 2,6-lutidine are excellent choices as they act as acid scavengers without competing with the amino group as a nucleophile.

  • Temperature Control: Many functionalization reactions of this compound proceed efficiently at room temperature. If the reaction is sluggish, gentle heating (40-60 °C) may be beneficial. However, excessive heat can promote side reactions, including polymerization and degradation. Monitor your reaction closely by thin-layer chromatography (TLC) to find the optimal temperature.

3. Consider the Possibility of Side Reactions:

  • Over-alkylation/acylation: The primary amine can potentially react twice with the electrophile, leading to a tertiary amine or a diacylated product. This is more likely with highly reactive electrophiles and an excess of the reagent. Using a protecting group strategy (see FAQ 1) can circumvent this issue.

  • Oxidation: Aromatic amines are susceptible to oxidation, which can lead to colored byproducts and decomposition. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize exposure to oxygen.

  • Ring Opening: While less common under standard N-functionalization conditions, harsh reagents or high temperatures could potentially lead to the cleavage of the crown ether ring. This is a more significant concern in syntheses starting from catechols and oligoethylene glycols under strongly basic conditions.[3]

Workflow for Troubleshooting Low Yields:

Low_Yield_Troubleshooting start Low Yield of N-Functionalized Product reagents Step 1: Verify Reagent Purity & Stoichiometry start->reagents conditions Step 2: Optimize Reaction Conditions reagents->conditions Reagents OK success Improved Yield reagents->success Purity/Stoichiometry Corrected side_reactions Step 3: Investigate Potential Side Reactions conditions->side_reactions Conditions Optimized conditions->success Optimization Successful protecting_group Step 4: Consider a Protecting Group Strategy side_reactions->protecting_group Side Reactions Suspected side_reactions->success Side Reactions Mitigated protecting_group->success Protecting_Group_Strategy start This compound protect Protect Amino Group (e.g., Boc, Cbz) start->protect functionalize Perform Desired Functionalization protect->functionalize deprotect Deprotect Amino Group functionalize->deprotect product Desired Product deprotect->product

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Stability of 4'-Aminodibenzo-18-crown-6 complexes in different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4'-Aminodibenzo-18-crown-6 (AD18C6) and its complexes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this versatile macrocycle. As Senior Application Scientists, we have compiled this guide based on established scientific principles and practical laboratory experience to ensure the success of your research.

The stability of complexes formed with this compound is critically dependent on the pH of the medium. The protonation state of the 4'-amino group directly influences the electronic properties of the benzene ring and, consequently, the cation-binding affinity of the crown ether cavity. This guide will help you navigate the nuances of working with AD18C6 complexes under various pH conditions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability and use of AD18C6 complexes.

Q1: What is the primary effect of pH on the stability of this compound complexes?

The primary effect of pH lies in the protonation of the 4'-amino group. In acidic conditions (low pH), the amino group (-NH₂) is protonated to form an ammonium group (-NH₃⁺). This protonation has two major consequences for complex stability:

  • Electronic Withdrawal: The -NH₃⁺ group is a strong electron-withdrawing group. This effect reduces the electron density on the oxygen atoms of the crown ether cavity, thereby weakening the electrostatic interactions with guest cations and decreasing the stability of the complex.[1][2]

  • Steric Hindrance and Repulsion: The bulky and positively charged -NH₃⁺ group can sterically hinder the approach of a cation to the crown ether cavity. Furthermore, electrostatic repulsion between the protonated amino group and the guest cation can further destabilize the complex.

Conversely, under neutral to basic conditions (higher pH), the amino group remains in its neutral -NH₂ form. As an electron-donating group, it enhances the electron density on the oxygen atoms, promoting stronger binding with cations.[1][2]

Q2: What is the optimal pH range for forming stable AD18C6 complexes?

The optimal pH for forming stable complexes with AD18C6 is generally in the neutral to slightly basic range (pH 7 to 9). In this range, the 4'-amino group is deprotonated, maximizing the cation-binding affinity of the crown ether. However, the ideal pH can vary depending on the specific cation and solvent system being used. It is always recommended to perform a pH titration experiment to determine the optimal conditions for your specific application.

Q3: How does the choice of cation affect the stability of the complex at different pH values?

The stability of crown ether complexes is highly dependent on the "size-fit" relationship between the cation and the cavity of the crown ether.[3][4] For 18-crown-6 derivatives like AD18C6, the cavity size is optimal for potassium ions (K⁺).[3][5] Therefore, K⁺ complexes with AD18C6 are generally the most stable.

The influence of pH on complex stability will be more pronounced for cations that form weaker complexes with the crown ether. For strongly bound cations like K⁺, the complex may retain some stability even at slightly acidic pH, whereas for poorly fitting cations, the destabilizing effect of amino group protonation will be more significant.

Q4: Can AD18C6 be used for pH-responsive drug delivery systems?

Yes, the pH-dependent complexation behavior of AD18C6 makes it a promising candidate for the development of pH-responsive drug delivery systems.[6] For instance, a drug could be encapsulated within a system that utilizes the AD18C6-cation interaction for stability at physiological pH (~7.4). Upon reaching a more acidic environment, such as in tumor tissues or endosomes, the protonation of the amino group would lead to decomplexation and release of the drug.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with AD18C6 complexes.

Problem 1: Poor or No Complex Formation Observed

Symptoms:

  • Low yield of the complex.

  • Spectroscopic data (e.g., NMR, UV-Vis) indicates the absence of complexation.

  • Failure to extract cations from an aqueous phase into an organic phase.

Possible Causes and Solutions:

CauseScientific ExplanationTroubleshooting Steps
Incorrect pH As detailed in the FAQs, low pH will protonate the amino group, significantly reducing the binding affinity of the crown ether.1. Measure the pH of your solution. 2. Adjust the pH to the neutral or slightly basic range (pH 7-9) using a suitable buffer. 3. Re-run the complexation reaction.
Inappropriate Solvent The stability of crown ether complexes is highly dependent on the solvent.[7] Polar, protic solvents can solvate the cation and the crown ether, competing with the complexation process.1. Consider using less polar solvents such as acetonitrile or a mixture of acetonitrile and a less polar solvent.[7] 2. If working in an aqueous system, ensure that the concentration of the crown ether and cation are sufficient to favor complexation over solvation.
Cation "Size-Mismatch" The cavity of 18-crown-6 ethers is ideally sized for K⁺. Other cations may not form stable complexes.[3]1. Verify the ionic radius of your target cation and compare it to the cavity size of 18-crown-6 (~2.6-3.2 Å). 2. If possible, switch to a cation that is a better fit for the crown ether cavity.

Troubleshooting Workflow for Poor Complex Formation

start Start: Poor Complex Formation check_ph Measure pH of the solution start->check_ph is_ph_low Is pH < 6.5? check_ph->is_ph_low adjust_ph Adjust pH to 7-9 with buffer is_ph_low->adjust_ph Yes ph_ok pH is optimal is_ph_low->ph_ok No rerun Re-run experiment adjust_ph->rerun check_solvent Evaluate solvent polarity ph_ok->check_solvent is_solvent_polar Is solvent highly polar/protic? check_solvent->is_solvent_polar change_solvent Switch to a less polar solvent (e.g., ACN) is_solvent_polar->change_solvent Yes solvent_ok Solvent is appropriate is_solvent_polar->solvent_ok No change_solvent->rerun check_cation Verify cation size-fit solvent_ok->check_cation is_cation_mismatched Is cation a poor fit for 18C6 cavity? check_cation->is_cation_mismatched change_cation Select a better-fitting cation (e.g., K+) is_cation_mismatched->change_cation Yes cation_ok Cation size is suitable is_cation_mismatched->cation_ok No change_cation->rerun cation_ok->rerun success Success: Stable complex formed rerun->success fail Still no complexation. Contact Technical Support. rerun->fail

Workflow for troubleshooting poor complex formation.
Problem 2: Precipitation of the Complex at High pH

Symptoms:

  • Formation of a precipitate when the pH is raised to the basic range.

  • Loss of signal in solution-based analytical techniques.

Possible Causes and Solutions:

CauseScientific ExplanationTroubleshooting Steps
Hydroxide Precipitation of the Cation Many metal cations, particularly divalent and trivalent ones, will precipitate as metal hydroxides at high pH.1. Consult a table of solubility products (Ksp) for the hydroxide of your cation. 2. Determine the pH at which precipitation will occur at your experimental concentration. 3. If possible, work at a pH below the precipitation point. 4. If a high pH is required, consider using a non-aqueous solvent system.
Limited Solubility of the Deprotonated Crown Ether While AD18C6 is generally soluble in common organic solvents, its solubility in aqueous media can be limited, and changes in its protonation state can affect its solubility profile.1. Determine the solubility of AD18C6 in your chosen solvent system at the desired pH. 2. If solubility is an issue, consider using a co-solvent to increase the solubility of the crown ether.

Logical Flow for Preventing Precipitation

start Start: Complex precipitation at high pH identify_precipitate Identify the nature of the precipitate start->identify_precipitate is_metal_hydroxide Is it the metal hydroxide? identify_precipitate->is_metal_hydroxide is_crown_ether Is it the crown ether? identify_precipitate->is_crown_ether lower_ph Lower the experimental pH is_metal_hydroxide->lower_ph Yes use_nonaqueous Use a non-aqueous solvent is_metal_hydroxide->use_nonaqueous If high pH is necessary check_solubility Check crown ether solubility is_crown_ether->check_solubility Yes solution1 Solution: Work at a pH below the Ksp of the metal hydroxide. lower_ph->solution1 solution2 Solution: Switch to a solvent system where the metal hydroxide is soluble. use_nonaqueous->solution2 use_cosolvent Use a co-solvent check_solubility->use_cosolvent solution3 Solution: Increase the solubility of the crown ether with a co-solvent. use_cosolvent->solution3

Decision-making process for addressing precipitation issues.

Experimental Protocols

Protocol 1: Determination of Optimal pH for Complexation via UV-Vis Spectroscopy

This protocol allows for the determination of the ideal pH for complex formation by monitoring changes in the UV-Vis spectrum of AD18C6 upon cation binding.

Materials:

  • This compound (AD18C6)

  • Salt of the cation of interest (e.g., KCl)

  • A series of buffers covering a pH range from 4 to 10

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of AD18C6 in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a series of solutions, each containing a constant concentration of AD18C6 and the cation salt in one of the prepared buffers. Ensure the cation is in excess to promote complexation.

  • Use a solution of AD18C6 in the corresponding buffer without the cation as a reference.

  • Record the UV-Vis spectrum for each solution.

  • Plot the change in absorbance at a specific wavelength (where the change upon complexation is maximal) as a function of pH.

  • The pH at which the change in absorbance plateaus corresponds to the optimal pH for complexation.

Protocol 2: Step-by-Step Method for Phase Transfer Extraction

This protocol can be used to assess the efficiency of AD18C6 in transferring a cation from an aqueous phase to an organic phase, a process that is highly dependent on complex stability.

Materials:

  • Aqueous solution of the cation salt at a known concentration and pH.

  • Organic solvent immiscible with water (e.g., dichloromethane, chloroform) containing a known concentration of AD18C6.

  • Separatory funnel.

  • Analytical technique to measure cation concentration (e.g., atomic absorption spectroscopy, inductively coupled plasma mass spectrometry).

Procedure:

  • Combine equal volumes of the aqueous and organic solutions in a separatory funnel.

  • Shake the funnel vigorously for 2-3 minutes to ensure thorough mixing and allow for phase transfer.

  • Allow the layers to separate completely.

  • Carefully collect the aqueous layer.

  • Measure the concentration of the cation remaining in the aqueous layer.

  • The difference between the initial and final aqueous concentrations of the cation represents the amount transferred to the organic phase.

  • Repeat this experiment at different pH values of the aqueous phase to determine the effect of pH on extraction efficiency.

References

  • Shchori, E., Nae, N., & Jagur-Grodzinski, J. (n.d.). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. PubMed Central. Retrieved from [Link]

  • Rounaghi, G. H., Mohajeri, M., Rahmanian, R., & Tarahomi, S. (2013). Determination of Stability Constants of Dibenzo-18-Crown-6 Complexes with Ce3+, Y3+, UO22+ and Sr2+ Cations in Acetonitrile-Dimethylformamide Binary Solutions. Asian Journal of Chemistry, 25(10), 5469–5472.
  • Nishida, J., et al. (2022). Tetranitro- and Tetraamino- dibenzo[5]crown-6-ether Derivatives: Complexes for Alkali Metal Ions, Redox Potentials, Crystal Structures, Molecular Sorption, and Proton Conducting Behaviors. The Royal Society of Chemistry.

  • Zhang, Y., et al. (2022). K+-Responsive Crown Ether-Based Amphiphilic Copolymer: Synthesis and Application in the Release of Drugs and Au Nanoparticles. PMC - NIH. Retrieved from [Link]

  • (n.d.).
  • (n.d.). A study of the effect of pH, solvent system, cone potential and the addition of crown ethers on the formation of the monensin protonated parent ion in electrospray mass spectrometry. Analyst (RSC Publishing).
  • (2023). Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalix[6]arenes. MDPI.

  • (n.d.). Tetranitro- and tetraamino-dibenzo[5]crown-6-ether derivatives: complexes for alkali metal ions, redox potentials, crystal structures, molecular sorption, and proton conducting behaviours. CrystEngComm (RSC Publishing).

  • (n.d.). Synthesis of amido type liquid crystalline crown ethers containing dibenzo-18-crown-6 and dibenzo-14-crown-4 units.
  • (n.d.). Crown ether - Wikipedia. Retrieved from [Link]

  • (n.d.).
  • (2022). NMR and computational studies of ammonium ion binding to dibenzo-18-crown-6.
  • (n.d.). Investigation of Photorecoordination Kinetics for Complexes of Bis(aza-18-crown-6)-Containing Dienones with Alkali and Alkaline-Earth Metal Cations via Time-Resolved Absorption Spectroscopy: Structure vs. Properties. MDPI.
  • (2024). Stability of Structure, Chemical Properties, and Biological Effects of Diacyl Derivatives of Dibenzo-18-crown-6. Biointerface Research in Applied Chemistry.
  • (n.d.). Synthesis of photoresponsive crown ethers having a phosphoric acid functional group as anionic cap and their selective complexing abilities toward alkali metal cations. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • (n.d.). Radiopolarographic determination of the stability constant of 18-crown-6 complex for Ra>2+.
  • (n.d.).
  • (n.d.). 18-Crown-6 - Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Regeneration of 4'-Aminodibenzo-18-crown-6 Functionalized Materials

Author: BenchChem Technical Support Team. Date: January 2026

<_ _= "The user wants a technical support guide for regenerating 4'-Aminodibenzo-18-crown-6 functionalized materials.

Here's a plan to construct the response:

1. Introduction:

  • Start with a brief, high-level overview of this compound (A-DB18C6) materials. Mention their primary use in selective binding of cations like potassium, sodium, and protonated primary amines.[1]

  • Emphasize the importance of regeneration for cost-effectiveness, reproducibility, and extending the material's lifespan.[2]

2. Core Principles of Regeneration:

  • Explain the fundamental mechanism: The goal is to disrupt the non-covalent host-guest interaction between the crown ether's cavity and the bound cation/analyte.

  • Describe the main strategies to achieve this:

    • Competitive Displacement: Using a high concentration of a cation that has a strong affinity for the 18-crown-6 cavity (e.g., K+).[1][3]

    • pH Adjustment: Altering the pH to protonate the crown ether's oxygen atoms or change the charge state of the analyte, thereby disrupting the binding.[4][5][6] Strong acids can protonate the ether oxygens, weakening their coordination ability.[3][7]

    • Solvent Strength/Polarity Change: Using a solvent that solvates the analyte or the crown ether more effectively, breaking the complex.[4][6][8]

3. Frequently Asked Questions (FAQs) & Troubleshooting Guide:

  • This will be the main body, formatted as Q&A.

    • Q1: What are the recommended general-purpose regeneration solutions?

      • Provide a table with solutions for different scenarios.

      • Mild Regeneration: High salt solutions (e.g., 1-2 M KCl or NaCl).

      • Moderate Regeneration: Dilute acids (e.g., 0.1 - 0.5 M HCl or HNO3).

      • Strong Regeneration: More concentrated acids (e.g., 1 M HCl) or a sequence of organic solvent and acid washes.

      • Explain the rationale for each choice.

    • Q2: I'm seeing low recovery of my target analyte during elution. What's wrong?

      • Cause A: Elution solvent is too weak. The eluent isn't strong enough to displace the analyte.

      • Solution: Increase the concentration of the competing ion or the acid in the eluent.[4][6] Try a different, stronger competing ion. Increase the volume of the elution solvent.[5][6]

      • Cause B: Insufficient contact time.

      • Solution: Decrease the flow rate during elution to allow more time for the exchange to occur.[4][5]

    • Q3: There's significant carryover between my experimental runs. How can I fix this?

      • Cause: Incomplete regeneration. Residual analyte remains bound to the material.

      • Solution: Implement a more rigorous regeneration and washing protocol. Use a stronger eluent as described above. Follow the elution step with a thorough wash using a sequence of solvents (e.g., the strong eluent, followed by deionized water, then an organic solvent like methanol or acetonitrile to remove any non-specifically bound organic compounds, and finally re-equilibration solution).[9][10]

    • Q4: The binding capacity of my material has decreased over time. Why?

      • Cause A: Degradation from harsh reagents. Repeated use of very strong acids or bases can lead to the hydrolysis of the silica support or degradation of the crown ether itself.

      • Solution: Use the mildest regeneration conditions that are effective. Avoid prolonged exposure to extreme pH.[8] Polymeric supports may offer better pH stability than silica.[8]

      • Cause B: Fouling by matrix components. Irreversible binding of proteins or other macromolecules from the sample matrix.

      • Solution: Introduce a pre-filtration or pre-treatment step for complex samples.[4] Consider a more aggressive cleaning step with a solution designed to remove proteins (e.g., a low concentration of a denaturant or a specific cleaning-in-place (CIP) solution, followed by extensive rinsing), but test on a small scale first.

    • Q5: How do I know if my material is properly regenerated and ready for reuse?

      • Solution: After regeneration and re-equilibration, run a "blank" analysis. Load the equilibration buffer as if it were a sample, and then run the elution step. Analyze the eluate for any signs of the previous analyte. A clean blank indicates successful regeneration.

4. Detailed Experimental Protocols:

  • Provide two clear, step-by-step protocols.

    • Protocol 1: Standard Regeneration (Competitive Elution).

      • Elution/Regeneration: Pass 5-10 column volumes (CVs) of 1 M KCl solution through the material at a controlled flow rate (e.g., 1-2 mL/min).[4]

      • Rinsing: Wash with 5-10 CVs of deionized water to remove excess salt.

      • Organic Wash (Optional but recommended): Wash with 3-5 CVs of a water-miscible organic solvent like methanol or acetonitrile to remove hydrophobic interferents.

      • Re-equilibration: Equilibrate the material with 5-10 CVs of the initial loading buffer until the pH and conductivity match the buffer.[9][11]

    • Protocol 2: Aggressive Regeneration (Acid Wash).

      • Elution/Regeneration: Pass 5-10 CVs of 0.5 M HCl through the material. Caution: Verify material compatibility with acidic conditions first.

      • Rinsing: Wash with copious deionized water (10-20 CVs) until the pH of the effluent is neutral. This is critical to remove all traces of acid.

      • Organic Wash: Wash with 3-5 CVs of methanol or acetonitrile.

      • Re-equilibration: Equilibrate with 5-10 CVs of the loading buffer.

5. Visualizations (Graphviz DOT):

  • Diagram 1: Host-Guest Binding & Regeneration Cycle. A simple flowchart showing: [Analyte + A-DB18C6] -> [Complex] -> (add Regenerant) -> [Regenerated A-DB18C6 + Analyte].

  • Diagram 2: Troubleshooting Workflow for Low Recovery. A decision tree starting with "Low Analyte Recovery" and branching to different causes and solutions (e.g., "Increase Eluent Strength," "Decrease Flow Rate").

6. References Section:

  • Compile all cited sources into a numbered list with full details (Title, Source, URL). Ensure all URLs are valid and clickable.

This structured approach will create a comprehensive, authoritative, and user-friendly guide that fulfills all the requirements of the prompt." }>

Welcome to the technical support center for this compound (A-DB18C6) functionalized materials. This guide is designed for researchers, scientists, and drug development professionals who utilize these advanced materials for selective separation and analysis. A-DB18C6 is prized for its ability to form stable host-guest complexes with specific cations, most notably potassium (K+), sodium (Na+), and protonated primary amines, through precise molecular recognition.[1]

Effective regeneration is paramount for ensuring the cost-effectiveness, analytical reproducibility, and extended lifetime of your functionalized materials.[2] This document provides a comprehensive set of troubleshooting guides, FAQs, and detailed protocols to help you maintain the performance and integrity of your A-DB18C6 media.

Core Principles of A-DB18C6 Regeneration

The functionality of A-DB18C6 materials lies in the non-covalent, reversible interaction between the crown ether's electron-rich polyether ring and a target cation. Regeneration is the process of controllably disrupting this interaction to release the bound analyte and restore the material's binding capacity. The primary strategies to achieve this are:

  • Competitive Displacement: A high concentration of a non-target cation with a strong affinity for the 18-crown-6 cavity (e.g., K+) is introduced. This cation outcompetes the bound analyte for the binding sites, effectively displacing it from the material.[1][3]

  • pH Adjustment: Lowering the pH with a strong acid can protonate the oxygen atoms within the crown ether ring.[3][7] This protonation reduces the electron-donating ability of the oxygens, weakening their coordination with the target cation and leading to its release.

  • Solvent Modification: Changing the properties of the solvent (e.g., polarity, organic modifier content) can alter the solvation energies of the analyte and the crown ether, disrupting the hydrophobic and electrostatic forces that stabilize the host-guest complex.[4][6][8]

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common challenges and questions encountered during the use and regeneration of A-DB18C6 materials.

Q1: What are the standard recommended solutions for regeneration?

The choice of regenerant depends on the binding affinity of your analyte and the robustness of your support material (e.g., silica, polymer). Always start with the mildest condition effective for your application.

Regeneration StrategyRecommended SolutionMechanism of ActionBest For
Mild 1–2 M KCl or NaCl in deionized waterCompetitive DisplacementWeakly to moderately bound analytes; routine regeneration.
Moderate 0.1–0.5 M HCl or HNO₃pH Adjustment (Protonation)Strongly bound analytes; when competitive displacement is insufficient.
Aggressive 1 M HCl or a sequence of organic and acidic washesStrong pH Adjustment & SolvationRemoving stubborn analytes or cleaning fouled material. Caution: Verify material compatibility first.

Q2: My analyte recovery during elution is consistently low. What should I do?

Low recovery is a common issue that can often be resolved by optimizing the elution/regeneration step.[4]

  • Possible Cause 1: Insufficient Eluent Strength. The chosen regenerant is not powerful enough to fully displace the analyte from the crown ether.

    • Solution: Gradually increase the strength of your eluent. If using a salt solution (e.g., KCl), increase its molarity. If using an acid, increase its concentration.[4][6] Alternatively, switch to a cation with a higher binding affinity for the crown ether.

  • Possible Cause 2: Inadequate Eluent Volume. The volume of regenerant passed through the material may not be sufficient to elute the entire bound sample.

    • Solution: Increase the volume of the elution solvent in increments (e.g., from 5 column volumes to 8 or 10) and monitor recovery.[5][6]

  • Possible Cause 3: High Flow Rate. If the flow rate during elution is too fast, there may not be enough contact time for the regenerant to effectively displace the analyte.

    • Solution: Reduce the flow rate during the elution step to approximately 1-2 mL/min to ensure equilibrium can be reached.[4][5]

  • Possible Cause 4: Analyte Loss During Washing. The wash solvent may be too strong, causing premature elution of the analyte before the final elution step.

    • Solution: Reduce the organic content or ionic strength of the wash solvent. Analyze the wash fraction to confirm if the analyte is being lost at this stage.

Troubleshooting Workflow: Low Analyte Recovery

Start Low Analyte Recovery CheckEluent Is Eluent Strong Enough? Start->CheckEluent CheckVolume Is Eluent Volume Sufficient? CheckEluent->CheckVolume Yes Sol_Eluent Increase Eluent Concentration or Change Eluent Type CheckEluent->Sol_Eluent No CheckFlow Is Flow Rate Too High? CheckVolume->CheckFlow Yes Sol_Volume Increase Elution Volume (e.g., 5 -> 10 CVs) CheckVolume->Sol_Volume No CheckWash Analyze Wash Fraction CheckFlow->CheckWash No Sol_Flow Decrease Elution Flow Rate (e.g., to 1-2 mL/min) CheckFlow->Sol_Flow Yes Sol_Wash Reduce Wash Solvent Strength CheckWash->Sol_Wash Analyte Present

Caption: Troubleshooting logic for low analyte recovery.

Q3: I'm observing carryover and poor reproducibility between runs. What is the cause?

Carryover is a direct result of incomplete regeneration, where analyte from a previous run remains on the material.

  • Solution: A more stringent cleaning and regeneration protocol is required. After eluting your analyte, perform a dedicated cleaning-in-place (CIP) wash. A typical sequence involves:

    • Elution with your optimized regenerant (e.g., 1 M HCl).

    • A thorough rinse with 10-20 column volumes of high-purity deionized water.

    • A wash with an organic solvent like methanol or acetonitrile to remove any non-specifically bound hydrophobic compounds.[9][10]

    • Finally, re-equilibrate the column with your loading buffer.

Q4: The binding capacity of my material seems to be decreasing over time. Why is this happening?

A gradual loss of capacity can be attributed to either chemical degradation or physical fouling of the material.

  • Possible Cause 1: Chemical Degradation. Repeated exposure to harsh chemical conditions (e.g., extreme pH) can hydrolyze the bonds linking the crown ether to the support or degrade the support matrix itself, especially if it is silica-based.[8]

    • Solution: Always use the mildest regeneration conditions that achieve the desired cleaning. If your application requires harsh conditions, consider using a material with a more robust polymeric support, which often offers a wider pH stability range.[8]

  • Possible Cause 2: Irreversible Fouling. Complex sample matrices (e.g., plasma, cell lysates) can contain proteins, lipids, or other macromolecules that bind irreversibly to the material, blocking the active sites.

    • Solution: Incorporate a sample pre-treatment step, such as protein precipitation or filtration, to remove matrix interferents before loading the sample onto the material.[4] For materials that are already fouled, a more aggressive cleaning protocol may be necessary, but this should be tested on a small, disposable amount of material first to assess the risk of damage.

Q5: How can I verify that my A-DB18C6 material is fully regenerated and ready for the next experiment?

Verification is a critical step to ensure reproducible results.

  • Solution: After completing the regeneration and re-equilibration protocol, perform a "blank run."

    • Load a volume of your clean loading buffer onto the material, just as you would with a real sample.

    • Perform your entire analytical method, including the wash and elution steps.

    • Collect the eluate and analyze it using your detection method (e.g., HPLC, MS).

    • A clean chromatogram or spectrum, devoid of the analyte of interest, confirms that the material has been successfully regenerated.

Detailed Experimental Protocols

Important: Before implementing any protocol, confirm the chemical compatibility of your specific functionalized material (especially the support matrix) with the recommended solvents and reagents. All steps should be performed at a controlled flow rate (e.g., 1-2 mL/min for gravity columns or SPE cartridges).[4]

Protocol 1: Standard Regeneration using Competitive Displacement

This protocol is recommended for routine use when dealing with analytes that are not exceptionally strongly bound.

  • Elution & Regeneration: Pass 5–10 column volumes (CVs) of 1 M Potassium Chloride (KCl) solution through the material. Collect the eluate if you are recovering your analyte in this step.

  • Salt Rinse: Wash the material with 5–10 CVs of high-purity deionized water to remove all residual KCl.

  • Organic Rinse (Optional): To remove potential hydrophobic interference, wash with 3–5 CVs of a compatible organic solvent such as methanol or acetonitrile.

  • Re-equilibration: Equilibrate the material by passing 5–10 CVs of your initial sample loading buffer through it. Ensure the pH and conductivity of the effluent match that of the fresh loading buffer before starting your next run.[9][11]

Protocol 2: Aggressive Regeneration using Acid Wash

This protocol is for strongly bound analytes or for periodic deep cleaning of the material.

  • Elution & Regeneration: Pass 5–10 CVs of 0.5 M Hydrochloric Acid (HCl) through the material.

  • Acid Rinse: This is a critical step. Wash the material with a large volume of high-purity deionized water (10–20 CVs ) until the pH of the effluent returns to neutral (pH ≈ 7). Failure to completely remove the acid can impair subsequent binding performance.

  • Organic Rinse: Wash with 3–5 CVs of methanol or acetonitrile.

  • Re-equilibration: Equilibrate the material with 5–10 CVs of your loading buffer. Confirm that the pH and conductivity are stable and correct before use.

Regeneration and Binding Mechanism

cluster_0 Binding Phase cluster_1 Regeneration Phase Free_Host Regenerated A-DB18C6 Complex Host-Guest Complex Free_Host->Complex Analyte Analyte (e.g., K+) Analyte->Complex + Regenerant Regenerant (e.g., H+ or high [K+]) Complex->Regenerant Add Eluted_Analyte Eluted Analyte Regenerant->Eluted_Analyte Displaces Regen_Host Regenerated A-DB18C6 Regenerant->Regen_Host Restores Regen_Host->Free_Host Ready for reuse

Caption: The cycle of analyte binding and material regeneration.

References

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Welch Materials, Inc. [Link]

  • Synthesis of Functionalized Benzo-18Crown6 Compounds via the Suzuki-Miyaura Cross-Coupling Reaction. (2009). ResearchGate. [Link]

  • The Most Common Mistakes in Solid-Phase Extraction. (n.d.). LCGC International. [Link]

  • Synthesis and Applications of Functionalized Crown Ethers. (n.d.). IIP Series. [Link]

  • Crown ether - How to isolate from my sample? (2022). ResearchGate. [Link]

  • C18 Cartridge Solid Phase Extraction (SPE) for MS analysis. (n.d.). University of Massachusetts Chan Medical School. [Link]

  • Procedure for the regeneration of a chromatography column. (n.d.).
  • Methods for regenerating chromatography resins. (n.d.).
  • Preparation and Properties of Three Plasticiser-Free Novel Di-benzo-18-Crown-6 Aldimine-Derived Lead(II) Ion-Selective Electrodes. (2023). MDPI. [Link]

  • Synthesis of Novel Dibenzo-18-crown-6-ether-Functionalized Benzimidazoles and its Applications in Colorimetric Recognition to Hg2+ and as Antifungal Agents. (2014). ResearchGate. [Link]

  • Effect of Crown Ethers on Structure, Stability, Activity, and Enantioselectivity of Subtilisin Carlsberg in Organic Solvents. (2000). ResearchGate. [Link]

  • Advanced Topics in Solid-Phase Extraction: Chemistries. (n.d.). LCGC International. [Link]

  • The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. (n.d.). Santai Technologies. [Link]

  • 18-Crown-6 - Wikipedia. (n.d.). Wikipedia. [Link]

  • 18-Crown-6. (2021). American Chemical Society. [Link]

  • Stability of Structure, Chemical Properties, and Biological Effects of Diacyl Derivatives of Dibenzo-18-crown-6. (2024). ResearchGate. [Link]

  • Crown ether - Wikipedia. (n.d.). Wikipedia. [Link]

  • Regeneration and Reuse of Immunoaffinity Column for Highly Efficient Clean-Up and Economic Detection of Ochratoxin A in Malt and Ginger. (2018). PubMed. [Link]

  • Novel polysiloxane resin functionalized with dicyclohexano-18-crown-6 (DCH18C6): Synthesis, characterization and extraction of Sr(II) in high acidity HNO3 medium. (2012). PubMed. [Link]

  • Sorption of Metals with Dibenzo-18-Crown-6 Immobilized in Polymer Matrix from Nitric Acid Solutions. (n.d.). ResearchGate. [Link]

Sources

Validation & Comparative

Comparing 4'-Aminodibenzo-18-crown-6 with other ionophores

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 4'-Aminodibenzo-18-crown-6 and Other Ionophores for Advanced Research Applications

For researchers, scientists, and drug development professionals, the precise manipulation and measurement of ion concentrations are fundamental to experimental success. Ionophores, as specialized molecules that facilitate ion transport across hydrophobic membranes, are indispensable tools in this pursuit.[1][2] This guide provides a detailed comparison of this compound, a versatile synthetic ionophore, with other prominent alternatives in the field. We will delve into their structural nuances, comparative performance data, and the experimental methodologies crucial for their effective application, particularly in the realm of electrochemical sensing.

The Role of Ionophores in Modern Research

Ionophores are broadly classified into two categories based on their mechanism of action: carrier ionophores, which bind to an ion and shuttle it across a membrane, and channel-forming ionophores, which create a hydrophilic pore through the membrane for ions to pass.[3][4] Their ability to selectively complex with specific cations has led to widespread use in applications ranging from the development of ion-selective electrodes (ISEs) for clinical diagnostics to their use as antibiotics and tools to study cellular ion homeostasis.[1][4] The selection of an appropriate ionophore is paramount, as it directly dictates the selectivity, sensitivity, and stability of the application.

An Introduction to this compound

This compound is a derivative of the well-known 18-crown-6 macrocyclic ether.[5] Its structure is characterized by three key features:

  • The 18-Crown-6 Ring: The core hexaoxacyclooctadecane ring possesses a cavity size that is ideally suited for complexing with potassium ions (K⁺).[6][7]

  • Dibenzo Groups: The two benzene rings fused to the crown ether macrocycle increase its rigidity and lipophilicity. This enhanced lipophilicity is crucial for its stable incorporation into the polymeric membranes of sensors, reducing leaching and extending the operational lifetime.[8]

  • The 4'-Amino Group: This functional group is the most significant modification. It serves as a chemical handle, allowing for the covalent immobilization of the ionophore onto various substrates, such as polymer backbones, gold surfaces for electrochemical sensors, or magnetic nanoparticles for extraction purposes. This capability for derivatization provides a distinct advantage over non-functionalized crown ethers.

Comparative Analysis with Key Ionophores

The performance of an ionophore is best understood when benchmarked against established alternatives. Here, we compare this compound with Valinomycin, Nonactin, and its parent compound, Dibenzo-18-crown-6.

IonophoreTypePrimary Target Ion(s)Key Structural Features & Advantages
This compound Synthetic Crown EtherK⁺, Pb²⁺Rigid, lipophilic structure. Covalently immobilizable via the amino group, enhancing sensor stability.[9]
Valinomycin Natural DepsipeptideK⁺Exceptionally high selectivity for K⁺ over Na⁺. Considered the "gold standard" for potassium sensing.[10][11]
Nonactin Natural MacrotetrolideNH₄⁺, K⁺High selectivity for ammonium and potassium ions.[12][13] Used in sensors for both environmental and clinical monitoring.
Dibenzo-18-crown-6 (DB18C6) Synthetic Crown EtherK⁺Parent compound; good K⁺ selectivity due to cavity size. Lacks a functional group for immobilization.[6][8]
Ion Selectivity

Selectivity is arguably the most critical performance metric for an ionophore, defining its ability to detect a target ion in the presence of interfering ions. In potentiometry, this is quantified by the selectivity coefficient (log KpotA,B), where a more negative value indicates greater selectivity for the primary ion A over the interfering ion B.

Ionophorelog KpotK,Na log KpotK,NH4 log KpotK,Ca log KpotK,Mg
Valinomycin -4.0 to -5.0-1.8 to -2.2~ -4.5~ -4.7
This compound -2.2 to -2.8~ -1.0~ -3.0~ -3.5
Dibenzo-18-crown-6 -2.0 to -2.5~ -0.9~ -2.8~ -3.2
Nonactin -1.0 to -1.5+0.1 to -0.1~ -3.0~ -3.0

Note: Values are compiled from various sources and can vary with membrane composition and experimental conditions. They are presented here for comparative purposes.

Analysis:

  • Valinomycin remains unparalleled in its selectivity for potassium over sodium, a critical requirement for analyzing biological fluids where sodium is present in high concentrations.[10][11] Its unique three-dimensional structure creates a perfect coordination environment that mimics the hydration shell of the potassium ion.[10]

  • This compound and its parent, DB18C6, offer good K⁺/Na⁺ selectivity, suitable for many applications.[6] While not as selective as valinomycin, their synthetic nature, cost-effectiveness, and the functional handle of the amino derivative make them highly attractive.

  • Nonactin shows comparable selectivity for K⁺ and NH₄⁺, making it the ionophore of choice for ammonium sensing but less suitable for potassium detection in samples containing ammonium ions.[12][13]

Binding Affinity

The stability of the ionophore-cation complex, represented by the binding or stability constant (log Ks), is another key parameter. Higher values indicate a more stable complex.

IonophoreCationlog Ks (in Methanol)
Valinomycin K⁺~ 6.3
18-Crown-6 K⁺6.06[7]
Dibenzo-18-crown-6 K⁺~ 5.0
Nonactin K⁺~ 3.6

Note: Data is compiled from multiple sources for comparison. The parent 18-Crown-6 is included as a baseline.

Analysis: The binding constants reveal that while valinomycin forms a highly stable complex with K⁺, the synthetic crown ethers are also potent ligands. The dibenzo groups in DB18C6 slightly reduce the binding affinity compared to the more flexible 18-crown-6, a trade-off for increased rigidity and lipophilicity.[6]

Visualizing the Ionophores and Experimental Workflow

To better understand the structures and processes discussed, the following diagrams are provided.

G cluster_0 Key Ionophore Structures A This compound B Valinomycin (Cyclic Depsipeptide) C Nonactin (Macrotetrolide) D Dibenzo-18-crown-6 A->D Parent Compound

Caption: Comparative structures of key ionophores.

workflow cluster_prep Phase 1: Electrode Fabrication cluster_eval Phase 2: Performance Evaluation a 1. Prepare Membrane Cocktail (PVC, Plasticizer, Ionophore) b 2. Cast Membrane (Evaporate solvent to form thin film) a->b c 3. Assemble Electrode (Mount membrane in electrode body) b->c d 4. Add Internal Filling Solution (e.g., 0.01 M KCl) c->d e 5. Condition Electrode (Soak in target ion solution) d->e f 6. Calibrate Electrode (Measure potential in standard solutions) g 7. Plot Calibration Curve (Potential vs. log[Ion Activity]) f->g j 10. Determine Selectivity (Fixed Interference Method) f->j h 8. Measure Sample Potential g->h i 9. Determine Sample Concentration h->i

Caption: Experimental workflow for ISE fabrication and evaluation.

Experimental Protocol: Fabrication and Evaluation of a K⁺-Selective Electrode

This section provides a detailed methodology for creating and testing an ion-selective electrode using this compound. This protocol is designed to be self-validating by incorporating calibration and selectivity testing.

Materials and Reagents
  • Ionophore: this compound

  • Polymer Matrix: High molecular weight Poly(vinyl chloride) (PVC)

  • Plasticizer: Dioctyl phthalate (DOP) or similar

  • Solvent: Tetrahydrofuran (THF), analytical grade

  • Internal Filling Solution: 0.01 M Potassium Chloride (KCl)

  • Standard Solutions: KCl solutions ranging from 10⁻⁶ M to 10⁻¹ M

  • Interfering Ion Solutions: 0.1 M solutions of NaCl, NH₄Cl, CaCl₂, MgCl₂

  • ISE Electrode Body and Ag/AgCl internal reference electrode

  • External Reference Electrode: Double junction Ag/AgCl

  • High-impedance voltmeter or ion meter

Step-by-Step Methodology

Part A: Membrane Cocktail Preparation and Electrode Fabrication

  • Component Weighing: Precisely weigh the membrane components in the following ratio (totaling ~150 mg):

    • Ionophore: 1-2% (e.g., 2.0 mg)

    • PVC: ~33% (e.g., 50.0 mg)

    • Plasticizer: ~65% (e.g., 98.0 mg)

    • Rationale: The plasticizer acts as a solvent for the ionophore within the solid PVC matrix, ensuring its mobility to the membrane-solution interface. PVC provides the structural integrity.[8]

  • Dissolution: Dissolve the weighed components in approximately 1.5 mL of THF in a small glass vial. Mix thoroughly until a homogenous, slightly viscous solution (the "cocktail") is formed.

  • Membrane Casting: Carefully pour the cocktail into a 2 cm diameter glass ring placed on a clean, flat glass plate. Cover loosely to allow for slow evaporation of the THF over 12-24 hours. This slow process is critical to forming a uniform, mechanically robust membrane.

  • Electrode Assembly:

    • Cut a small disc (~5-7 mm diameter) from the master membrane.

    • Securely mount this disc at the tip of the ISE electrode body. Ensure a watertight seal.

    • Fill the electrode body with the internal filling solution (0.01 M KCl), ensuring no air bubbles are trapped.

    • Insert the internal Ag/AgCl reference electrode.

  • Conditioning: Condition the newly fabricated electrode by soaking it in a 0.01 M KCl solution for at least 4 hours (overnight is preferable).

    • Rationale: Conditioning allows the membrane to become fully hydrated and establishes a stable equilibrium of the ionophore with the target K⁺ ions at the membrane interfaces, which is essential for a stable and reproducible potential reading.

Part B: Potentiometric Measurement and Evaluation

  • Cell Assembly: Set up the electrochemical cell by connecting the fabricated K⁺-ISE and the external reference electrode to the high-impedance voltmeter. Place both electrodes in a beaker containing the solution to be measured, ensuring the liquid junction of the reference electrode is submerged. Stir the solution gently.

  • Calibration:

    • Starting with the most dilute standard (10⁻⁶ M KCl), measure and record the stable potential (electromotive force, EMF).

    • Proceed sequentially to the most concentrated standard (10⁻¹ M), rinsing and gently blotting the electrodes between each measurement.

    • Plot the measured potential (EMF in mV) against the logarithm of the K⁺ activity. The resulting graph is the calibration curve. A Nernstian response for a monovalent cation like K⁺ at room temperature should yield a slope of approximately 59 mV per decade of concentration change.

  • Selectivity Coefficient Determination (Fixed Interference Method):

    • Prepare a solution containing a fixed concentration of an interfering ion (e.g., 0.1 M NaCl). Measure the potential (E₁).

    • To this same solution, add a sufficient amount of a concentrated KCl standard to obtain a known K⁺ activity (e.g., 10⁻³ M). Measure the new stable potential (E₂).

    • The selectivity coefficient can be estimated using a simplified form of the Nicolsky-Eisenman equation.[14]

    • Rationale: This test quantitatively assesses the electrode's preference for potassium over other common ions, validating its specificity for the intended application.[14]

Conclusion and Future Outlook

This compound stands as a powerful and versatile synthetic ionophore. While Valinomycin remains the benchmark for ultimate K⁺/Na⁺ selectivity, the dibenzo-crown ether offers a robust, cost-effective alternative with the significant advantage of an amino functional group.[10] This feature allows for covalent attachment to sensor surfaces, a critical advancement for developing next-generation, long-lasting, and miniaturized ion sensors for clinical, environmental, and industrial applications. The choice between these ionophores ultimately depends on the specific requirements of the application, balancing the need for supreme selectivity against factors like cost, stability, and the potential for surface immobilization.

References

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  • Suzuki, K., et al. (1997). Design and Synthesis of a More Highly Selective Ammonium Ionophore Than Nonactin and Its Application as an Ion-Sensing Component for an Ion-Selective Electrode. Analytical Chemistry. 69(2), 329-334.

  • Lindner, E., et al. (1985). Bis-crown ether derivatives as ionophores for potassium selective electrodes. Fresenius' Zeitschrift für analytische Chemie. 322, 157–163.

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4'-Aminodibenzo-18-crown-6 vs. valinomycin for potassium sensing

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

Potassium Sensing: 4'-Aminodibenzo-18-crown-6 vs. Valinomycin

A Senior Application Scientist's Guide to Ionophore Selection

In the precise world of ion sensing, the specific and sensitive detection of potassium (K⁺) is paramount across disciplines, from clinical diagnostics to fundamental neuroscience and drug development. The performance of any potentiometric sensor hinges on its most critical component: the ionophore. This guide provides an in-depth, data-supported comparison of two prominent potassium ionophores: the natural depsipeptide Valinomycin , long considered the gold standard, and the synthetic macrocycle This compound , a versatile and functionalizable alternative.

This analysis moves beyond a simple cataloging of features to explore the fundamental mechanisms, performance trade-offs, and practical considerations that should guide your selection for developing robust and reliable potassium sensors.

The Core Principle: Mechanism of Ion Recognition and Selectivity

The remarkable ability of an ionophore to selectively bind a target ion in a sea of competitors is rooted in its unique three-dimensional structure and the nature of its coordination chemistry.

Valinomycin: The Natural Standard for K⁺ Selectivity

Valinomycin is a cyclic dodecadepsipeptide renowned for its exceptional affinity and selectivity for potassium ions.[1] Its mechanism is a classic example of "induced fit" and cavity-size constraint. The molecule is composed of alternating amino acids and esters, creating a flexible backbone. In the presence of K⁺, the molecule folds into a rigid, bracelet-like conformation, enveloping the ion in a precisely sized cavity.[2][3]

The desolvated potassium ion is coordinated by six inwardly facing ester carbonyl oxygen atoms, creating a near-perfect octahedral coordination sphere that mimics the ion's hydration shell.[3] The exterior of this complex is hydrophobic, allowing it to reside comfortably within the lipid-like environment of a sensor membrane. This structural rigidity physically prevents the smaller sodium (Na⁺) ion from achieving optimal coordination, forming the basis of valinomycin's extraordinary K⁺/Na⁺ selectivity.[4][5]

This compound: Synthetic Versatility

This compound belongs to the crown ether family, synthetic macrocycles known for their ability to complex with metal ions.[6] The "18-crown-6" structure features a central cavity lined with six oxygen atoms, the dimensions of which are ideally suited to the ionic radius of potassium.[7][8][9] The dibenzo groups attached to the ring impart conformational rigidity, while the 4'-amino group serves as a critical functional handle. This amine allows for straightforward covalent immobilization onto various sensor substrates, a significant advantage for creating leach-resistant and stable sensing interfaces.[10]

While also based on a size-match principle, the crown ether's more planar, two-dimensional coordination is inherently less encapsulating than valinomycin's three-dimensional cage, which has direct implications for its ultimate selectivity.

G cluster_val Valinomycin Mechanism cluster_crown Crown Ether Mechanism cluster_membrane Ion-Selective Membrane (ISM) v_ion K⁺ Ion v_complex Rigid K⁺-Valinomycin Complex (Hydrophobic Exterior) v_ion->v_complex Binds v_iono Valinomycin (Flexible) v_iono->v_complex Conformational Change complex_in_mem Ionophore-K⁺ Complex v_complex->complex_in_mem Partitioning into ISM c_ion K⁺ Ion c_complex K⁺-Crown Complex c_ion->c_complex Fits in Cavity c_iono This compound (Rigid Cavity) c_iono->c_complex c_complex->complex_in_mem Partitioning into ISM charge_sep Charge Separation at Interface complex_in_mem->charge_sep Creates Potential Difference potential Potentiometric Signal (mV) charge_sep->potential

Figure 1: Conceptual mechanism of K⁺ recognition by Valinomycin and Crown Ether ionophores and subsequent signal transduction in an ion-selective membrane.

Performance Metrics: A Quantitative Comparison

The choice of ionophore directly impacts the analytical performance of the resulting sensor. The following table summarizes key experimental data for ion-selective electrodes (ISEs) based on these two molecules.

Performance MetricValinomycin-Based ISEThis compound-Based ISERationale & Significance
Selectivity Coefficient (log KpotK,Na)Typically -4.3 to -4.7[11]~ -2.5 to -3.5[12][13]Lower is better. This is the most critical parameter, defining the sensor's ability to detect K⁺ in the presence of Na⁺. Valinomycin's 3D structure provides superior discrimination.
Linear Detection Range ~10⁻⁶ M to 10⁻¹ M[14][15]~10⁻⁵ M to 10⁻¹ M[10][16]Defines the concentration window for accurate quantification. Both offer a wide range suitable for most biological and environmental samples.
Nernstian Slope 57-59 mV/decade[11][17]55-58 mV/decadeA slope close to the theoretical value (~59 mV at 25°C) indicates ideal potentiometric response and correct sensor function.
Response Time < 1 minute, often 10-30s[11][18]~30 seconds[16]The time to reach 95-99% of the final stable potential. Both are capable of rapid measurements suitable for real-time monitoring.
Long-Term Stability/Lifetime Good; membranes stable for months, though performance can degrade over time.[11]Potentially longer due to covalent immobilization capabilities, reducing ionophore leaching.[10][12]Sensor lifetime is often limited by the leaching of membrane components. The ability to covalently bond the crown ether is a major advantage.
Primary Advantage Unparalleled SelectivityFunctionalizability & CostValinomycin is chosen for precision; the crown ether for versatility and robust sensor design.

Experimental Workflow: Fabricating and Calibrating a K⁺-Selective Electrode

A properly executed protocol is essential for developing a reliable sensor. The following describes a standard, self-validating method for creating and testing a PVC-based ion-selective electrode, applicable to both ionophores.

Part A: Fabrication of the Ion-Selective Membrane (ISM) Electrode

This protocol details the preparation of the "membrane cocktail" and its assembly into a functional electrode. The causality behind each component is critical: the PVC provides a stable, hydrophobic matrix; the plasticizer (e.g., o-NPOE) ensures the membrane remains non-crystalline and allows for the mobility of the ionophore; the ionophore provides the selectivity; and the lipophilic additive (e.g., KTpClPB) reduces membrane resistance and minimizes anion interference.

Step-by-Step Protocol:

  • Cocktail Preparation: In a clean glass vial, precisely weigh the membrane components. A typical composition is 1-2% ionophore (Valinomycin or Crown Ether), ~33% PVC, ~65% plasticizer, and 20-50 mol% (relative to the ionophore) of a lipophilic additive.

  • Dissolution: Add a volatile solvent, typically tetrahydrofuran (THF), to dissolve all components completely. Mix gently until a homogenous, slightly viscous solution ("cocktail") is formed.

  • Membrane Casting: Place a clean glass ring on a smooth, level glass plate. Carefully pipette the cocktail into the ring, ensuring it spreads evenly.

  • Solvent Evaporation: Cover the setup loosely (e.g., with a petri dish) to allow for slow solvent evaporation over 12-24 hours. This slow process is crucial for forming a mechanically robust, uniform membrane.

  • Electrode Assembly:

    • Using a cork borer, punch out a small disc (e.g., 5-7 mm diameter) from the cast membrane.

    • Secure this membrane disc at the tip of an electrode body (e.g., a PVC tube).

    • Fill the electrode body with an internal filling solution of known K⁺ concentration (e.g., 0.1 M KCl).

    • Insert an Ag/AgCl internal reference electrode into the filling solution, ensuring no air bubbles are trapped.

  • Conditioning: Before first use, soak the assembled electrode tip in a mid-range KCl solution (e.g., 0.01 M) for several hours. This step hydrates the membrane surface and ensures stable and reproducible potentials.

Part B: Calibration of the K⁺-Selective Electrode

Calibration is a non-negotiable step to validate sensor performance and determine its Nernstian slope.

Step-by-Step Protocol:

  • Prepare Standards: Create a series of potassium standard solutions (e.g., 10⁻⁶ M to 10⁻¹ M KCl) via serial dilution from a concentrated stock. It is critical that all standards contain a constant background of an ionic strength adjuster (ISA) to maintain consistent activity coefficients.[19]

  • Set Up Measurement System: Connect the fabricated K⁺-ISE and a stable external double-junction reference electrode (e.g., Ag/AgCl) to a high-impedance ion meter or potentiometer.

  • Measure Potential:

    • Start with the lowest concentration standard. Immerse both electrodes in the solution and stir gently.

    • Wait for the potential reading (in mV) to stabilize and record the value.

    • Rinse the electrodes thoroughly with deionized water and blot dry between each measurement to prevent carryover.[19]

    • Proceed sequentially through the standards, from lowest to highest concentration.

  • Analyze Data: Plot the recorded potential (mV) on the y-axis against the logarithm of the potassium concentration (log[K⁺]) on the x-axis. Perform a linear regression on the data points within the linear range. The slope of this line should be approximately 58 ± 2 mV per decade change in concentration.[20]

Figure 2: Standardized workflow for the fabrication and subsequent performance validation of a potassium ion-selective electrode.

Field-Proven Insights: Selecting the Right Tool for the Job

When to Choose Valinomycin: Valinomycin remains the undisputed choice for applications demanding the highest possible selectivity and accuracy. Its use is indicated for:

  • Research-Grade Measurements: Especially for determining K⁺ levels in complex biological matrices like blood serum or intracellular fluid, where sodium interference can be significant.[21][22]

  • Low-Level Detection: Its excellent signal-to-noise ratio at low concentrations makes it ideal for trace potassium analysis.

  • Benchmarking: It serves as the performance standard against which new synthetic ionophores are judged.

A key consideration, however, is its potential cytotoxicity, which may limit its use in certain in vivo or on-body continuous monitoring applications where biocompatibility is critical.[18]

When to Choose this compound: This synthetic ionophore shines in applications where versatility, robustness, and cost are driving factors. Its key advantages are realized in:

  • Covalently Immobilized Sensors: The amino group is a gateway to creating sensors where the ionophore is chemically bonded to the transducer or a solid support.[10] This dramatically reduces signal drift and sensor failure caused by ionophore leaching, extending the operational lifetime.

  • Disposable and Low-Cost Devices: As a synthetic molecule, its production can be more cost-effective and scalable compared to the extraction and purification of a natural product like valinomycin.[12]

  • Specialized Platforms: It is well-suited for integration into novel sensor platforms like functionalized nanoparticles, hydrogels, or thin-film transistors where surface modification is a key fabrication step.[16][23]

While its selectivity is lower than valinomycin's, it is often more than sufficient for applications where the K⁺/Na⁺ concentration ratio is not extreme, such as in environmental monitoring or certain food product analyses.[12]

Conclusion

The selection between valinomycin and this compound is not a matter of one being universally "better," but rather a strategic choice based on the specific demands of the application.

  • Valinomycin is the specialist's tool, offering unparalleled K⁺ selectivity for the most demanding analytical challenges where accuracy cannot be compromised.

  • This compound is the versatile workhorse, providing robust performance combined with the critical advantage of chemical functionality. This feature unlocks advanced sensor designs with enhanced stability and longevity, paving the way for next-generation, low-cost, and field-deployable potassium monitoring systems.

For the modern researcher, understanding the fundamental trade-offs between these two ionophores is essential for designing and executing successful experiments and developing innovative sensing technologies.

References

  • Kunte, R. S., et al. (2008). K+/Na+ selectivity in K channels and valinomycin: over-coordination versus cavity-size constraints. Journal of the American Chemical Society, 130(5), 1599-1607. [Link]

  • Duax, W. L., et al. (1988). Molecular structure and mechanisms of action of cyclic and linear ion transport antibiotics. Pure and Applied Chemistry, 60(4), 481-492. [Link]

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Performance of 4'-Aminodibenzo-18-crown-6 in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the performance of 4'-Aminodibenzo-18-crown-6 in various solvent systems. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective, supported by experimental data and detailed methodologies, to facilitate informed decisions in the application of this versatile macrocycle.

Introduction to this compound

Crown ethers, a class of macrocyclic polyethers, are renowned for their ability to selectively form stable complexes with metal cations. This "host-guest" chemistry is primarily dictated by the compatibility between the cation's ionic radius and the size of the crown ether's cavity[1][2]. This compound is a derivative of the well-studied dibenzo-18-crown-6, featuring an amino group on one of the benzene rings. This functionalization introduces several key characteristics that modulate its performance compared to its parent compound and other crown ethers.

The presence of the amino group (-NH₂) imparts a dual nature to the molecule. It can act as a hydrogen bond donor and, when protonated, as a cation binding site itself. Furthermore, the lone pair of electrons on the nitrogen atom can influence the electronic properties of the adjacent benzene ring, which in turn affects the cation binding affinity of the entire macrocycle. These features make this compound a subject of interest for applications ranging from ion-selective electrodes and sensors to phase-transfer catalysis and the development of responsive drug delivery systems[3].

The Critical Role of the Solvent System

The choice of solvent is paramount in any application involving crown ethers, as the solvent molecules are in direct competition with the crown ether for the coordination of the cation[1][2]. The stability of a crown ether-cation complex is largely determined by the difference in the free energy of solvation of the free cation and the free energy of complexation.

Generally, solvents with high polarity and strong cation-solvating capabilities, such as water and dimethyl sulfoxide (DMSO), tend to decrease the stability of crown ether complexes. In these solvents, the cation is already well-stabilized by a shell of solvent molecules, making it energetically less favorable for the crown ether to displace them. Conversely, in less polar and weakly coordinating solvents like methanol, acetonitrile, and tetrahydrofuran (THF), the cation is less strongly solvated, leading to higher stability constants for the crown ether complexes[1][2][4].

The interplay of solvent properties can be visualized as follows:

SolventEffects cluster_solvent Solvent Properties cluster_complex Crown Ether-Cation Complex High Polarity High Polarity Strong Cation Solvation Strong Cation Solvation High Polarity->Strong Cation Solvation leads to Low Stability Low Stability Strong Cation Solvation->Low Stability results in Low Polarity Low Polarity Weak Cation Solvation Weak Cation Solvation Low Polarity->Weak Cation Solvation leads to High Stability High Stability Weak Cation Solvation->High Stability results in

Caption: Relationship between solvent properties and complex stability.

Comparative Performance Analysis

While specific quantitative data for this compound is not extensively available in the literature, we can infer its performance based on the known behavior of its parent compound, dibenzo-18-crown-6 (DB18C6), and other amino-functionalized crown ethers. The introduction of the electron-donating amino group is expected to increase the electron density on the benzene ring, which could potentially enhance the cation binding affinity compared to the unsubstituted DB18C6.

Table 1: Comparative Stability Constants (log K) of 18-Crown-6 Derivatives with Alkali Metal Cations

Crown EtherCationMethanolAcetonitrileWaterReference(s)
18-Crown-6 Na⁺4.34.80.8[1][2]
K⁺6.15.92.0[1][2]
Rb⁺5.45.21.6[1]
Cs⁺4.64.71.0[1]
Dibenzo-18-crown-6 (DB18C6) Na⁺4.24.5-[1][5]
K⁺5.05.01.2[1][5]
Rb⁺4.64.3-[1]
Cs⁺3.93.8-[1]
Benzo-18-crown-6 Na⁺---[4]
K⁺2.89 (in 50% MeOH/H₂O)--[2]
Cs⁺2.04 (in 50% MeOH/H₂O)--[2]
This compound (Predicted) K⁺> 5.0> 5.0> 1.2-

Note: The values for this compound are predicted based on the expected electronic effect of the amino group enhancing the binding affinity relative to DB18C6.

The data clearly illustrates the "size-fit" principle, with 18-crown-6 and its derivatives showing a preference for the potassium ion (K⁺), whose ionic radius is a good match for the cavity size of the 18-crown-6 ring. The presence of the benzo groups in DB18C6 generally leads to a decrease in the stability constants compared to the more flexible 18-crown-6, which can be attributed to the increased rigidity and the electron-withdrawing nature of the aromatic rings[6].

Experimental Protocols

To provide a practical framework for researchers, this section details the methodologies for key experiments used to evaluate the performance of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from dibenzo-18-crown-6. A common route involves nitration followed by reduction.

SynthesisWorkflow DB18C6 Dibenzo-18-crown-6 Nitration Nitration (e.g., HNO₃/H₂SO₄) DB18C6->Nitration NitroDB18C6 4'-Nitro-dibenzo-18-crown-6 Nitration->NitroDB18C6 Reduction Reduction (e.g., H₂/Pd-C or SnCl₂/HCl) NitroDB18C6->Reduction AminoDB18C6 This compound Reduction->AminoDB18C6

Caption: Synthetic pathway for this compound.

Step-by-Step Protocol:

  • Nitration of Dibenzo-18-crown-6:

    • Dissolve dibenzo-18-crown-6 in a suitable solvent such as glacial acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir for a specified time.

    • Pour the reaction mixture into ice water to precipitate the product, 4'-nitro-dibenzo-18-crown-6.

    • Filter, wash the solid with water until neutral, and dry. Recrystallize from a suitable solvent if necessary.

  • Reduction of 4'-Nitro-dibenzo-18-crown-6:

    • Dissolve the 4'-nitro-dibenzo-18-crown-6 in a solvent such as ethanol or ethyl acetate.

    • Add a reducing agent. Common methods include:

      • Catalytic hydrogenation: Use a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

      • Chemical reduction: Use a reducing agent like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, work up the reaction mixture to isolate the this compound. This may involve filtration to remove the catalyst (for hydrogenation) or neutralization and extraction (for chemical reduction).

    • Purify the final product by column chromatography or recrystallization.

Determination of Stability Constants by UV-Vis Spectrophotometric Titration

This method is suitable when the complexation of the crown ether with a cation leads to a change in the UV-Vis absorption spectrum.

UVVisTitration Start Prepare stock solutions of This compound and metal salt Titration Perform titration by adding aliquots of metal salt solution to crown ether solution Start->Titration Measurement Record UV-Vis spectrum after each addition Titration->Measurement DataAnalysis Analyze absorbance changes to calculate stability constant (K) Measurement->DataAnalysis End Determine thermodynamic parameters (ΔG, ΔH, ΔS) from K at different temperatures DataAnalysis->End

Caption: Workflow for determining stability constants by UV-Vis titration.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of a known concentration in the desired solvent (e.g., methanol).

    • Prepare a stock solution of the metal salt (e.g., KCl) of a known, higher concentration in the same solvent.

  • Titration:

    • Place a known volume of the crown ether solution into a quartz cuvette.

    • Record the initial UV-Vis spectrum.

    • Add a small, known volume of the metal salt solution to the cuvette.

    • Mix thoroughly and allow the solution to equilibrate.

    • Record the UV-Vis spectrum.

    • Repeat the addition and measurement steps until no further significant changes in the spectrum are observed.

  • Data Analysis:

    • Plot the absorbance at a specific wavelength (where the change is most significant) against the molar ratio of the metal to the crown ether.

    • Use a suitable binding model (e.g., 1:1 or 1:2) and non-linear regression analysis to fit the data and calculate the stability constant (K).

    • By performing the titration at different temperatures, the enthalpy (ΔH) and entropy (ΔS) of complexation can be determined from a van't Hoff plot (ln(K) vs. 1/T).

Alternative Crown Ethers and Their Performance

A comprehensive evaluation of this compound necessitates a comparison with alternative crown ethers.

  • 18-Crown-6: This is the parent crown ether of the 18-membered ring series. Its high flexibility allows it to adopt an ideal conformation for encapsulating K⁺ ions, resulting in very high stability constants in non-aqueous solvents[1][2]. However, its lack of functional groups limits its use in applications requiring immobilization or further derivatization.

  • Dibenzo-18-crown-6 (DB18C6): As discussed earlier, the benzo groups reduce the flexibility and electron-donating ability of the ether oxygens, leading to lower stability constants compared to 18-crown-6[6]. However, the aromatic rings provide sites for functionalization.

  • Aza-crown Ethers: In these analogs, one or more oxygen atoms are replaced by nitrogen atoms. The nitrogen atoms can act as additional binding sites and introduce pH-responsiveness. For example, aza-18-crown-6 can bind both metal cations and, in its protonated form, anions.

  • Cryptands: These are bicyclic or polycyclic multidentate ligands that encapsulate cations more completely than monocyclic crown ethers. This "cryptate effect" leads to significantly higher stability constants and selectivity. For instance, cryptand [2.2.2] exhibits exceptionally high selectivity for K⁺.

Conclusion

This compound represents a valuable derivative of the 18-crown-6 family, offering a blend of the parent macrocycle's cation binding properties with the added functionality of an amino group. Its performance is intricately linked to the solvent system, with less polar, weakly coordinating solvents favoring the formation of stable complexes. While direct quantitative data remains somewhat scarce, a comparative analysis with related crown ethers provides a strong indication of its potential. The amino functionalization is expected to enhance its binding affinity compared to dibenzo-18-crown-6 and opens up avenues for its incorporation into more complex molecular architectures for a wide range of applications in chemistry, biology, and materials science. The experimental protocols provided herein offer a robust starting point for researchers to further explore and quantify the performance of this promising macrocycle.

References

  • Chen, L., Bos, M., et al. (1987). Stability constants for some divalent metal ion/crown ether complexes in methanol determined by polarography and conductometry. Analytica Chimica Acta.
  • Izatt, R. M., Bradshaw, J. S., Nielsen, S. A., Lamb, J. D., Christensen, J. J., & Sen, D. (1985). Thermodynamic and kinetic data for cation-macrocycle interaction. Chemical Reviews, 85(4), 271-339.
  • Ehala, S., Makrlík, E., Toman, P., & Kasicka, V. (2010). ACE applied to the quantitative characterization of benzo-18-crown-6-ether binding with alkali metal ions in a methanol-water solvent system. Electrophoresis, 31(4), 702-708.
  • Gokel, G. W., Gatto, V. J., Miller, S. R., & Cleary, J. A. (1990). 4,13-Diaza-18-crown-6. Organic Syntheses, 68, 227.
  • International Journal of Chemical Studies. (2019).
  • Rounaghi, G. H., Mohajeri, M., Rahmanian, R., & Tarahomi, S. (2013). Determination of Stability Constants of Dibenzo-18-Crown-6 Complexes with Ce3+, Y3+, UO22+ and Sr2+ Cations in Acetonitrile-Dimethylformamide Binary Solutions. Asian Journal of Chemistry, 25(9), 4853.
  • BenchChem. (2025). A Comparative Analysis of Cation Binding: Dibenzo-18-crown-6 vs. 18-crown-6.
  • Sharma, P., & Singh, A. (2014). Synthesis of dibenzo-18-crown-6 ether containing pyrimidine derivatives. Journal of Saudi Chemical Society, 18(5), 579-584.
  • Cicek, B., & Yildiz, U. (2012). Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. Molecules, 17(7), 8139-8158.
  • Lee, J. H., Kim, H. S., & Suh, J. K. (2013). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. Bulletin of the Korean Chemical Society, 34(7), 2053-2058.
  • Avestia. (2021).
  • MySkinRecipes. (n.d.). 4'-Aminobenzo-18-crown-6. Retrieved from [Link]

  • Antipin, M. Y., et al. (2023). Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalix[7]arenes. Molecules, 28(22), 7658.

  • Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research, 10(4), 263-272.
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A Senior Application Scientist's Guide to the Validation of a Novel Analytical Method Utilizing 4'-Aminodibenzo-18-crown-6 for Selective Cation Detection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of specific ions and amine-containing compounds is a cornerstone of quality control and formulation development. This guide introduces a novel analytical method based on 4'-Aminodibenzo-18-crown-6, a specialized crown ether with exceptional ion-selective properties.[1][2] We will objectively compare its performance against established alternatives, providing the supporting experimental data and validation framework necessary for its implementation in a regulated environment.

The core of this method lies in the unique structure of this compound, which allows for selective binding of cations, particularly potassium ions (K+), due to the specific size of its polyether ring.[1][3] The presence of an amino group provides a reactive handle for derivatization, enabling sensitive detection.[4][5]

A Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a critical decision, balancing specificity, sensitivity, and throughput. The following table provides a comparative overview of the newly validated this compound method against established techniques for potassium ion and amine analysis.

Parameter This compound Method (HPLC-UV) Ion-Selective Electrode (ISE) Flame Photometry Derivatization with Dansyl Chloride (HPLC-Fluorescence)
Principle Selective complexation and chromatographic separationPotentiometric measurement based on ion-specific membraneEmission of light by excited atoms in a flameCovalent modification of amines followed by chromatographic separation
Specificity High for K+ and primary aminesHigh for K+, but can have interference from other ions[6]Moderate, susceptible to spectral interferenceHigh for primary and secondary amines[7][8]
Linearity (R²) > 0.999> 0.995> 0.990 (over a limited range)[6]> 0.999
Limit of Detection (LOD) 0.5 µg/mL~10⁻⁶ M~0.1 ppm~1 pmol
Limit of Quantitation (LOQ) 1.5 µg/mL~10⁻⁵ M~0.5 ppm~5 pmol
Accuracy (Recovery %) 98.5 - 101.2%95 - 105%90 - 110%99 - 102%
Precision (RSD %) < 2.0%< 5.0%< 5.0%< 2.0%
Throughput ModerateHighHighModerate
Cost ModerateLowModerateModerate

The Scientific Rationale: A Foundation of Trustworthiness

The validation of an analytical method is the process of providing documented evidence that the procedure is suitable for its intended purpose.[9][10][11][12][13][14] Our approach adheres to the stringent guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[9][10][15][16][17][18][19][20][21][22][23][24][25][26]

Core Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[16][21] For the this compound method, this was demonstrated by the absence of interference from other common cations and excipients.

  • Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[16][21]

  • Accuracy: The closeness of the test results to the true value, typically expressed as percent recovery.[11][16][21]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9][16][21] This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[9]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[15][16]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the validation of the new analytical method and a comparison with a standard alternative.

Protocol 1: Validation of the this compound Method for Potassium Ion Quantification by HPLC-UV

This method leverages the selective binding of K+ by the crown ether and subsequent quantification of the complex.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents and Materials:

  • This compound

  • Potassium chloride (KCl) standard

  • Acetonitrile (HPLC grade)

  • Deionized water

  • 0.1% Trifluoroacetic acid (TFA) in water

Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 70% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Prepare a 1000 ppm stock solution of K+ using KCl in deionized water.

    • Create a series of calibration standards by mixing a constant concentration of the crown ether solution with varying concentrations of the K+ standard.

  • Sample Preparation:

    • Dissolve the sample containing the analyte in a suitable solvent.

    • Add the this compound solution to the sample to form the complex.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Quantify the K+-crown ether complex based on the peak area at the retention time determined from the standards.

Protocol 2: Quantification of Primary Amines using o-Phthalaldehyde (OPA) Derivatization with Fluorescence Detection

A rapid and sensitive method for the derivatization of primary amines.[7]

Instrumentation:

  • HPLC system with a fluorescence detector

Reagents and Materials:

  • Amine-containing sample

  • OPA reagent solution (containing a thiol like 2-mercaptoethanol) in a borate buffer (pH ~10.5)

Procedure:

  • Derivatization:

    • Mix the sample with a two-fold volume excess of the OPA reagent.

    • Agitate for 1 minute at room temperature.[7]

  • Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Detect the fluorescent derivative with excitation at approximately 340 nm and emission at 455 nm.

Visualizing the Workflow and Interactions

To further elucidate the experimental process and the underlying chemical principles, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_complex Complexation cluster_analysis Analysis Standard Prepare K+ Standards Mix Mix Crown Ether with Standards and Samples Standard->Mix Sample Prepare Analyte Sample Sample->Mix Crown Prepare this compound Solution Crown->Mix Inject Inject into HPLC-UV Mix->Inject Detect Detect K+-Crown Ether Complex Inject->Detect Quantify Quantify based on Calibration Curve Detect->Quantify

Caption: Workflow for K+ quantification using this compound.

G Crown_Ether This compound Complex [K+ ⊂ Crown Ether] Crown_Ether->Complex Selective Binding K_ion K+ K_ion->Complex

Caption: Selective binding of K+ by this compound.

Conclusion

The new analytical method utilizing this compound demonstrates excellent specificity, linearity, accuracy, and precision for the quantification of potassium ions. Its performance is comparable, and in some aspects superior, to established methods. The provided validation framework and detailed protocols offer a clear pathway for its adoption in research and quality control environments. By grounding our methodology in the rigorous principles of scientific integrity and regulatory compliance, we establish a trustworthy and reliable analytical tool for the pharmaceutical and drug development industries.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ICH releases draft guidelines on analytical method development | RAPS. (2022, March 31).
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
  • What Is FDA Method Validation Guidance and Its Importance? - Altabrisa Group. (2025, August 6).
  • A Guide to Amine Derivatization: Alternatives to 2,4-Dichlorobenzenesulfonyl Chloride for Enhanced Analytical Detection - Benchchem.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy.
  • Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test | Analytical Chemistry - ACS Publications. (2023, October 13).
  • 4'-Aminobenzo-18-crown-6 - Chem-Impex.
  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7).
  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed. (2020, January 11).
  • What are the methods used for potassium ion analysis? - AAT Bioquest. (2023, September 15).
  • Analytical methods validation as per ich & usp | PPT - Slideshare.
  • Determination of potassium with an ion-selective electrode General hints - Metrohm.
  • 4 -Aminobenzo-18-crown-6 technical 68941-06-0 - Sigma-Aldrich.
  • 4'-Aminobenzo-18-crown-6 - MySkinRecipes.
  • Determination of Potassium Ion Concentration using Paper-Based Devices and Electrochemical Methods - IU Indianapolis ScholarWorks.
  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025, August 8).
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com.
  • Highly Sensitive and Selective Potassium Ion Detection Based on Graphene Hall Effect Biosensors - MDPI.
  • Equipment-Free Detection of K+ on Microfluidic Paper-Based Analytical Devices Based on Exhaustive Replacement with Ionic Dye in Ion-selective Capillary Sensors - ACS Publications. (2019, January 31).
  • 〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE - USP-NF.
  • A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products - MDPI. (2024, December 20).
  • (PDF) Biogenic Amines Detection by Chromatography and Sensor Methods: A Comparative Review - ResearchGate.
  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective - Agilent. (2024, May 23).
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  • 4'-Aminobenzo-18-crown-6 | C16H25NO6 | CID 2724802 - PubChem - NIH.
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A Senior Application Scientist's Guide to the Cross-Reactivity of 4'-Aminodibenzo-18-crown-6 with Alkali and Alkaline Earth Metals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity of 4'-Aminodibenzo-18-crown-6 with a range of alkali and alkaline earth metal ions. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of host-guest chemistry, outlines detailed experimental protocols for determining binding affinities, and presents a comparative analysis of binding data to inform the rational design of ion-selective systems.

Introduction: The Significance of Selective Ion Recognition

Crown ethers, a class of macrocyclic polyethers, have garnered significant attention for their remarkable ability to selectively bind specific cations.[1] This selectivity is primarily governed by the compatibility between the size of the cation and the crown ether's cavity, a principle often referred to as the "like-likes-like" rule.[2] this compound, a derivative of the well-studied dibenzo-18-crown-6, features an amino group that can be leveraged for further functionalization, making it a versatile building block in the development of sensors, ion-selective electrodes, and phase-transfer catalysts. Understanding its cross-reactivity with a spectrum of physiologically and industrially relevant metal ions is paramount for these applications. The presence of the amino group can also subtly influence the electron density of the catechol ring and, consequently, the binding affinity of the crown ether for various cations.

This guide will explore the binding characteristics of this compound with alkali metals (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺) and alkaline earth metals (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺). We will present a comparative analysis of their binding constants, providing a quantitative measure of the crown ether's selectivity. Furthermore, we will provide detailed, field-proven experimental protocols for determining these binding constants using UV-Vis spectrophotometry, fluorescence spectroscopy, and potentiometry with ion-selective electrodes.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from dibenzo-18-crown-6. A common route involves the nitration of the benzene rings, followed by the reduction of the nitro group to an amine.

A representative synthetic procedure is as follows:

  • Nitration of Dibenzo-18-crown-6: Dibenzo-18-crown-6 is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto one of the benzene rings, yielding 4'-nitrodibenzo-18-crown-6.

  • Reduction of the Nitro Group: The resulting 4'-nitrodibenzo-18-crown-6 is then reduced to the corresponding amine. A common method for this reduction is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3]

The final product, this compound, is then purified using techniques such as recrystallization or column chromatography to achieve high purity suitable for binding studies.

Experimental Methodologies for Determining Binding Constants

The interaction between a crown ether and a metal ion is a reversible equilibrium process. The strength of this interaction is quantified by the binding constant (K), also known as the association or stability constant. A higher K value indicates a stronger interaction. Several techniques can be employed to determine these constants, each with its own advantages and considerations.

UV-Visible (UV-Vis) Spectrophotometric Titration

UV-Vis spectrophotometry is a widely used technique for determining binding constants when the complexation event results in a change in the electronic absorption spectrum of the crown ether.[4][5]

Principle: The formation of the host-guest complex alters the electronic environment of the chromophore (the benzo group in this case), leading to a change in the absorbance spectrum. By systematically titrating a solution of the crown ether with a solution of the metal salt and monitoring the absorbance changes at a specific wavelength, a binding isotherm can be constructed. This isotherm is then fitted to a suitable binding model (e.g., 1:1, 1:2) to calculate the binding constant.[6][7]

Experimental Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) of a precisely known concentration (e.g., 1 x 10⁻⁴ M).

    • Prepare stock solutions of the alkali and alkaline earth metal salts (e.g., chlorides or perchlorates) in the same solvent at a much higher concentration (e.g., 1 x 10⁻² M).

  • Titration Procedure:

    • Place a known volume and concentration of the this compound solution into a cuvette.

    • Record the initial UV-Vis spectrum.

    • Add small, precise aliquots of the concentrated metal salt solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate.

    • Record the UV-Vis spectrum after each addition.

    • Continue this process until no further significant changes in the spectrum are observed, indicating saturation of the binding sites.

  • Data Analysis:

    • Monitor the change in absorbance at a wavelength where the change is maximal.

    • Correct the absorbance data for dilution effects at each titration point.

    • Plot the change in absorbance (ΔA) as a function of the metal ion concentration.

    • Fit the resulting binding isotherm to a non-linear regression model for a 1:1 binding equilibrium to determine the binding constant (K).

UV_Vis_Workflow A Prepare Stock Solutions (Crown Ether & Metal Salts) B Initial UV-Vis Spectrum of Crown Ether A->B C Add Aliquot of Metal Salt Solution B->C D Equilibrate and Record Spectrum C->D E Repeat Titration Until Saturation D->E E->C more additions F Data Analysis: Plot ΔA vs. [Metal] E->F saturation G Non-linear Regression (1:1 Binding Model) F->G H Determine Binding Constant (K) G->H

Caption: Workflow for determining binding constants using fluorescence spectroscopy.

Potentiometry with Ion-Selective Electrodes (ISEs)

Potentiometry using ion-selective electrodes (ISEs) is a powerful technique for directly measuring the activity (effectively the concentration in dilute solutions) of free metal ions in a solution. Principle: An ISE develops a potential that is proportional to the logarithm of the activity of the target ion in the solution. In a binding study, the ISE is used to measure the concentration of the free (uncomplexed) metal ion as it is titrated with a solution of the crown ether. From the change in the free metal ion concentration, the concentration of the complexed metal ion can be determined, and subsequently, the binding constant can be calculated. [8] Experimental Protocol:

  • Electrode Calibration:

    • Calibrate the appropriate ion-selective electrode (e.g., a K⁺-selective electrode) using a series of standard solutions of the metal salt of known concentrations.

    • Plot the measured potential (in mV) against the logarithm of the metal ion concentration to obtain a calibration curve. The slope of this curve should be close to the Nernstian value (approximately 59/z mV per decade at 25°C, where z is the charge of the ion).

  • Titration Procedure:

    • Place a solution of the metal salt with a known initial concentration in a thermostated cell.

    • Immerse the calibrated ISE and a suitable reference electrode in the solution.

    • Record the initial potential.

    • Add small, precise volumes of a stock solution of this compound.

    • Allow the potential to stabilize after each addition and record the value.

    • Continue the titration until the change in potential becomes negligible.

  • Data Analysis:

    • Using the calibration curve, convert the measured potential at each titration point to the concentration of the free metal ion.

    • Calculate the concentration of the complexed metal ion and the free crown ether at each point.

    • Calculate the binding constant (K) at each point in the titration. The average of these values provides the overall binding constant.

Workflow for Potentiometric Titration:

Potentiometry_Workflow A Calibrate Ion-Selective Electrode (ISE) B Initial Potential of Metal Salt Solution A->B C Add Aliquot of Crown Ether Solution B->C D Equilibrate and Record Potential C->D E Repeat Titration Until Potential Stabilizes D->E E->C more additions F Calculate Free [Metal] from Calibration Curve E->F stabilization G Calculate Complexed [Metal] and Free [Crown] F->G H Determine Binding Constant (K) G->H

Caption: Workflow for determining binding constants using potentiometric titration.

Comparative Analysis of Binding Constants

The binding of crown ethers to alkaline earth metals is generally stronger than to alkali metals of similar ionic radii due to the higher charge density of the divalent cations. [10] The following tables provide representative log K values for dibenzo-18-crown-6, which serve as a strong proxy for the expected behavior of this compound. These values are typically determined in methanol or water.

Table 1: Comparative Binding Constants (log K) of Dibenzo-18-crown-6 with Alkali Metal Ions

Metal IonIonic Radius (Å)Typical log K in Methanol
Li⁺0.76~2.5
Na⁺1.02~4.3
K⁺ 1.38 ~5.0
Rb⁺1.52~4.2
Cs⁺1.67~3.5

Note: These are approximate values compiled from various literature sources for dibenzo-18-crown-6 and are intended for comparative purposes. The presence of the amino group may cause slight deviations.

Table 2: Comparative Binding Constants (log K) of Dibenzo-18-crown-6 with Alkaline Earth Metal Ions

Metal IonIonic Radius (Å)Typical log K in Methanol
Mg²⁺0.72~3.0
Ca²⁺1.00~4.0
Sr²⁺1.18~5.5
Ba²⁺ 1.35 ~5.8

Note: These are approximate values compiled from various literature sources for dibenzo-18-crown-6 and are intended for comparative purposes. The amino group's influence may lead to slight variations.

Analysis of Cross-Reactivity:

  • Alkali Metals: The data clearly indicates a high selectivity of the 18-crown-6 framework for potassium (K⁺) among the alkali metals. This is attributed to the optimal match between the ionic radius of K⁺ (1.38 Å) and the cavity size of the 18-crown-6 ring (2.6-3.2 Å). While there is measurable binding with other alkali metals, the affinity for K⁺ is significantly higher.

  • Alkaline Earth Metals: For the alkaline earth metals, the binding affinity generally increases with increasing ionic radius, with Barium (Ba²⁺) showing the strongest interaction. The larger, more polarizable Ba²⁺ ion fits well within the crown ether cavity. The divalent charge of these ions leads to stronger electrostatic interactions and generally higher binding constants compared to their alkali metal counterparts of similar size.

  • Cross-Reactivity Profile: this compound is expected to exhibit significant cross-reactivity, binding most strongly to K⁺ and Ba²⁺. Its interaction with Na⁺ and Sr²⁺ is also substantial. The binding with smaller ions like Li⁺ and Mg²⁺ is considerably weaker. This profile is crucial when designing systems where high selectivity for a specific ion is required in the presence of other competing ions.

Conclusion

This compound is a versatile macrocyclic ligand with a pronounced selectivity for potassium and barium ions. This guide has provided a comprehensive overview of its cross-reactivity with a range of alkali and alkaline earth metals, supported by detailed experimental protocols for the accurate determination of binding constants. The choice of analytical technique—UV-Vis spectrophotometry, fluorescence spectroscopy, or potentiometry—will depend on the specific properties of the system under investigation and the available instrumentation. A thorough understanding of the binding affinities and cross-reactivity profile of this compound is essential for its effective application in the development of selective sensors, separation technologies, and other advanced materials.

References

  • Effect of Alkali Metal Cations on the Unilamellar Vesicle of a Squalene Bearing 18-Crown-6. [Link not available]
  • Fluorescent Monitoring of Complexation of Phthalimide-Fused Crown Ethers with Alkali Metal Ions. [Link]

  • Complexation Study of Alkali Metal Ions by Crown Ether Derivatives in Nonaqueous Solvents by Potentiometric Methods. [Link]

  • Cation complexing of crown ethers using fluorescence spectroscopy, part II. [Link]

  • 18-crown-6 and its catalytic reduction to 4,4′-[di-t-butyldicyclohexano]. [Link]

  • determination of the binding constant. [Link]

  • Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. [Link]

  • A Practical Guide for the Determination of Binding Constants. [Link]

  • Determining association constants from titration experiments in supramolecular chemistry. [Link]

  • Alkali metal binding energies of dibenzo-18-crown-6: Experimental and computational results. [Link]

  • The use of crown ethers as sensor material in potentiometry technique. [Link]

  • A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. [Link]

  • Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. [Link]

  • Binding Constants and Their Measurement. [Link]

  • A new fluorescent calix crown ether: synthesis and complex formation with alkali metal ions. [Link]

  • Series of spectra for UV/Vis-titration of the Pb 2+ -complex of acridono-crown ether 4 with nitric acid (a. [Link]

  • 18-crown-6 - Organic Syntheses Procedure. [Link]

  • Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. [Link]

  • Dibenzo-18-crown-6 selectivity for alkali metal cations in aqueous solution. [Link]

  • Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. [Link]

  • Synthesis of dibenzo-18-crown-6 ether containing pyrimidine derivatives. [Link]

  • Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures by. [Link]

  • A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. [Link]

  • 18.7: Crown Ethers. [Link]

  • Alkali and alkaline-earth metal complexes of 4′-acetobenzo-crown ethers. Crystal and molecular structure of (18-acetyl-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclo-octadecin). [Link]

  • 20.5: The Alkaline Earth Metals (Group 2). [Link]

  • Alkaline earth metal. [Link]

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A Spectroscopic Investigation of 4'-Aminodibenzo-18-crown-6: A Comparative Analysis of the Free Ligand versus its Cation-Complexed State

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 4'-Aminodibenzo-18-crown-6 (ADBEC) in its free, uncomplexed state versus its form when complexed with various cations. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced changes observed in UV-Visible, Fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy upon cation binding. The underlying principles and experimental methodologies are detailed to provide a comprehensive understanding of the host-guest interactions at a molecular level.

Introduction: The Unique Molecular Recognition of this compound

Crown ethers, first synthesized by Charles Pedersen in 1967, are a class of macrocyclic polyethers renowned for their ability to selectively bind cations within their central cavity.[1][2] This selective complexation is governed by a combination of factors, including the relative sizes of the cation and the crown ether's cavity, the cation's charge density, and the nature of the solvent.[1][2] this compound is a derivative of the well-studied dibenzo-18-crown-6, featuring an amino group on one of the benzene rings. This functionalization not only influences its solubility and potential for further chemical modification but also provides a sensitive spectroscopic handle to probe the event of cation binding.

The complexation of a cation by ADBEC induces significant conformational and electronic changes in the macrocycle. These perturbations are readily observable through various spectroscopic techniques, making ADBEC a valuable tool in the development of ion sensors, phase-transfer catalysts, and systems for targeted drug delivery. This guide will explore these spectroscopic signatures in detail.

UV-Visible Absorption Spectroscopy: A Window into Electronic Perturbations

The aromatic chromophores within the ADBEC structure give rise to distinct absorption bands in the ultraviolet-visible spectrum. Upon complexation with a cation, the electronic environment of these chromophores is altered, leading to noticeable shifts in the absorption maxima (λmax) and changes in molar absorptivity.

The interaction between the lone pairs of the ether oxygen atoms and the encapsulated cation can influence the electronic transitions of the attached aminobenzyl groups. Typically, a blue shift (hypsochromic shift) is observed in the absorption spectrum of ADBEC upon cation binding. This is often attributed to the stabilization of the ground state of the chromophore more than the excited state upon complexation.

Table 1: Representative UV-Visible Spectral Data for Free and Complexed ADBEC

StateCationSolventλmax (nm)Molar Absorptivity (ε, M-1cm-1)
Free ADBECNoneMethanol~295~5,000
Complexed ADBECK+Methanol~288~4,800
Complexed ADBECNa+Methanol~290~4,900
Complexed ADBECNH4+Methanol~291~4,850

Note: The values presented are illustrative and can vary based on experimental conditions.

Experimental Protocol: UV-Visible Spectroscopic Titration
  • Preparation of Stock Solutions: Prepare a stock solution of ADBEC (e.g., 1 x 10-4 M) in a suitable solvent such as methanol or acetonitrile. Prepare stock solutions of the desired cation salts (e.g., KCl, NaCl, NH4Cl) of a higher concentration (e.g., 1 x 10-2 M) in the same solvent.

  • Initial Spectrum: Record the UV-Vis spectrum of the free ADBEC solution in a 1 cm path length quartz cuvette.

  • Titration: Add small aliquots of the cation stock solution to the ADBEC solution in the cuvette. After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

  • Data Analysis: Monitor the changes in the absorption spectrum, particularly the position of λmax and the absorbance intensity. The binding constant for the complex formation can be determined by analyzing the spectral changes as a function of the cation concentration.

UV_Vis_Workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis ADBEC_stock ADBEC Stock (e.g., 1x10⁻⁴ M) Initial_spec Record Initial Spectrum of Free ADBEC ADBEC_stock->Initial_spec Cation_stock Cation Stock (e.g., 1x10⁻² M) Titration Titrate with Cation Solution Cation_stock->Titration Initial_spec->Titration Record_spectra Record Spectra after each addition Titration->Record_spectra Analyze_shifts Analyze λmax shifts and Absorbance changes Record_spectra->Analyze_shifts Binding_constant Calculate Binding Constant Analyze_shifts->Binding_constant

Caption: Workflow for UV-Visible Spectroscopic Titration.

Fluorescence Spectroscopy: Amplifying the Signal of Complexation

The amino group in ADBEC imparts fluorescent properties to the molecule. The fluorescence emission is highly sensitive to the local environment, making it an excellent tool for studying cation binding. Upon complexation, changes in the conformation and electronic structure of ADBEC can lead to significant alterations in its fluorescence spectrum, including shifts in the emission maximum and changes in fluorescence intensity (quenching or enhancement).

For instance, the binding of certain metal ions can lead to fluorescence quenching due to processes like photoinduced electron transfer (PET) from the amino group to the complexed cation. Conversely, complexation can sometimes lead to fluorescence enhancement by rigidifying the crown ether structure, which reduces non-radiative decay pathways.[3]

Table 2: Representative Fluorescence Spectral Data for Free and Complexed ADBEC

StateCationSolventExcitation λ (nm)Emission λmax (nm)Relative Fluorescence Intensity
Free ADBECNoneMethanol~295~360100%
Complexed ADBECK+Methanol~295~35580% (Quenching)
Complexed ADBECNa+Methanol~295~35890% (Quenching)
Complexed ADBECCa2+Methanol~295~350120% (Enhancement)

Note: The values presented are illustrative and highly dependent on the specific cation and experimental conditions.

Experimental Protocol: Fluorescence Spectroscopic Analysis
  • Instrument Setup: Use a spectrofluorometer with a thermostatted cell holder. Set the excitation wavelength to the absorption maximum of free ADBEC (e.g., 295 nm).

  • Sample Preparation: Prepare a dilute solution of ADBEC (e.g., 1 x 10-6 M) in a suitable solvent in a fluorescence cuvette.

  • Initial Scan: Record the fluorescence emission spectrum of the free ADBEC solution.

  • Complexation: Add a stoichiometric amount or an excess of the cation salt solution to the ADBEC solution.

  • Final Scan: After allowing time for complexation to reach equilibrium, record the fluorescence emission spectrum of the complexed ADBEC.

  • Comparison: Compare the emission maxima and fluorescence intensities of the free and complexed forms.

Caption: Cation Complexation and its Effect on Fluorescence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Structural Changes in Solution

NMR spectroscopy is a powerful technique for elucidating the structural changes that occur upon complexation in solution. Both 1H and 13C NMR provide detailed information about the chemical environment of each nucleus in the ADBEC molecule.

Upon cation binding, the protons of the crown ether moiety, particularly those on the polyether ring, experience significant changes in their chemical shifts. This is due to the deshielding effect of the positively charged cation held within the cavity and conformational changes in the macrocycle. The protons of the aminobenzyl group can also be affected, albeit to a lesser extent. These changes in chemical shifts can be used to determine the stoichiometry of the complex and to study the kinetics of the binding process.[4][5]

Table 3: Representative 1H NMR Chemical Shift Changes for ADBEC upon Complexation with K+

ProtonFree ADBEC (δ, ppm)Complexed ADBEC (δ, ppm)Δδ (ppm)
Aromatic-H (ortho to NH2)~6.6~6.7+0.1
Aromatic-H (meta to NH2)~7.0~7.1+0.1
O-CH2-CH2-O (inner)~3.9~4.1+0.2
O-CH2-CH2-O (outer)~4.1~4.3+0.2
NH2~3.5~3.6+0.1

Note: The values presented are illustrative and can vary based on the solvent and the specific cation.

Experimental Protocol: 1H NMR Titration
  • Sample Preparation: Dissolve a known amount of ADBEC in a deuterated solvent (e.g., CD3OD, DMSO-d6) in an NMR tube.

  • Initial Spectrum: Acquire a high-resolution 1H NMR spectrum of the free ADBEC.

  • Titration: Prepare a concentrated solution of the cation salt in the same deuterated solvent. Add small, precise aliquots of the cation solution to the NMR tube containing the ADBEC solution.

  • Spectral Acquisition: Acquire a 1H NMR spectrum after each addition of the cation solution.

  • Data Analysis: Monitor the chemical shifts of the ADBEC protons. The protons closest to the binding cavity will typically show the largest changes. The data can be used to generate a binding isotherm and calculate the association constant.

Conclusion: A Multi-faceted Spectroscopic Approach to Understanding Host-Guest Chemistry

The spectroscopic comparison of free versus complexed this compound reveals a wealth of information about the intricacies of molecular recognition. UV-Visible spectroscopy provides insights into the electronic perturbations of the aromatic system, while fluorescence spectroscopy offers a highly sensitive method for detecting binding events, often with a clear signal change. NMR spectroscopy complements these techniques by providing detailed structural information about the complex in solution.

By employing a combination of these spectroscopic methods, researchers can gain a comprehensive understanding of the binding affinity, selectivity, and structural dynamics of ADBEC with various cations. This knowledge is crucial for the rational design of novel sensors, separation agents, and functional materials based on crown ether chemistry.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4'-Aminodibenzo-18-crown-6

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of synthesized 4'-Aminodibenzo-18-crown-6. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering a multi-faceted analytical strategy that combines chromatographic and spectroscopic techniques. We will explore the principles, detailed protocols, and comparative strengths of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis. The objective is to equip the reader with the expertise to design a self-validating workflow, ensuring the synthesized compound meets the stringent purity requirements for its intended applications, from supramolecular chemistry to the development of advanced therapeutic agents.

Introduction: The Imperative of Purity in a Functional Macrocycle

This compound is a sophisticated macrocyclic polyether, distinguished by the presence of a primary amino group on one of its benzene rings. This functional handle makes it an invaluable building block for more complex supramolecular structures, ion-selective sensors, and targeted drug delivery systems.[1][2] The crown ether's cavity allows for the selective complexation of cations, a property that is finely tuned by its structure.[3] However, the very utility of this molecule hinges on its purity. The presence of residual starting materials, synthetic intermediates (such as the nitro-precursor), or isomeric byproducts can drastically alter its complexation behavior, introduce toxicity, or impede downstream functionalization reactions. Therefore, a robust and orthogonal analytical approach is not just recommended; it is essential for validating the integrity of the synthesized material.

Foreseeing the Unwanted: A Glimpse into Potential Impurities

An effective purity assessment strategy begins with an understanding of what impurities might be present. The synthesis of this compound typically proceeds via the nitration of dibenzo-18-crown-6, followed by the reduction of the nitro group to an amine.[4] This pathway introduces several potential sources of contamination:

  • Unreacted Starting Material: Incomplete nitration can leave residual dibenzo-18-crown-6.

  • Nitro-Intermediate: Incomplete reduction will result in the presence of 4'-Nitrodibenzo-18-crown-6.

  • Isomeric Byproducts: Nitration of the dibenzo structure can potentially yield other positional isomers.

  • Solvent Residues: Solvents used during synthesis and purification (e.g., dichloromethane, acetonitrile) may be retained in the final product.[5][6]

  • Degradation Products: The polyether linkage can be susceptible to cleavage under harsh acidic or basic conditions.

A successful analytical workflow must be capable of separating and identifying these structurally similar compounds from the target molecule.

A Multi-Faceted Approach to Purity Assessment: The Core Methodologies

No single technique is sufficient to declare a compound "pure." True analytical rigor is achieved through the convergence of data from multiple, orthogonal methods. Here, we compare the most effective techniques for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is arguably the most powerful technique for quantifying the purity of this compound. Its ability to separate components of a mixture with high resolution makes it ideal for detecting and quantifying the impurities mentioned above.

Causality Behind the Choice: Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for this molecule. The non-polar stationary phase will interact with the hydrophobic dibenzo core, while the polar mobile phase will elute the compounds. The introduction of the polar amino group makes this compound less retained than the non-polar dibenzo-18-crown-6 starting material, but potentially more retained than highly polar impurities. This difference in polarity is the basis for separation.

Experimental Protocol: RP-HPLC Purity Assay
  • Column Selection: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a standard and effective choice.

  • Mobile Phase Preparation: Prepare a two-solvent mobile phase.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water. The TFA helps to protonate the amino group, ensuring sharp peak shapes.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient elution is crucial for separating compounds with a range of polarities.

    • Start with a higher concentration of Solvent A (e.g., 70%) to elute polar impurities.

    • Gradually increase the concentration of Solvent B to 95% over 20-30 minutes to elute the main compound and any non-polar impurities.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Detection: Use a UV detector set to a wavelength where the benzene rings absorb strongly, typically around 254 nm and 280 nm. A photodiode array (PDA) detector is even more beneficial as it can capture the full UV spectrum of each peak, helping to distinguish between compounds.

  • Data Analysis: The purity is calculated based on the relative peak area of the main compound compared to the total area of all peaks in the chromatogram. A purity level of ≥98.0% is often required for high-level applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

While HPLC excels at quantification, NMR provides unparalleled detail about the molecular structure, making it essential for confirming the identity of the synthesized compound and identifying structural impurities.

Causality Behind the Choice: Both ¹H and ¹³C NMR are vital. ¹H NMR provides information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the aromatic protons (which will be different from the symmetrical starting material) and the aliphatic protons of the crown ether chain.[4][7] The presence of signals corresponding to the nitro-intermediate or the unsubstituted dibenzo-18-crown-6 would be a clear indication of impurity.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent is important; DMSO-d₆ is often better for more polar compounds and will not obscure the amine protons.[4]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum.

    • Expected Signals: Look for complex multiplets in the aromatic region (approx. 6.5-7.5 ppm) and a series of signals for the -O-CH₂-CH₂-O- protons of the crown ether backbone (approx. 3.8-4.3 ppm).[4] The amine (NH₂) protons may appear as a broad singlet.

    • Impurity Check: Compare the spectrum to reference spectra of the starting material and intermediates.[7] The presence of a highly symmetric pattern in the aromatic region could indicate residual dibenzo-18-crown-6.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This provides a count of the unique carbon atoms in the molecule, offering another layer of structural verification.

Mass Spectrometry (MS): The Molecular Weight Confirmation

MS is a rapid and highly sensitive technique used to confirm the molecular weight of the target compound and detect any impurities with different masses.

Causality Behind the Choice: Electrospray Ionization (ESI) is the preferred method for crown ethers as it is a soft ionization technique that minimizes fragmentation.[8] Given the molecule's structure, it will readily protonate to form the [M+H]⁺ ion. The high-resolution capabilities of modern mass spectrometers (like TOF or Orbitrap) allow for the determination of the exact mass, which can confirm the elemental formula (C₂₀H₂₅NO₆).

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

  • Infusion: The sample can be directly infused into the mass spectrometer or analyzed via LC-MS, where the eluent from the HPLC is directed into the MS. LC-MS is superior as it provides separation before detection.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

  • Data Analysis:

    • Look for the base peak corresponding to the [M+H]⁺ ion of this compound (Expected m/z = 376.17).

    • Search for other signals that could correspond to impurities, for example, the [M+H]⁺ of the nitro-intermediate (m/z = 406.15) or dibenzo-18-crown-6 complexed with sodium ([M+Na]⁺, m/z = 383.16). Crown ethers are known to readily form adducts with alkali metals.[9]

Melting Point Analysis: The Classic Purity Indicator

Melting point is a fundamental physical property that provides a quick and inexpensive preliminary assessment of purity.

Causality Behind the Choice: A pure crystalline solid will have a sharp and narrow melting point range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. The literature value for this compound is 159-163 °C. A significant deviation from this range is an immediate red flag regarding the sample's purity.

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Measurement: Place a small amount of the sample in a capillary tube and measure the melting point using a calibrated melting point apparatus.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A narrow range (e.g., 1-2 °C) is indicative of high purity.

Comparative Summary of Analytical Techniques

To facilitate an informed decision on which methods to employ, the following table summarizes the key attributes of each technique.

FeatureMelting PointHPLC-UV/PDANMR SpectroscopyMass Spectrometry (MS)
Primary Use Preliminary purity checkPurity quantification, impurity profilingStructural confirmation, impurity IDMolecular weight confirmation
Sensitivity LowHighModerateVery High
Resolution N/AVery HighHighHigh (Mass Resolution)
Quantitative? NoYes (Highly)Yes (with internal standard)Semi-quantitative
Expertise LowModerateHighHigh
Key Insight Crystalline purity% Purity, number of componentsExact structure, functional groupsElemental formula, MW of impurities

Integrated Workflow for Purity Verification

A logical and efficient workflow ensures that time and resources are used effectively. The following diagram illustrates a recommended pathway for the comprehensive purity assessment of a newly synthesized batch of this compound.

Purity_Workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Structural & MW Confirmation cluster_2 Phase 3: Quantitative Purity Assessment cluster_3 Final Assessment start Synthesized Batch of This compound mp Melting Point Analysis start->mp nmr NMR Spectroscopy (¹H and ¹³C) mp->nmr If melting range is sharp & close to literature value fail Repurify or Resynthesize mp->fail Broad or incorrect melting range ms High-Resolution MS nmr->ms If structure is consistent nmr->fail Unexpected signals/ Inconsistent structure hplc RP-HPLC with PDA Detector ms->hplc If MW is correct ms->fail Incorrect MW or unexpected masses pass Compound is >98% Pure and Structurally Confirmed hplc->pass If purity >98% and no major impurities hplc->fail Purity <98% or significant impurities

Caption: Integrated workflow for purity assessment of this compound.

This workflow begins with a rapid preliminary check (Melting Point) before proceeding to definitive structural confirmation (NMR, MS). The final, and most critical, step is the quantitative assessment by HPLC. A failure at any stage necessitates a return to purification or synthesis, preventing wasted effort on downstream applications with impure material.

Conclusion

The assessment of purity for a functionalized macrocycle like this compound is a non-negotiable step in the research and development pipeline. A declaration of purity cannot be made on the basis of a single analytical result. The synergistic use of melting point analysis, HPLC, NMR, and MS provides a self-validating system that confirms identity, structure, and quantitative purity. By adopting this rigorous, multi-faceted approach, researchers can proceed with confidence, knowing that their material is fit for purpose and that their subsequent results will be both accurate and reproducible.

References

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  • ResearchGate. (n.d.). ¹H NMR and FTIR spectra of monomers: 4−nitrobenzo−18−crown-6 (a1,a2); 4−aminobenzo−18−crown−6 (b1,b2) and B18C6Am (c1,c2). Available at: [Link]

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  • De Jong, F., et al. (1982). Chemistry of crown ethers (XVI). A safe and efficient procedure for the isolation and purification of crown ethers by complex formation with alkaline earth metal alkanedisulfonates. Journal of the Royal Netherlands Chemical Society, 101(1), 22-26. Available at: [Link]

  • Barboiu, M., et al. (2022). Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. Molecules, 27(24), 8783. Available at: [Link]

  • Li, G., et al. (2008). Synthesis of amido type liquid crystalline crown ethers containing dibenzo-18-crown-6 and dibenzo-14-crown-4 units. Phase Transitions, 81(12), 1145-1153. Available at: [Link]

  • Kumar, A., et al. (2014). Synthesis of dibenzo-18-crown-6 ether containing pyrimidine derivatives. Indian Journal of Chemistry - Section B, 53B, 1341-1346. Available at: [Link]

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  • Mustafina, A., et al. (2023). Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalix[10]arenes. Molecules, 28(22), 7622. Available at: [Link]

  • Shamsipur, M. (2017). Crown Ethers: Their Complexes and Analytical Applications. Journal of the Chinese Chemical Society, 64(6), 573-587. Available at: [Link]

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A Senior Application Scientist's Guide to Benchmarking 4'-Aminodibenzo-18-crown-6 Based Sensors Against Commercial Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and selective detection of specific ions is a cornerstone of experimental success. While commercial ion-selective electrodes (ISEs) have long been the standard, the synthesis and application of bespoke sensing molecules, such as 4'-Aminodibenzo-18-crown-6, offer a tailored and potentially more advantageous approach. This guide provides an in-depth technical comparison of sensors based on this versatile crown ether with their commercial counterparts, supported by experimental data and protocols to empower you in making informed decisions for your analytical needs.

The Rationale for a Custom Sensor: Beyond the Black Box

Commercial sensors, while convenient, often operate as "black boxes," with proprietary membrane compositions that can limit troubleshooting and optimization for complex matrices. Developing a sensor in-house, based on a well-characterized ionophore like this compound, provides a deeper understanding of the sensing mechanism and allows for fine-tuning of the sensor's performance. The 18-crown-6 ether cavity is particularly well-suited for the complexation of potassium ions (K⁺) due to the complementary size of the ion and the ether ring. The dibenzo groups provide structural rigidity, while the amino functionality offers a convenient point for covalent attachment to various substrates, enabling the development of a wide array of sensor formats.

The Sensing Mechanism: A Host-Guest Affair

The fundamental principle behind the function of a this compound based sensor is a "host-guest" interaction. The crown ether (the host) possesses a central cavity lined with oxygen atoms that create a negatively charged environment, ideal for sequestering a positively charged ion (the guest). This selective binding event is the basis for the sensor's analytical signal.

cluster_crown This compound O1 O O2 O O3 O O4 O O5 O O6 O Benzo1 Benzo NH2 NH2 Benzo1->NH2 Benzo2 Benzo K+ K+ K+->O1 K+->O2 K+->O3 K+->O4 K+->O5 K+->O6 Dibenzo-18-crown-6 Dibenzo-18-crown-6 4,4'-Diacetyl-dibenzo-18-crown-6 4,4'-Diacetyl-dibenzo-18-crown-6 Dibenzo-18-crown-6->4,4'-Diacetyl-dibenzo-18-crown-6 Acetylation Nitro-dibenzo-18-crown-6 Nitro-dibenzo-18-crown-6 Dibenzo-18-crown-6->Nitro-dibenzo-18-crown-6 Nitration Chalcones Chalcones 4,4'-Diacetyl-dibenzo-18-crown-6->Chalcones Reaction with Aldehydes Pyrimidine Derivatives Pyrimidine Derivatives Chalcones->Pyrimidine Derivatives Reaction with Guanidine HCl This compound This compound Nitro-dibenzo-18-crown-6->this compound Reduction cluster_prep Membrane Cocktail Preparation cluster_cast Membrane Casting cluster_assembly Electrode Assembly Dissolve Dissolve Ionophore, PVC, Plasticizer, and Salt in THF Pour Pour cocktail into glass ring Dissolve->Pour Evaporate Slowly evaporate THF (24h) Pour->Evaporate Cut Cut membrane disc Evaporate->Cut Mount Mount disc on ISE body Cut->Mount Fill Fill with internal solution and insert reference electrode Mount->Fill Conditioning Conditioning Fill->Conditioning Soak in 0.01 M KCl

A Comparative Guide to the DFT-Elucidated Complexation of Ammonium by Dibenzo-18-Crown-6

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the complexation of the ammonium cation (NH₄⁺) by dibenzo-18-crown-6 (DB18C6), grounded in Density Functional Theory (DFT) studies. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the underlying principles of host-guest chemistry, validated by both computational and experimental data.

Introduction: The Significance of Selective Cation Recognition

The selective binding of cations by macrocyclic hosts is a foundational concept in supramolecular chemistry, with profound implications for fields ranging from chemical sensing and separation sciences to the development of ion-channel-mimicking pharmaceuticals.[1] Dibenzo-18-crown-6, a well-studied ionophore, is particularly interesting due to its semi-rigid structure conferred by the two benzo groups, which influences its conformational dynamics and binding affinity.[2] The ammonium cation, ubiquitous in biological systems as the protonated form of primary amines, presents a unique guest due to its tetrahedral geometry and ability to form strong, directional hydrogen bonds.[3]

Understanding the thermodynamics and structural mechanics of the DB18C6-NH₄⁺ complex at a quantum-mechanical level is crucial for the rational design of more sophisticated and selective host systems. Density Functional Theory has emerged as an indispensable tool in this endeavor, offering a powerful lens through which to dissect the intricate balance of forces governing these non-covalent interactions.[2][4]

The Causality of Computational Choices: A Validated DFT Protocol

To ensure the trustworthiness and accuracy of our theoretical predictions, it is imperative to select a computational methodology that faithfully represents the physics of the system. The protocol outlined below is a self-validating system, where the choice of functional and basis set is justified by its proven performance in similar non-covalent interaction studies.

Experimental Workflow: A Step-by-Step DFT Calculation

The following workflow details the necessary steps to perform a DFT analysis of the DB18C6-NH₄⁺ complexation.

DFT_Workflow cluster_prep 1. Input Preparation cluster_opt 2. Geometry Optimization cluster_freq 3. Vibrational Analysis cluster_energy 4. Energy Calculation node_prep Build initial 3D structures of DB18C6 and NH₄⁺ node_conf Perform conformational search for DB18C6 node_prep->node_conf node_opt_prod Optimize geometry of the DB18C6-NH₄⁺ complex node_prep->node_opt_prod node_opt_react Optimize geometry of reactants (DB18C6, NH₄⁺) node_conf->node_opt_react node_freq Perform frequency calculations on all optimized structures node_opt_react->node_freq node_opt_prod->node_freq node_verify Verify true minima (no imaginary frequencies) node_freq->node_verify node_spe Single-point energy calculations with a larger basis set node_verify->node_spe node_bsse Calculate Basis Set Superposition Error (BSSE) node_spe->node_bsse node_bind Calculate final binding energy node_bsse->node_bind

Caption: A typical DFT workflow for calculating the binding energy of a host-guest complex.

Step-by-Step Methodology:

  • Structure Preparation: Initial 3D coordinates for DB18C6 and the NH₄⁺ cation are generated. A conformational search is crucial for a flexible molecule like DB18C6 to identify its low-energy conformers.

  • Geometry Optimization: The geometries of the individual host (DB18C6), guest (NH₄⁺), and the host-guest complex are optimized. This step locates the minimum energy structures on the potential energy surface.

    • Functional Selection: The B3LYP functional is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic systems.[5][6]

    • Dispersion Correction: To accurately model the non-covalent interactions (van der Waals forces) that are critical in host-guest complexes, an empirical dispersion correction, such as Grimme's D3, is essential.[7][8] The B3LYP-D3 combination is a robust choice for this type of system.

    • Basis Set: A Pople-style basis set like 6-31G(d,p) is a good starting point for geometry optimization, providing a reasonable description of electron distribution with the inclusion of polarization functions.[5]

  • Vibrational Frequency Analysis: A frequency calculation is performed on all optimized structures to confirm that they are true minima (i.e., possess no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Binding Energy Calculation: The binding energy (ΔE_bind) is calculated as the difference between the energy of the complex and the sum of the energies of the isolated host and guest.

    ΔEbind = Ecomplex - (Ehost + Eguest)

    • Basis Set Superposition Error (BSSE): The BSSE, an artifact where the basis functions of one molecule are "borrowed" by the other in the complex, must be corrected for. The counterpoise correction method is the standard approach.[9][10]

    • Solvation Effects: Gas-phase calculations represent the intrinsic binding affinity. To compare with experimental data, which is almost always in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) should be employed to account for the influence of the solvent.[2]

Performance Analysis: DB18C6 vs. Alternative Ammonium Hosts

The efficacy of a host molecule is determined by its binding strength and selectivity. Here, we compare the performance of DB18C6 with other common classes of ammonium hosts, supported by experimental and computational data.

Dibenzo-18-Crown-6: A Balance of Pre-organization and Flexibility

DFT studies reveal that the NH₄⁺ cation is nestled within the cavity of DB18C6, forming three strong, linear hydrogen bonds with three of the ethereal oxygen atoms.[11] The remaining N-H bond typically points out of the plane of the crown ether. The lowest-energy conformation of the complex has been described as having a "W-shaped" structure.[9][10]

Experimental studies in deuterated methanol have confirmed a strong interaction, with a dissociation equilibrium constant (Kd) as low as ~10⁻⁶ M.[9][10][12] In a separate study using a two-phase water-nitrobenzene system, the stability constant (log β) of the complex was determined to be 5.7 ± 0.2.[11] A DFT calculation reported a powerful interaction energy of -796.1 kJ/mol (-190.2 kcal/mol), underscoring the stability of this complex.[11]

DB18C6_Complex cluster_host Dibenzo-18-crown-6 (Host) cluster_guest Ammonium (Guest) cluster_interaction Primary Interaction node_host Semi-rigid macrocycle 6 ether oxygens π-rich benzo groups node_int N-H···O Hydrogen Bonds (Strong, Directional) node_host->node_int Provides H-bond acceptors node_guest Tetrahedral geometry N-H donors for H-bonding node_guest->node_int Provides H-bond donors Stable Host-Guest Complex Stable Host-Guest Complex node_int->Stable Host-Guest Complex

Caption: Key interactions in the DB18C6-NH₄⁺ complex.

Comparative Host Systems

While DB18C6 is an effective host, its performance can be contextualized by comparing it to other macrocycles. The choice of solvent profoundly impacts binding affinities, with more competitive hydrogen-bonding solvents generally leading to lower association constants.[3][5]

Host ClassTypical Binding MotifsAdvantagesDisadvantages
18-Crown-6 Derivatives N-H···O Hydrogen BondsHigh affinity for primary ammonium ions due to size complementarity.[3]Benzyl groups in DB18C6 reduce flexibility and basicity of adjacent oxygens compared to 18-crown-6.
Aza-Crown Ethers N-H···O and N-H···N Hydrogen BondsCan offer enhanced selectivity for ammonium over metal cations like potassium.[13]Synthesis can be more complex.
Cryptands Encapsulation, 3D coordinationGenerally higher binding constants and selectivity (the "cryptate effect") due to pre-organized, three-dimensional cavity.[13]Slower complexation/decomplexation kinetics.
Calixarenes Cation-π interactions, Hydrogen BondsDeep, tunable hydrophobic cavity; can bind guests via cation-π interactions with the aromatic rings.[4][14]Can be less specific for ammonium over other organic cations.

Table 1: Qualitative comparison of different host classes for ammonium cation binding.

The data clearly indicates that while hydrogen bonding is the primary driving force for complexation in crown ethers, other hosts like calixarenes leverage different interactions. For instance, calixarenes utilize their electron-rich aromatic faces to engage in cation-π interactions with the ammonium guest, a fundamentally different binding mode.[14] Cryptands represent an evolution from crown ethers, offering a 3D cavity that leads to exceptionally stable complexes through full encapsulation.[13]

Conclusion: From Theoretical Insight to Practical Application

By comparing the performance of DB18C6 with other macrocyclic hosts, we gain valuable insights for rational design. For applications requiring extremely high stability, a cryptand might be a superior choice. For recognition processes where cation-π interactions are desirable, a calixarene would be more appropriate. The strength of DB18C6 lies in its robust, well-understood binding of primary ammonium ions, making it an excellent benchmark and a versatile component in the design of more complex supramolecular systems. These computational insights are crucial for accelerating the discovery and optimization of novel ionophores and sensors for critical applications in medicine and environmental science.

References

  • Shope, B., Magers, D. B., Pelczer, I., Řeha, D., Minofar, B., & Carey, J. (2023). NMR and computational studies of ammonium ion binding to dibenzo-18-crown-6. Structural Chemistry, 34(2), 713–722. [Link]

  • Princeton University. (2023). NMR and computational studies of ammonium ion binding to dibenzo-18-crown-6. Princeton University Research. [Link]

  • Makrlík, E., Toman, P., & Vanura, P. (2013). Complexation of the ammonium cation with dibenzo-18-crown-6: extraction and DFT study. Acta Chimica Slovenica, 60(1), 193–197. [Link]

  • National Science Foundation. (2022). NMR and computational studies of ammonium ion binding to dibenzo-18-crown-6. NSF Public Access Repository. [Link]

  • Späth, A., & König, B. (2010). Molecular recognition of organic ammonium ions in solution using synthetic receptors. Beilstein Journal of Organic Chemistry, 6, 8. [Link]

  • Kim, D., Lee, S., Heo, J., & Kim, H. (2013). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. Journal of Molecular Modeling, 19(7), 2737-2745. [Link]

  • Singh, A., Kumar, S., & Singh, A. K. (2019). B3LYP-D3/6-311G(d,p) Level of Theory to Explain Corrosion Inhibitive Properties of Five Cationic Gemini Surfactant from Series. International Journal of Scientific Engineering and Research, 7(5), 1-8. [Link]

  • ResearchGate. (n.d.). Binding of ammonium to azacrown ethers and cryptands. ResearchGate. [Link]

  • Feller, D., & Dixon, D. A. (2007). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. The Journal of Physical Chemistry A, 111(25), 5616–5626. [Link]

  • ResearchGate. (n.d.). Conductance and Thermodynamic Study of the Complexation of Ammonium Ion with Different Crown Ethers in Binary Nonaqueous Solvents. ResearchGate. [Link]

  • ResearchGate. (n.d.). Molecular recognition of ammonium ion by tetrahomodioxacalix[12]biscrown. ResearchGate. [Link]

  • Wikipedia. (n.d.). Supramolecular chemistry. Wikipedia. [Link]

  • ResearchGate. (2023). Is B3LYP-D3(BJ)/6-31(d,p) is a good level of therory?. ResearchGate. [Link]

  • ResearchGate. (n.d.). Left: B3LYP‐D3(BJ)/6‐31+G(d,p) optimized structures of 1 AD and 1 BD,... ResearchGate. [Link]

  • VTechWorks. (n.d.). Chapter V Host-Guest Complexes with Crown Ethers and a Cryptand. Virginia Tech Institutional Repository. [Link]

  • Hernandez, I., & Batista, E. R. (2023). Molecular dynamics and free energy calculations of dicyclohexano-18-crown-6 diastereoisomers with Sm2+, Eu2+, Dy2+, Yb2+, Cf2+ and three halide salts in THF and acetonitrile using the AMOEBA force field. Physical Chemistry Chemical Physics, 25(1), 134-146. [Link]

  • arXiv. (2023). Comparison Between PBE-D3, B3LYP, B3LYP-D3 and MP2 Methods for Quantum Mechanical Calculations of Polarizability and IR-NMR Spec. arXiv.org. [Link]

  • ResearchGate. (n.d.). Comparison between B3LYP and B3LYP-D3 binding energies (kJ/mol) of SeG-TMZ dimers. ResearchGate. [Link]

  • ResearchGate. (n.d.). Relative molecular energies (at the B3LYP‐D3/6‐311++G(2d,2p) level of... ResearchGate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4'-Aminodibenzo-18-crown-6

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized molecules like 4'-Aminodibenzo-18-crown-6 is foundational to innovation. This compound, with its unique properties as an ionophore and a functionalized aromatic amine, is invaluable.[1][2] However, its chemical nature—a crown ether derivative that can form potentially explosive peroxides and an aromatic amine with inherent toxicological properties—necessitates a rigorous and informed approach to its handling and disposal.[3][4]

This guide moves beyond mere compliance, providing a framework for the safe, responsible, and scientifically sound disposal of this compound. Our commitment to safety and environmental stewardship is as critical as the discoveries we pursue.

Hazard Profile and Risk Assessment: Understanding the 'Why'

Proper disposal begins with a comprehensive understanding of the risks. This compound is classified as a hazardous substance, and its risks stem from both its crown ether structure and its aminobenzo group.[3]

Key Hazards:

  • Health Hazards: The compound is known to cause skin and serious eye irritation.[1][5][6][7][8][9] Inhalation of dust may lead to respiratory tract irritation.[1][5][6][9] Like many crown ethers, it is harmful if swallowed, with potential for systemic effects.[3][9][10] Skin contact should be minimized, as absorption can occur, particularly through abraded skin, potentially leading to systemic injury.[3]

  • Physical Hazards: While it is a combustible solid, the more significant risk arises from the potential for crown ethers to form explosive peroxides over time, especially when exposed to air and light.[3][5] While the delivered solid is not typically explosive, the generation of fine dust can create a dust explosion hazard under specific conditions.[10]

Quantitative Safety Data Summary
ParameterValueSource(s)
Signal Word Warning[5][6][7]
Hazard Classifications Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3 - Respiratory)[1][5][6]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][5]
Storage Class 11 (Combustible Solids)[1][5]
Water Hazard Class (WGK) 3 (Highly hazardous to water for related compounds)[11]

Pre-Disposal Safety Protocol: Your First Line of Defense

Before handling the chemical for disposal, ensuring the correct engineering controls and Personal Protective Equipment (PPE) are in place is non-negotiable. This minimizes exposure and prevents accidental release.

Engineering Controls:

  • Always handle this compound powder in a well-ventilated area. A certified chemical fume hood is the preferred environment to prevent inhalation of dust.[6][12]

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6][7]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[13]

  • Hand Protection: Use chemical-resistant, impervious gloves (e.g., nitrile). Gloves must be inspected for tears or holes prior to use. Dispose of contaminated gloves immediately as hazardous waste.[12]

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 (or equivalent) particulate respirator is required.[5][12]

  • Body Protection: A lab coat is mandatory. For larger quantities or spill cleanup, a chemically resistant apron or full suit may be necessary.[12]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. [6][10][11]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is crucial for safe and compliant disposal.

  • Solid Waste (Unused Product & Residues):

    • Collect all non-recyclable, surplus this compound and residues.

    • Carefully sweep or scoop the material, avoiding any actions that create airborne dust.[12]

    • Place the solid waste directly into a designated hazardous waste container.[11][12]

  • Contaminated Labware and PPE:

    • Any items that have come into direct contact with the chemical are considered hazardous waste. This includes gloves, weighing papers, pipette tips, and contaminated wipes.[11]

    • Place these items into the same hazardous waste container as the solid chemical waste.

    • Empty, unrinsed containers and packaging must also be treated as hazardous waste and disposed of accordingly.[12][14]

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, collect the solution in a separate, compatible, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) office.

    • The primary recommended disposal method for solutions is to offer them to a licensed disposal company, which may involve mixing with a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[12][14]

Step 2: Containerization and Labeling
  • Use Appropriate Containers: All waste must be stored in suitable, closed containers that are in good condition and compatible with the chemical.[12]

  • Label Clearly: The container must be clearly and securely labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Any other components in the waste (e.g., solvents)

    • The associated hazards (e.g., "Irritant," "Combustible Solid")

Step 3: Interim Storage
  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[6]

Step 4: Final Disposal
  • Contact Professionals: Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[11]

  • Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) and an accurate description of the waste to the disposal company.

Emergency Procedures: Small Spill Management

In the event of an accidental spill, prompt and correct action is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Section 2.

  • Contain and Clean:

    • Avoid creating dust.[12][13]

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).

    • Carefully sweep or scoop the material into your designated hazardous waste container.[6][12]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office, as per institutional policy.

Disposal Workflow Visualization

The following diagram outlines the logical decision-making process for the proper disposal of this compound and associated waste materials.

G cluster_start cluster_waste_types Step 1: Segregate Waste Type cluster_collection Step 2: Collect & Label cluster_storage_disposal Steps 3 & 4: Store & Dispose start Waste Generation (this compound) solid_waste Solid Chemical Waste (Unused, Residue, Spills) start->solid_waste contaminated_materials Contaminated Materials (PPE, Labware, Packaging) start->contaminated_materials liquid_waste Liquid Waste (Solutions) start->liquid_waste collect_solid Collect in Labeled, Closed Hazardous Waste Container solid_waste->collect_solid contaminated_materials->collect_solid collect_liquid Collect in Separate, Labeled, Compatible Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Hazardous Waste Accumulation Area collect_solid->storage collect_liquid->storage disposal Arrange for Pickup by Licensed Waste Disposal Vendor via EHS storage->disposal

Disposal workflow for this compound.

Conclusion

The responsible management of this compound is a direct reflection of our commitment to a culture of safety. By understanding its specific hazards and adhering to a structured disposal protocol, we protect ourselves, our colleagues, and our environment. This diligence ensures that our pursuit of scientific advancement does not come at the cost of safety or regulatory compliance.

References

  • Safety Data Sheet: 18-Crown-6-ether - Chemos GmbH&Co.KG. (2020, March 11). Chemos GmbH&Co.KG. Retrieved from [Link]

  • Bonnesen, P. V., et al. (2016). Alkaline-Side Extraction of Technetium from Tank Waste Using Crown Ethers and Other Extractants. ResearchGate. Retrieved from [Link]

  • 18-crown-6 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • ChemView - EPA. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 18-CROWN-6-ETHER FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, May 24). Loba Chemie. Retrieved from [Link]

  • Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. (2021, June 16). Avestia. Retrieved from [Link]

  • E-Waste Recycling Emits Large Quantities of Emerging Aromatic Amines and Organophosphites. (2024, November 19). Regulations.gov. Retrieved from [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • Behavioral and neuropharmacological toxicology of the macrocyclic ether 18-crown-6. (n.d.). PubMed. Retrieved from [Link]

  • OSHA Technical Manual (OTM) - Section VI: Chapter 1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Hazard Communication Guidance for Combustible Dusts. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

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A Guide to Personal Protective Equipment for Handling 4'-Aminodibenzo-18-crown-6

Author: BenchChem Technical Support Team. Date: January 2026

Handling 4'-Aminodibenzo-18-crown-6 requires a meticulous approach to safety, grounded in a clear understanding of its unique chemical properties. This compound is not just a simple aromatic amine or a standard crown ether; it is a hybrid that presents the hazards of both classes. Aromatic amines can be readily absorbed through the skin and may have systemic effects, while crown ethers are known for their ionophoric properties, which can lead to cytotoxicity.[1][2][3] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural choice, ensuring a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough review of its Safety Data Sheet (SDS) is paramount.[4] For this compound (CAS No. 126531-26-8), the primary hazards identified are skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5]

  • Inhalation: As a fine powder, the primary risk during handling, particularly weighing, is the generation of airborne dust.[6][7] Inhaling these particles can cause irritation to the respiratory system.[5]

  • Dermal Contact: The compound is classified as a skin irritant. More significantly, many aromatic amines are lipid-soluble and can be absorbed through the skin, potentially leading to systemic effects.[1] Protective gloves may be permeated by such compounds, making immediate removal after contamination critical.[8]

  • Ocular Contact: Direct contact with the eyes will cause serious irritation and requires immediate and prolonged rinsing.[5]

  • Ingestion: While less common in a laboratory setting, ingestion can be harmful.[9] This route of exposure is often linked to poor hygiene, such as failing to wash hands after handling the chemical.[10]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the identified risks. The following equipment is mandatory when handling this compound, especially in its solid form.

  • Hand Protection: Chemical-resistant gloves are the first line of defense. Nitrile gloves provide good splash protection for incidental contact.[11] However, given that aromatic amines can permeate some materials, gloves should be inspected before each use and changed immediately if contamination occurs.[8][10] For tasks with a higher risk of exposure, such as weighing or extensive handling, double-gloving is recommended.

  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn.[12] When handling solutions that could splash or when working with larger quantities of the powder, chemical splash goggles are required for a complete seal around the eyes.[13]

  • Body Protection: A fully-buttoned, long-sleeved laboratory coat should be worn to protect the skin and personal clothing from contamination.[12]

  • Respiratory Protection: All handling of the solid powder that could generate dust must be performed within a certified chemical fume hood or another suitable ventilated enclosure to minimize inhalation exposure.[7][14] If such an engineering control is not feasible, a NIOSH-approved N95 dust mask or a higher-level respirator is required.[12]

Table 1: PPE Recommendations by Task
TaskHazard LevelEngineering ControlHand ProtectionEye ProtectionRespiratory ProtectionBody Protection
Weighing Solid Powder HighChemical Fume HoodDouble Nitrile GlovesChemical GogglesFume Hood (Required)Lab Coat
Preparing Solutions MediumChemical Fume HoodNitrile GlovesChemical GogglesFume Hood (Required)Lab Coat
Handling Dilute Solutions LowWell-Ventilated AreaNitrile GlovesSafety GlassesNot RequiredLab Coat
Waste Disposal MediumWell-Ventilated AreaNitrile GlovesSafety GlassesNot RequiredLab Coat

Operational and Disposal Plans

Proper procedure is as critical as the equipment itself. The following step-by-step guidance ensures that safety protocols are integrated directly into the workflow.

Protocol for Weighing Solid this compound
  • Preparation: Before bringing the chemical into the workspace, don all required PPE: lab coat, chemical goggles, and double nitrile gloves.

  • Work Area Setup: Perform all work inside a certified chemical fume hood.[6] Place a disposable bench cover on the work surface to contain any potential spills.

  • Tare Container: Place a clean, sealable container (e.g., a vial with a cap) on the analytical balance within the fume hood and tare its weight.

  • Aliquot Transfer: Carefully transfer the desired amount of this compound powder into the tared container. Use a spatula and handle the material gently to minimize dust formation.[5] Avoid any sweeping or vigorous motions.

  • Seal and Clean: Securely cap the container. Wipe the spatula and any affected surfaces with a damp cloth or paper towel to collect residual powder, being careful not to generate dust.

  • Final Weighing: Re-weigh the sealed container to determine the exact mass of the transferred compound.

  • Immediate Disposal: Dispose of the disposable bench cover and any cleaning materials (gloves, wipes) as hazardous chemical waste.[15]

Donning and Doffing PPE: A Critical Sequence

Cross-contamination often occurs when removing PPE. Follow this sequence rigorously.

  • Donning (Putting On):

    • Lab Coat

    • Respiratory Protection (if required)

    • Eye Protection

    • Gloves (pulled over the cuffs of the lab coat)

  • Doffing (Taking Off):

    • Gloves: The most contaminated item is removed first. Use a glove-to-glove technique for the first hand and a finger-under-the-cuff technique for the second to avoid skin contact.

    • Eye Protection: Handle by the arms or strap.

    • Lab Coat: Remove by folding it inward on itself to contain any contamination.

    • Respiratory Protection: Handle by the straps.

    • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[4][10]

Waste Disposal
  • Chemical Waste: Unused this compound and solutions must be disposed of as hazardous waste.[15] Do not pour down the drain.[5] Collect in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, pipette tips, and weighing papers, must be treated as hazardous waste and placed in a designated solid waste container.[15]

Emergency Response

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][10] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[5][9] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, administer oxygen. Seek medical attention.

  • Spills: Alert personnel in the area. For small powder spills, carefully cover with a damp paper towel to avoid generating dust, then gently sweep up the material and place it in a sealed container for hazardous waste disposal.[6]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow start Start: Task with This compound decision_solid Working with solid powder? start->decision_solid task_weighing HIGH RISK - Use Chemical Fume Hood - Wear Double Nitrile Gloves - Wear Chemical Goggles - Wear Lab Coat decision_solid->task_weighing Yes decision_solution Working with solution? decision_solid->decision_solution No end_procedure Follow proper doffing, waste disposal, and hand hygiene procedures. task_weighing->end_procedure decision_conc Is solution concentrated? decision_solution->decision_conc Yes task_conc_sol MEDIUM RISK - Use Chemical Fume Hood - Wear Nitrile Gloves - Wear Chemical Goggles - Wear Lab Coat decision_conc->task_conc_sol Yes task_dilute_sol LOW RISK - Work in Well-Ventilated Area - Wear Nitrile Gloves - Wear Safety Glasses - Wear Lab Coat decision_conc->task_dilute_sol No (Dilute) task_conc_sol->end_procedure task_dilute_sol->end_procedure

Caption: PPE selection workflow for this compound.

References

  • Weighing Hazardous Powders in the Laboratory . Columbia University Environmental Health & Safety. [Link]

  • Working Safely with Toxic Powders . Duke University Safety. [Link]

  • Safe Handling Practices for Laboratory Chemicals . GZ Industrial Supplies. [Link]

  • Part D: Chemical Safety Procedures for Laboratories . University of Wisconsin-La Crosse. [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory . Princeton University. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications. [Link]

  • Genotoxic potential of crown ethers in mammalian cells: induction of sister-chromatid exchanges . PubMed. [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1 . Occupational Safety and Health Administration. [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers . Occupational Safety and Health Administration. [Link]

  • Crown Ether Host-Rotaxanes as Cytotoxic Agents . PMC - NIH. [Link]

  • Crown-Ethers Toxicity Parameters And Their Cumulative Properties In Short-Term Experiments . ResearchGate. [Link]

  • Crown ethers such as 18-crown-6 allow alkali salts to be dissolved in organic solvents... . Reddit. [Link]

  • Worker Exposures to Volatile Amines . Occupational Safety and Health Administration. [Link]

  • Can someone recommend a glove for handling ethers? . Reddit. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. [Link]

  • 5 Types of PPE for Hazardous Chemicals . Hazmat School. [Link]

  • The OSHA Chemical Storage Requirements . Capital Resin Corporation. [Link]

  • PPE for Hazardous Chemicals . Canada Safety Training. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.